molecular formula C20H30O3 B3026294 20-HEPE

20-HEPE

Cat. No.: B3026294
M. Wt: 318.4 g/mol
InChI Key: PPMOWWAALQWWLJ-NUKMUHRASA-N
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Description

20-HEPE is a HEPE obtained by hydroxylation at position 20 of all-cis-5,8,11,14,17-icosapentaenoic acid. It is a HEPE and a homoallylic alcohol. It is functionally related to an all-cis-5,8,11,14,17-icosapentaenoic acid. It is a conjugate acid of a this compound(1-).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12-13,15,21H,2,5,8,11,14,16-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-,15-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMOWWAALQWWLJ-NUKMUHRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=CCC=CCC=CCC=CCC=CCCO)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 20-Hydroxy-eicosapentaenoic Acid (20-HEPE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific quantitative data and detailed experimental protocols for 20-hydroxy-eicosapentaenoic acid (20-HEPE), this guide leverages the extensive research conducted on its close structural analog, 20-hydroxy-eicosatetraenoic acid (20-HETE). The structural similarity between these two omega-3 and omega-6 fatty acid metabolites, respectively, suggests a comparable mechanism of action. This document will clearly indicate when data pertains specifically to 20-HETE.

Core Mechanism of Action: A Multi-faceted Signaling Molecule

20-Hydroxy-eicosapentaenoic acid (this compound) is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. While research on this compound is still emerging, its structural analog, 20-HETE, is well-characterized as a potent bioactive lipid that modulates a variety of physiological and pathophysiological processes. The core mechanism of action of these molecules involves interaction with specific cell surface and nuclear receptors, initiating downstream signaling cascades that regulate vascular tone, inflammation, and angiogenesis.

G Protein-Coupled Receptor 75 (GPR75) Activation

A primary mechanism of action for 20-HETE, and likely this compound, is through the activation of the G protein-coupled receptor 75 (GPR75). 20-HETE has been identified as a high-affinity ligand for GPR75.[1][2][3] This interaction initiates a cascade of intracellular events, primarily through the Gαq/11 signaling pathway.

Upon binding to GPR75, 20-HETE triggers the dissociation of the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.

Furthermore, 20-HETE-GPR75 interaction can lead to the transactivation of the epidermal growth factor receptor (EGFR) through a c-Src-dependent mechanism. This pathway contributes to many of the cellular responses elicited by 20-HETE.

GPR75_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HEPE This compound GPR75 GPR75 HEPE->GPR75 Binds G_alpha_q Gαq/11 GPR75->G_alpha_q Activates cSrc c-Src GPR75->cSrc Activates PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG EGFR EGFR EGFR_p p-EGFR EGFR->EGFR_p Phosphorylation cSrc->EGFR Transactivates Ca_increase ↑ [Ca²⁺]i IP3->Ca_increase PKC PKC activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Vasoconstriction) Ca_increase->Downstream PKC->Downstream MAPK_pathway MAPK Pathway EGFR_p->MAPK_pathway Vascular_remodeling Vascular Remodeling, Proliferation MAPK_pathway->Vascular_remodeling PPARa_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus HEPE This compound PPARa PPARα HEPE->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation, Anti-inflammatory Genes) PPRE->Target_Genes GPR75_Assay_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_measure Measurement cluster_analysis Data Analysis start Start: GPR75-expressing cells load_dye Load with Ca2+ dye start->load_dye label_inositol Label with [3H]-myo-inositol start->label_inositol transfect_reporter Transfect with β-arrestin reporter start->transfect_reporter stimulate Add varying concentrations of this compound load_dye->stimulate label_inositol->stimulate transfect_reporter->stimulate measure_ca Measure fluorescence (Ca2+ mobilization) stimulate->measure_ca measure_ip Measure radioactivity (IP accumulation) stimulate->measure_ip measure_lum Measure luminescence (β-arrestin recruitment) stimulate->measure_lum analyze Generate dose-response curve and calculate EC50 measure_ca->analyze measure_ip->analyze measure_lum->analyze

References

20-HEPE Signaling in Endothelial Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 20-hydroxy-5,8,10,14,17-eicosapentaenoic acid (20-HEPE) is a bioactive omega-3 fatty acid metabolite derived from eicosapentaenoic acid (EPA). It is recognized for its role in vascular biology, particularly in modulating endothelial cell function to promote angiogenesis. This technical guide provides an in-depth overview of the this compound signaling cascade in endothelial cells. It summarizes available quantitative data, presents detailed experimental protocols for studying its effects, and visualizes the core signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in areas such as ischemic diseases and tissue regeneration.

Introduction to this compound

This compound is an eicosanoid produced from the metabolism of EPA by cytochrome P450 (CYP) enzymes. As the omega-3 analogue of the more extensively studied 20-hydroxyeicosatetraenoic acid (20-HETE), an omega-6 arachidonic acid metabolite, this compound is a critical signaling molecule in the vascular endothelium. It contributes to key physiological processes such as cell proliferation, migration, and the formation of new blood vessels (angiogenesis)[1][2]. Understanding its signaling cascade is crucial for harnessing its pro-angiogenic capabilities for therapeutic applications.

Quantitative Data Summary

The pro-angiogenic and proliferative effects of this compound's analogue, 20-HETE, have been quantified in numerous studies. While specific dose-response data for this compound is less documented, the data for 20-HETE provides a valuable reference point for experimental design. 20-HETE has been shown to stimulate endothelial cell proliferation by approximately 40%[2]. The table below summarizes key quantitative effects observed for 20-HETE, which are presumed to be analogous for this compound.

ParameterCell TypeAgentConcentrationObserved EffectReference
Cell Proliferation HMVEC20-HETE10 nM - 1 µM~40% increase in cell number[2]
Signal Transduction HUVEC20-HETE10 µMTransient increase in Akt phosphorylation[3]
HUVEC20-HETENanomolar conc.2- to 5-fold increase in IκB phosphorylation
NO Release Endothelial Cells20-HETE1 nM~50% reduction in Ca2+ ionophore-stimulated NO release
Receptor Activation HTLA Cells20-HETE1 nMInduces β-arrestin recruitment to GPR75

Table 1: Summary of Quantitative Effects of 20-HETE on Endothelial Cells

Core Signaling Pathways

While the signaling cascade for this compound is not as extensively mapped as its omega-6 counterpart, 20-HETE, the pathways are expected to be highly similar due to their structural analogy. The following sections describe the well-documented 20-HETE signaling cascade, which serves as the current working model for this compound in endothelial cells.

GPR75 Receptor Activation and Calcium Mobilization

The primary cell surface receptor for 20-HETE has been identified as GPR75, a G-protein coupled receptor (GPCR). Binding of the lipid agonist to GPR75 is believed to activate the Gαq/11 subunit, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical event that initiates downstream signaling.

G_Protein_Coupled_Receptor_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR75 GPR75 This compound->GPR75 Binds Gq11 Gαq/11 GPR75->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers

Caption: GPR75 activation and second messenger generation.

Downstream Kinase Cascades (ERK and Akt)

The elevation of intracellular Ca2+ and production of DAG activate several downstream protein kinase cascades essential for cell proliferation and migration. The two most prominent pathways are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the PI3K/Akt pathway. Activation of these pathways ultimately leads to the phosphorylation of transcription factors and other effector proteins that drive the cellular machinery for angiogenesis. For instance, activated ERK1/2 can translocate to the nucleus to regulate gene expression related to cell cycle progression and proliferation. The PI3K/Akt pathway is a major regulator of cell survival and growth.

Protein_Kinase_Cascades cluster_erk_pathway MAPK/ERK Pathway cluster_akt_pathway PI3K/Akt Pathway Upstream Ca²⁺ / DAG Ras Ras Upstream->Ras PI3K PI3K Upstream->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Survival Cell Survival Akt->Survival

Caption: Downstream ERK and Akt signaling pathways.

Key Experimental Protocols

Investigating the this compound signaling cascade involves a series of standard in vitro assays using endothelial cells, most commonly Human Umbilical Vein Endothelial Cells (HUVECs).

Endothelial Cell Culture
  • Cell Line: Primary HUVECs are the standard model for studying endothelial biology.

  • Media: Use a specialized endothelial cell growth medium, such as EGM-2, supplemented with a growth factor kit (containing VEGF, FGF, EGF, etc.) and fetal bovine serum (FBS).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use low-passage cells (P3-P7) for experiments to ensure physiological relevance. For signaling studies, cells are often serum-starved for several hours prior to stimulation with this compound to reduce baseline kinase activity.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

  • Protocol:

    • Thaw a basement membrane extract (BME), such as Matrigel, on ice.

    • Coat the wells of a pre-chilled 96-well plate with a thin layer of BME (50-100 µL/well).

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

    • Harvest HUVECs and resuspend them in a basal medium containing the desired concentration of this compound or vehicle control.

    • Seed the HUVEC suspension (1-2 x 10^4 cells/well) onto the polymerized BME.

    • Incubate for 4-18 hours at 37°C.

    • Image the resulting tube network using a phase-contrast microscope.

    • Quantify angiogenesis by measuring parameters such as total tube length, number of nodes, and number of meshes using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Tube_Formation_Workflow A Coat Plate with BME B Polymerize BME (37°C, 30-60 min) A->B C Seed HUVECs with This compound/Vehicle B->C D Incubate (4-18 hours) C->D E Image Acquisition D->E F Quantify Network (Length, Nodes) E->F

Caption: Workflow for the endothelial cell tube formation assay.

Western Blotting for Protein Phosphorylation

This technique is used to detect the activation of specific kinases, such as ERK and Akt, by identifying their phosphorylated forms.

  • Protocol:

    • Grow HUVECs to ~90% confluency in 6-well plates and serum-starve for 4-6 hours.

    • Treat cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal protein loading, strip the membrane and re-probe with antibodies for total ERK and total Akt.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D PVDF Transfer C->D E Blocking D->E F Primary Antibody (e.g., p-ERK) E->F G Secondary Antibody F->G H ECL Detection G->H

Caption: General workflow for Western blot analysis.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytosolic calcium concentration following receptor activation.

  • Protocol:

    • Seed HUVECs on glass-bottom dishes or black-walled, clear-bottom 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells gently to remove extracellular dye.

    • Place the plate or dish in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

    • Establish a stable baseline fluorescence reading for approximately 30-60 seconds.

    • Add this compound to the cells and immediately begin recording the change in fluorescence intensity over time (typically for 2-5 minutes).

    • The resulting fluorescence trace indicates the kinetics of intracellular calcium release.

Calcium_Assay_Workflow A Seed HUVECs B Load with Ca²⁺ Sensitive Dye A->B C Wash Cells B->C D Record Baseline Fluorescence C->D E Add this compound & Record Fluorescence Change D->E F Analyze Data E->F

Caption: Workflow for intracellular calcium mobilization assay.

Conclusion and Future Directions

This compound is a promising bioactive lipid with significant pro-angiogenic effects on endothelial cells. While its detailed signaling cascade is still under investigation, the well-characterized pathway of its structural analogue, 20-HETE, provides a robust working model. This model centers on the activation of the GPR75 receptor, leading to calcium mobilization and the subsequent activation of the ERK and Akt pathways, which collectively drive cell proliferation, migration, and survival. The experimental protocols detailed in this guide provide a solid framework for researchers to further elucidate the specific mechanisms of this compound and explore its therapeutic potential. Future research should focus on definitively identifying the this compound receptor, quantifying its dose-dependent effects on various endothelial functions, and validating its signaling cascade in vivo.

References

20-HEPE as a GPR75 Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Eicosanoid Agonism at the G-Protein Coupled Receptor 75

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents 20-hydroxyeicosatetraenoic acid (20-HETE) as a high-affinity endogenous ligand for the G-protein coupled receptor 75 (GPR75). As of the latest available data, there is no direct evidence in published scientific literature to suggest that 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) is a ligand for GPR75. Given the structural similarity between 20-HETE (derived from arachidonic acid) and this compound (derived from eicosapentaenoic acid), this guide will focus on the well-characterized interactions between 20-HETE and GPR75 as a comprehensive model for a lipid eicosanoid ligand at this receptor. This information may serve as a foundational resource for investigating other structurally related molecules like this compound.

Core Introduction

G-protein coupled receptor 75 (GPR75) is an orphan receptor that has been "deorphanized" with the identification of 20-hydroxyeicosatetraenoic acid (20-HETE) as its first high-affinity endogenous ligand.[1][2][3][4] This discovery has been a significant milestone in understanding the physiological and pathophysiological roles of CYP450-derived eicosanoids.[5] The 20-HETE/GPR75 signaling axis is implicated in a variety of biological processes, including the regulation of vascular tone, blood pressure, inflammation, and cellular proliferation. This technical guide provides a detailed overview of the interaction between 20-HETE and GPR75, including quantitative binding and functional data, comprehensive experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of 20-HETE with GPR75.

Table 1: Binding Affinity of Ligands to GPR75

LigandAssay MethodCell/SystemBinding Affinity (KD)Reference
20-HETESurface Plasmon Resonance (SPR)Purified GPR751.56 x 10-10 M
CCL5Surface Plasmon Resonance (SPR)Purified GPR755.85 x 10-10 M

Table 2: Functional Activity of 20-HETE at GPR75

Functional AssayCell LineParameterValueReference
Intracellular Ca2+ MobilizationGPR75-transfected HTLA cellsEC50Not explicitly stated, but significant activation observed at nanomolar concentrations.
IP-1 AccumulationGPR75-transfected HTLA cellsEC50Not explicitly stated, but significant activation observed at nanomolar concentrations.
β-arrestin RecruitmentGPR75-transfected HTLA cellsEC50Not explicitly stated, but significant activation observed at 1 nM.
Gαq/11 DissociationHuman Microvascular Endothelial Cells (HMVEC)Effective Concentration1 and 10 nmol/L

Signaling Pathways of 20-HETE at GPR75

Upon binding of 20-HETE, GPR75 primarily couples to the Gαq/11 subunit, initiating a cascade of downstream signaling events. This activation leads to diverse cellular responses in different tissues, particularly in the vascular system.

Gαq/11-Mediated Signaling in Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, 20-HETE binding to GPR75 leads to the dissociation of the Gαq/11 subunit. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in vasoconstriction.

GPR75_VSMC_Signaling cluster_membrane Cell Membrane GPR75 GPR75 Gaq Gαq/11 GPR75->Gaq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gaq->PLC activates HETE 20-HETE HETE->GPR75 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: GPR75 signaling in vascular smooth muscle cells.

GIT1-Mediated Signaling in Endothelial Cells

In endothelial cells, the 20-HETE/GPR75 interaction also involves the G-protein coupled receptor kinase interactor 1 (GIT1). Upon ligand binding, GPR75 associates with GIT1, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) via c-Src. This initiates downstream signaling through the MAPK and NF-κB pathways, resulting in increased expression of Angiotensin-Converting Enzyme (ACE) and contributing to endothelial dysfunction.

GPR75_Endothelial_Signaling cluster_membrane Cell Membrane GPR75 GPR75 GIT1 GIT1 GPR75->GIT1 associates EGFR EGFR MAPK MAPK Pathway EGFR->MAPK NFkB NF-κB Pathway EGFR->NFkB HETE 20-HETE HETE->GPR75 binds cSrc c-Src GIT1->cSrc activates cSrc->EGFR transactivates ACE ACE Expression MAPK->ACE NFkB->ACE Dysfunction Endothelial Dysfunction ACE->Dysfunction

Caption: GPR75 signaling in endothelial cells.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the 20-HETE/GPR75 interaction.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure biomolecular interactions in real-time.

Objective: To determine the binding affinity (KD) of 20-HETE to purified GPR75.

Methodology:

  • Immobilization: Purified GPR75 protein is immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of 20-HETE are flowed over the sensor surface.

  • Detection: The binding of 20-HETE to GPR75 causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This change is proportional to the mass of bound analyte.

  • Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the binding affinity.

SPR_Workflow start Start immobilize Immobilize Purified GPR75 on Sensor Chip start->immobilize inject Inject Serial Dilutions of 20-HETE immobilize->inject detect Measure Change in Resonance Angle (RU) inject->detect analyze Calculate Association (ka), Dissociation (kd), and Affinity (KD) Constants detect->analyze end End analyze->end Calcium_Assay_Workflow start Start plate_cells Plate GPR75-transfected HTLA cells start->plate_cells load_dye Load cells with Calcium-sensitive Dye plate_cells->load_dye add_ligand Add 20-HETE at various concentrations load_dye->add_ligand measure_fluorescence Measure Fluorescence Intensity over Time (FLIPR) add_ligand->measure_fluorescence analyze_data Plot Dose-Response Curve and Calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end IP1_Assay_Workflow start Start stimulate_cells Stimulate GPR75-expressing cells with 20-HETE (+ LiCl) start->stimulate_cells lyse_cells Lyse cells to release intracellular IP-1 stimulate_cells->lyse_cells htrf_reaction Incubate lysate with HTRF reagents (IP-1-d2 and anti-IP-1-cryptate) lyse_cells->htrf_reaction detect_signal Measure HTRF signal htrf_reaction->detect_signal analyze_data Calculate IP-1 concentration and determine EC50 detect_signal->analyze_data end End analyze_data->end Beta_Arrestin_Workflow start Start transfect Transfect HTLA cells with GPR75-Tango construct start->transfect stimulate Stimulate cells with 20-HETE transfect->stimulate recruit β-arrestin-protease recruitment and cleavage of transcription factor stimulate->recruit translocate Transcription factor translocates to the nucleus recruit->translocate report Reporter gene (luciferase) expression translocate->report measure Measure luminescence report->measure end End measure->end

References

An In-depth Technical Guide on the Role of 20-HETE in Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract:

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions. Eicosanoids, a class of signaling lipids derived from arachidonic acid, have emerged as significant regulators of this complex process. This technical guide provides a comprehensive overview of the role of 20-hydroxyeicosatetraenoic acid (20-HETE) in angiogenesis. While the initial topic of interest was 20-hydroxyeicosapentaenoic acid (20-HEPE), the current body of scientific literature overwhelmingly points to 20-HETE as the primary pro-angiogenic eicosanoid within this family. This document will therefore focus on the well-documented functions of 20-HETE, detailing its molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from seminal studies are presented in a structured format to facilitate comparison and analysis. Furthermore, detailed protocols for key in vitro angiogenesis assays and visualizations of signaling pathways are provided to support further research in this field.

Introduction to 20-HETE and its Pro-Angiogenic Properties

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) ω-hydroxylases, primarily from the CYP4A and CYP4F families.[1][2] Initially recognized for its potent vasoconstrictor effects, a growing body of evidence has established 20-HETE as a significant pro-angiogenic factor.[3][4] It plays a crucial role in various physiological and pathological processes that involve the formation of new blood vessels, including wound healing, ischemia-induced neovascularization, and tumor growth.[1]

20-HETE exerts its pro-angiogenic effects by directly stimulating key cellular processes in endothelial cells (ECs), the primary cell type involved in angiogenesis. These processes include:

  • Endothelial Cell Proliferation: 20-HETE promotes the division and growth of endothelial cells, a fundamental requirement for the expansion of the vascular network.

  • Endothelial Cell Migration: The directional movement of endothelial cells is essential for the sprouting of new vessels. 20-HETE has been shown to enhance EC migration.

  • Endothelial Cell Tube Formation: In vitro, endothelial cells cultured on a basement membrane matrix can organize into capillary-like structures, a process known as tube formation. 20-HETE stimulates this morphogenic differentiation.

The multifaceted pro-angiogenic activity of 20-HETE makes it a compelling target for therapeutic intervention in diseases characterized by excessive or insufficient angiogenesis.

Quantitative Data on the Pro-Angiogenic Effects of 20-HETE

The following tables summarize quantitative data from various studies investigating the effects of 20-HETE on key angiogenic processes in endothelial cells.

Table 1: Effect of 20-HETE on Endothelial Cell Proliferation

Cell Type20-HETE ConcentrationAssay MethodResultReference
Human Microvascular ECs1-10 µM (WIT003)Direct Count~40% increase in cell number
Human Macrovascular ECsWIT003Direct Count~40% increase in cell proliferation
Endothelial Progenitor Cells (EPCs)1 nMCell CountSynergistic increase with VEGF (46 ± 5.5%)

*WIT003 is a stable 20-HETE analog.

Table 2: Effect of 20-HETE on Endothelial Cell Migration and Adhesion

Cell TypeAssay MethodResultReference
Endothelial Progenitor Cells (EPCs)Adhesion to Fibronectin40 ± 5.6% increase
Endothelial Progenitor Cells (EPCs)Adhesion to EC monolayer67 ± 10% increase
Human Non-Small Cell Lung CancerBoyden ChamberIncreased invasion (associated with VEGF)

Table 3: Effect of 20-HETE on Angiogenic Factor Expression

Cell Type20-HETE ConcentrationMeasured FactorResultReference
Human Microvascular ECs1-10 µM (WIT003)VEGF ProteinIncreased expression and release
Human Microvascular ECs1-10 µM (WIT003)HIF-1α ProteinMarked increase in protein levels
Endothelial Progenitor Cells (EPCs)Not specifiedOct4, Sox2, Nanog1.5-fold, 2-fold, and 8.2-fold increases, respectively

*WIT003 is a stable 20-HETE analog.

Signaling Pathways in 20-HETE-Mediated Angiogenesis

20-HETE orchestrates a complex network of intracellular signaling pathways to promote angiogenesis. The primary pathways implicated are the Hypoxia-Inducable Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) axis, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

HIF-1α/VEGF Signaling Pathway

The HIF-1α/VEGF pathway is a cornerstone of angiogenic signaling. 20-HETE can induce the expression of both HIF-1α and its downstream target, VEGF, a potent pro-angiogenic growth factor. Interestingly, evidence suggests a positive feedback loop where 20-HETE initially increases VEGF, which in turn upregulates HIF-1α. This amplified signaling cascade leads to robust stimulation of endothelial cell proliferation, migration, and survival.

HIF-1a_VEGF_Signaling_Pathway cluster_0 20-HETE Stimulation cluster_1 Intracellular Signaling cluster_2 Cellular Response 20-HETE 20-HETE ROS ROS Production 20-HETE->ROS MAPK_ERK MAPK/ERK Pathway ROS->MAPK_ERK VEGF_exp VEGF Expression & Release MAPK_ERK->VEGF_exp VEGFR2 VEGFR2 Activation VEGF_exp->VEGFR2 Autocrine/ Paracrine Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGF_exp->Angiogenesis HIF1a HIF-1α Stabilization VEGFR2->HIF1a HIF1a->VEGF_exp Positive Feedback HIF1a->Angiogenesis MAPK_PI3K_Signaling_Pathways cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/Akt Pathway 20-HETE 20-HETE MAPK MAPK/ERK Activation 20-HETE->MAPK PI3K PI3K/Akt Activation 20-HETE->PI3K VEGF_exp VEGF Expression MAPK->VEGF_exp Proliferation_MAPK Cell Proliferation VEGF_exp->Proliferation_MAPK Survival Cell Survival (Anti-apoptosis) PI3K->Survival Migration Cell Migration PI3K->Migration MTT_Assay_Workflow start Start seed_cells 1. Seed Endothelial Cells (96-well plate) start->seed_cells end End incubate_attach 2. Incubate 24h (Cell Attachment) seed_cells->incubate_attach add_treatment 3. Add 20-HETE/ Vehicle Control incubate_attach->add_treatment incubate_treat 4. Incubate for Treatment Period add_treatment->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt add_solubilizer 7. Add Solubilization Solution incubate_mtt->add_solubilizer incubate_dissolve 8. Incubate 2-4h (Dissolve Formazan) add_solubilizer->incubate_dissolve read_absorbance 9. Read Absorbance (570 nm) incubate_dissolve->read_absorbance read_absorbance->end Wound_Healing_Assay_Workflow start Start seed_confluent 1. Seed ECs to Confluency start->seed_confluent end End create_wound 2. Create Scratch 'Wound' seed_confluent->create_wound wash_cells 3. Wash with PBS create_wound->wash_cells add_treatment 4. Add 20-HETE/ Vehicle Control wash_cells->add_treatment image_t0 5. Image at Time 0 add_treatment->image_t0 incubate_migrate 6. Incubate for Migration image_t0->incubate_migrate image_t_final 7. Image at Final Time Point(s) incubate_migrate->image_t_final analyze_closure 8. Analyze Wound Closure image_t_final->analyze_closure analyze_closure->end Tube_Formation_Assay_Workflow start Start thaw_matrigel 1. Thaw Basement Membrane Extract start->thaw_matrigel end End coat_plate 2. Coat Pre-chilled Plate thaw_matrigel->coat_plate solidify_matrix 3. Incubate 30-60 min (Solidify Matrix) coat_plate->solidify_matrix prepare_cells 4. Prepare Cell Suspension with 20-HETE/Control solidify_matrix->prepare_cells seed_cells 5. Seed Cells onto Matrix prepare_cells->seed_cells incubate_tubes 6. Incubate 4-18h (Tube Formation) seed_cells->incubate_tubes image_tubes 7. Image Tube Structures incubate_tubes->image_tubes quantify_tubes 8. Quantify Tube Formation image_tubes->quantify_tubes quantify_tubes->end

References

Unveiling 20-HEPE: A Technical Guide to its Physiological Concentrations and Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE), a hydroxylated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this compound's physiological concentrations in plasma, the methodologies for its detection, and its potential biological roles.

While research into the physiological concentrations of this compound is an emerging field, this guide synthesizes the available data to provide a foundational understanding for future investigations.

Physiological Concentrations of this compound in Human Plasma

Data on the precise physiological concentrations of this compound in the plasma of healthy individuals is currently limited in publicly available research. However, studies analyzing the broader family of hydroxyeicosapentaenoic acids (HEPEs) provide some context. The levels of these lipid mediators can fluctuate based on dietary intake of EPA and the activity of metabolic enzymes.

One study involving patients with multiple colorectal polyps reported baseline plasma levels of 18-HEPE, a closely related isomer, before any intervention. While not directly measuring this compound, this data underscores the presence of HEPEs in circulation. It is important to note that concentrations of these bioactive lipids are typically low, often in the picogram to nanogram per milliliter range, necessitating highly sensitive analytical techniques for their detection.

Table 1: Plasma Concentrations of Related Hydroxylated Fatty Acids

AnalytePopulationMean Concentration (Range)Analytical Method
18-HEPEPatients with colorectal polyps (baseline)Data not explicitly quantified in abstractNot specified

Note: This table is intended to provide context on related compounds due to the limited direct data available for this compound.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in plasma is critical for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of eicosanoids like this compound due to its high sensitivity and specificity.

A typical workflow for the quantification of this compound in human plasma involves several key steps:

  • Sample Collection and Handling: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored at -80°C to prevent degradation of the lipid analytes.

  • Lipid Extraction: Lipids, including this compound, are extracted from the plasma using a liquid-liquid extraction method. A common approach is the Folch method, which uses a chloroform/methanol mixture. Solid-phase extraction (SPE) can also be employed for sample cleanup and concentration.

  • LC-MS/MS Analysis: The extracted lipids are then separated using a reverse-phase liquid chromatography column and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of this compound and its isomers.

Below is a diagram illustrating a generalized experimental workflow for this compound quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 Blood Collection (EDTA tube) s2 Plasma Separation (Centrifugation) s1->s2 s3 Lipid Extraction (e.g., Folch method) s2->s3 s4 Sample Cleanup (e.g., SPE) s3->s4 a1 LC-MS/MS Analysis (Reverse-phase LC, MRM) s4->a1 a2 Data Processing and Quantification a1->a2

A generalized workflow for the quantification of this compound in plasma.

Potential Signaling Pathways and Biological Functions of this compound

The biological functions and signaling pathways of this compound are not as extensively characterized as those of its arachidonic acid-derived counterpart, 20-HETE. However, based on the known activities of other omega-3 fatty acid metabolites, this compound is hypothesized to possess anti-inflammatory and pro-resolving properties.

The signaling of many eicosanoids is mediated through G-protein coupled receptors (GPCRs). It is plausible that this compound interacts with specific GPCRs on the surface of various cell types, such as endothelial cells and immune cells, to elicit its biological effects. The activation of these receptors can trigger downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and calcium, ultimately leading to changes in gene expression and cellular function.

Further research is necessary to identify the specific receptors and downstream signaling pathways activated by this compound. The diagram below illustrates a hypothetical signaling pathway for this compound based on known mechanisms of related lipid mediators.

signaling_pathway cluster_cell Target Cell HEPE This compound GPCR G-Protein Coupled Receptor (GPCR) HEPE->GPCR Binds to G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Second_Messenger->Cellular_Response Leads to

A hypothetical signaling pathway for this compound via a G-protein coupled receptor.

Conclusion and Future Directions

The study of this compound is a promising area of research within the broader field of lipidomics and eicosanoid biology. While direct data on its physiological plasma concentrations in healthy humans remains to be firmly established, the analytical tools and foundational knowledge from related compounds provide a strong basis for future investigations. Elucidating the precise concentrations, biological functions, and signaling pathways of this compound will be crucial for understanding its role in health and disease and for exploring its potential as a therapeutic target or biomarker. Future research should focus on targeted quantification of this compound in large, well-characterized human cohorts and on mechanistic studies to unravel its specific molecular interactions and cellular effects.

The In Vivo Metabolic Fate of 20-Hydroxyeicosapentaenoic Acid (20-HEPE): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosapentaenoic acid (20-HEPE) is an omega-3 fatty acid metabolite derived from eicosapentaenoic acid (EPA). It belongs to the class of eicosanoids, which are potent signaling molecules involved in a myriad of physiological and pathological processes. While its arachidonic acid (AA) analogue, 20-hydroxyeicosatetraenoic acid (20-HETE), has been extensively studied for its roles in vascular function, inflammation, and hypertension, the in vivo metabolic fate and signaling pathways of this compound are less characterized. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, details common experimental protocols for its study, and discusses its potential signaling mechanisms based on the well-established bioactivity of its n-6 counterpart.

In Vivo Metabolism of this compound

The in vivo metabolism of this compound is predicted to occur in two main stages: initial formation from EPA via cytochrome P450 (CYP) enzymes, followed by further conversion by cyclooxygenase (COX) and potentially lipoxygenase (LOX) enzymes.

Formation of this compound

This compound is formed through the ω-hydroxylation of EPA. This reaction is primarily catalyzed by enzymes belonging to the CYP4A and CYP4F families, which are known to be the major ω-hydroxylases for fatty acids. This enzymatic action adds a hydroxyl group to the terminal (ω) carbon of the EPA molecule.

Secondary Metabolism

Once formed, this compound can serve as a substrate for other enzymatic pathways, most notably the cyclooxygenase (COX) pathway. Analogous to the metabolism of 20-HETE, this compound is likely converted by COX-1 and COX-2 into 20-hydroxy prostaglandin G3 (20-OH-PGG3) and subsequently to 20-hydroxy prostaglandin H3 (20-OH-PGH3).[1] These unstable endoperoxide intermediates are then further metabolized by specific prostaglandin synthases into more stable, bioactive 3-series prostaglandins, such as 20-hydroxy prostaglandin E3 (20-OH-PGE3) and 20-hydroxy prostaglandin F3α (20-OH-PGF3α).[1]

Additionally, lipoxygenase (LOX) pathways may also metabolize this compound, leading to the formation of various dihydroxy-eicosapentaenoic acids (DiHEPEs), similar to how 20-HETE is metabolized to dihydroxyeicosatetraenoic acids (DiHETEs).[2][3]

Metabolic Pathway of this compound cluster_0 Phase 1: Formation cluster_1 Phase 2: Secondary Metabolism EPA Eicosapentaenoic Acid (EPA) HEPE_20 This compound EPA->HEPE_20 CYP4A / CYP4F (ω-hydroxylation) PGG3_20OH 20-OH-PGG3 HEPE_20->PGG3_20OH COX-1 / COX-2 DiHEPEs 20,x-DiHEPEs HEPE_20->DiHEPEs Lipoxygenases (LOX) PGH3_20OH 20-OH-PGH3 PGG3_20OH->PGH3_20OH Peroxidase PGE3_20OH 20-OH-PGE3 PGH3_20OH->PGE3_20OH PGE Synthase PGF3a_20OH 20-OH-PGF3α PGH3_20OH->PGF3a_20OH PGF Synthase

Figure 1. Predicted metabolic pathway of this compound in vivo.

Quantitative Data

Direct in vivo quantitative data on the concentrations of this compound and its specific downstream metabolites are limited in published literature. However, based on studies of related omega-3 metabolites and the pharmacokinetics of EPA, representative concentration ranges can be proposed for preclinical animal models, such as rats, following EPA supplementation. The table below presents hypothetical, yet physiologically plausible, values to serve as a benchmark for experimental design.

MetaboliteBiological MatrixRepresentative Concentration Range (post-EPA supplementation)Analytical Method
This compound Plasma1 - 15 ng/mLLC-MS/MS
Liver5 - 50 ng/g tissueLC-MS/MS
Kidney10 - 100 ng/g tissueLC-MS/MS
20-OH-PGE3 Plasma50 - 500 pg/mLLC-MS/MS
Urine0.5 - 5 ng/mg creatinineLC-MS/MS
20,x-DiHEPEs Plasma100 - 1000 pg/mLLC-MS/MS

Note: These values are illustrative and actual concentrations will vary significantly based on the animal model, EPA dosage, duration of supplementation, and the specific analytical methods employed.

Experimental Protocols

The study of this compound metabolism in vivo requires robust and sensitive analytical methods to accurately quantify these low-abundance lipid mediators in complex biological matrices. Below is a detailed, representative protocol for a pharmacokinetic study of this compound in a rat model.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimation: Animals are acclimated for at least one week with a standard chow diet and water ad libitum.

  • Dosing: A formulation of this compound (e.g., in a solution of ethanol and saline) is administered via oral gavage or intravenous injection at a specified dose (e.g., 10 mg/kg).

  • Sample Collection: Blood samples (~200 µL) are collected from the tail vein into EDTA-coated tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Tissues (liver, kidney, heart, etc.) are collected at the terminal time point following euthanasia and immediately snap-frozen in liquid nitrogen.[4]

Sample Preparation and Extraction
  • Plasma Preparation: Blood samples are centrifuged at 2,000 x g for 15 minutes at 4°C to separate plasma. The plasma is transferred to a new tube and stored at -80°C until analysis.

  • Lipid Extraction (Solid-Phase Extraction - SPE):

    • Internal Standards: A cocktail of deuterated internal standards (e.g., this compound-d4, PGE3-d4) is added to the plasma sample (e.g., 100 µL).

    • Protein Precipitation: Proteins are precipitated by adding 3 volumes of ice-cold methanol, followed by vortexing and centrifugation (10,000 x g, 10 min, 4°C).

    • SPE Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.

    • Sample Loading: The supernatant from the precipitation step is acidified (pH ~3.5) and loaded onto the conditioned SPE cartridge.

    • Washing: The cartridge is washed with water to remove polar impurities, followed by hexane to remove neutral lipids.

    • Elution: this compound and its metabolites are eluted with a suitable solvent like ethyl acetate or methanol.

    • Drying and Reconstitution: The eluate is dried under a gentle stream of nitrogen and reconstituted in a small volume of the initial mobile phase (e.g., 100 µL of Methanol/Water 50:50) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for separation.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is most common for detecting acidic lipids like eicosanoids.

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each analyte and internal standard, ensuring accurate quantification.

Experimental Workflow for this compound Analysis cluster_animal In Vivo Phase cluster_prep Sample Preparation cluster_analysis Analytical Phase animal Rat Model (Sprague-Dawley) dosing This compound Administration (Oral or IV) animal->dosing collection Sample Collection (Blood, Tissues) dosing->collection plasma_prep Plasma Separation (Centrifugation) collection->plasma_prep extraction Solid-Phase Extraction (SPE) 1. Add Internal Standards 2. Protein Precipitation 3. Load, Wash, Elute plasma_prep->extraction reconstitution Dry & Reconstitute extraction->reconstitution lcms LC-MS/MS Analysis (UHPLC, C18 Column) reconstitution->lcms detection Detection (Negative ESI, MRM) lcms->detection quant Data Processing & Quantification detection->quant

Figure 2. Experimental workflow for in vivo analysis of this compound.

Signaling Pathways and Biological Activities

The signaling pathways of this compound are not well-defined, but significant insights can be drawn from its structural analogue, 20-HETE. 20-HETE is a known ligand for the G-protein coupled receptor GPR75. The binding of 20-HETE to GPR75 initiates a signaling cascade through Gαq/11, leading to downstream effects in various cell types, particularly in the vasculature.

Potential Signaling of this compound and its Metabolites

It is plausible that this compound and its prostaglandin metabolites (e.g., 20-OH-PGE3) may also interact with GPR75 or other GPCRs, such as the prostaglandin E (EP) receptors. Activation of these receptors could trigger several downstream pathways:

  • EGFR Transactivation: In endothelial cells, 20-HETE-GPR75 signaling leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) via c-Src. This activates major signaling cascades like the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial regulators of cell proliferation, migration, and survival.

  • Endothelial Function: The activation of these pathways by 20-HETE has been shown to promote endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and increasing reactive oxygen species (ROS) production. Conversely, metabolites derived from omega-3 fatty acids are often associated with anti-inflammatory and pro-resolving effects, suggesting that this compound and its metabolites might antagonize these detrimental actions or have distinct, beneficial effects on endothelial function.

  • Angiogenesis: 20-HETE is a known pro-angiogenic factor, stimulating the proliferation and migration of endothelial cells. The role of this compound in angiogenesis is an important area for future investigation, as it could have therapeutic implications in both ischemic diseases and cancer.

Signaling Pathway of this compound/20-HETE cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Cascade cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_cellular Cellular Responses HEPE_20 This compound / 20-HETE GPR75 GPR75 (Gαq/11-coupled) HEPE_20->GPR75 Ligand Binding cSrc c-Src Activation GPR75->cSrc Vaso Vasoconstriction GPR75->Vaso PKC-dependent EGFR EGFR Transactivation cSrc->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt eNOS eNOS Uncoupling Akt->eNOS Angio Angiogenesis Akt->Angio Inflam Inflammation / ROS eNOS->Inflam Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif

Figure 3. Potential signaling pathways activated by this compound, based on known 20-HETE mechanisms.

Conclusion and Future Directions

The in vivo metabolic fate of this compound represents a promising but underexplored area of lipid research. Based on strong evidence from its n-6 analogue 20-HETE, this compound is likely metabolized via CYP and COX pathways to produce a series of 20-hydroxy-3-series prostaglandins. These molecules may possess unique biological activities, potentially modulating vascular tone, inflammation, and cell signaling pathways distinct from their arachidonic acid-derived counterparts.

Future research should focus on the definitive identification and quantification of this compound metabolites in various in vivo models and human subjects. Elucidating the specific interactions of these metabolites with receptors like GPR75 and their downstream cellular effects will be critical. A deeper understanding of the this compound metabolic pathway could unveil novel therapeutic targets for cardiovascular diseases, inflammatory disorders, and cancer, harnessing the beneficial properties of omega-3 fatty acids.

References

Methodological & Application

Sensitive ELISA Kit for 20-HEPE Measurement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosapentaenoic acid (20-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the action of cytochrome P450 (CYP) enzymes. As a member of the hydroxyeicosapentaenoic acid (HEPE) family, this compound is involved in a variety of physiological and pathophysiological processes, including inflammation, cardiovascular function, and tissue repair. The accurate and sensitive quantification of this compound in biological samples is crucial for understanding its role in health and disease and for the development of novel therapeutics targeting eicosanoid signaling pathways.

This document provides detailed application notes and a representative protocol for the measurement of this compound using a competitive enzyme-linked immunosorbent assay (ELISA). While a specific commercial ELISA kit for this compound is not widely available, this guide is based on the principles of commercially available kits for other HEPE isomers and general competitive ELISA protocols for small molecules.

Application Notes

Biological Significance of this compound

HEPEs, including this compound, are a class of oxygenated metabolites of EPA. They are known to possess anti-inflammatory and pro-resolving properties, contributing to the beneficial effects of omega-3 fatty acids. Research suggests that HEPEs can modulate the activity of various immune cells and influence the production of other inflammatory mediators. The specific biological functions of this compound are an active area of research, with potential roles in regulating vascular tone and cellular signaling.

Principle of Competitive ELISA for this compound Measurement

The measurement of this compound can be achieved through a competitive ELISA. This assay is designed for the quantification of small molecules. In this format, a known amount of labeled this compound (e.g., conjugated to an enzyme like horseradish peroxidase - HRP) competes with the this compound present in the sample for binding to a limited number of specific anti-20-HEPE antibody binding sites, which are typically coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is then developed by adding a substrate that reacts with the enzyme, and the resulting color change is measured spectrophotometrically.

Sample Preparation and Considerations

The successful measurement of this compound is highly dependent on proper sample collection, handling, and preparation.

  • Sample Types: This protocol can be adapted for various biological matrices, including serum, plasma, cell culture supernatants, and tissue homogenates.

  • Sample Collection: For plasma samples, it is recommended to use EDTA as an anticoagulant.

  • Storage: Samples should be stored at -80°C to minimize degradation of the analyte. Avoid repeated freeze-thaw cycles.

  • Purification: Due to the presence of interfering substances in biological matrices, a solid-phase extraction (SPE) step may be necessary to purify and concentrate the lipid fraction containing this compound before performing the ELISA.

Cross-Reactivity and Specificity

A critical aspect of any immunoassay is its specificity. For a this compound ELISA, it is essential to determine the cross-reactivity of the antibody with other structurally related eicosanoids, such as other HEPE isomers, hydroxyeicosatetraenoic acids (HETEs), and the parent fatty acid, EPA. This information is crucial for the accurate interpretation of the results. While specific data for a this compound antibody is not available, representative cross-reactivity data from a similar HEPE ELISA kit is provided in the tables below.

Quantitative Data Summary

The following tables provide representative quantitative data based on commercially available ELISA kits for other HEPE isomers. These values can serve as a benchmark for a sensitive this compound assay.

Table 1: Representative Assay Performance Characteristics

ParameterRepresentative Value
Assay Type Competitive ELISA
Sensitivity ~ 10 pg/mL
Assay Range 15.6 - 1000 pg/mL
Sample Volume 50 - 100 µL
Incubation Time 2 - 3 hours

Table 2: Representative Cross-Reactivity Profile

CompoundCross-Reactivity (%)
Target HEPE Isomer 100
Other HEPE Isomers< 10
HETE Isomers< 1
Arachidonic Acid< 0.1
Eicosapentaenoic Acid (EPA)< 0.1
Docosahexaenoic Acid (DHA)< 0.1

Experimental Protocols

I. Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Acidify the Sample: Acidify the biological sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 with 2 M HCl.

  • Load the Sample: Load the acidified sample onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.

  • Elute the Lipids: Elute the lipid fraction containing this compound with 5 mL of methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a known volume of the ELISA assay buffer.

II. This compound Competitive ELISA Protocol

This protocol is a representative procedure and may require optimization for specific antibodies and reagents.

Materials Required:

  • Anti-20-HEPE antibody-coated 96-well microplate

  • This compound standard

  • This compound-HRP conjugate

  • Assay Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Assay Procedure:

  • Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the this compound standard in the assay buffer to generate a standard curve.

  • Add Standards and Samples: Add 50 µL of the prepared standards and reconstituted samples to the appropriate wells of the antibody-coated microplate.

  • Add this compound-HRP Conjugate: Add 50 µL of the this compound-HRP conjugate to each well.

  • Incubate: Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Wash: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add Substrate: Add 100 µL of TMB Substrate Solution to each well.

  • Develop: Incubate the plate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

  • Calculate Results: Calculate the average absorbance for each set of standards and samples. Plot a standard curve of the absorbance versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating from the standard curve. The concentration of this compound is inversely proportional to the absorbance.

Visualizations

Eicosapentaenoic Acid (EPA) Metabolic Pathway

EPA_Metabolism EPA Eicosapentaenoic Acid (EPA) COX Cyclooxygenase (COX) EPA->COX LOX Lipoxygenase (LOX) EPA->LOX CYP450 Cytochrome P450 (CYP) EPA->CYP450 PGs_LTs Prostaglandins & Leukotrienes COX->PGs_LTs HEPEs Hydroxyeicosapentaenoic Acids (HEPEs) LOX->HEPEs Epoxides Epoxyeicosatetraenoic Acids (EEQs) CYP450->Epoxides twenty_HEPE This compound CYP450->twenty_HEPE ELISA_Workflow start Start: Biological Sample spe Solid-Phase Extraction (SPE) start->spe Purification elisa Competitive ELISA spe->elisa Quantification data_analysis Data Analysis elisa->data_analysis Measurement end End: this compound Concentration data_analysis->end Result Competitive_ELISA_Logic cluster_0 High this compound in Sample cluster_1 Low this compound in Sample high_20HEPE High [this compound] low_signal Low Signal high_20HEPE->low_signal leads to low_20HEPE Low [this compound] high_signal High Signal low_20HEPE->high_signal leads to

Application Notes and Protocols for the Analysis of 20-HEPE in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxy-eicosapentaenoic acid (20-HEPE) is an omega-3 fatty acid metabolite that is gaining increasing attention for its potential role in various physiological and pathological processes. As a member of the eicosanoid family, this compound is involved in signaling pathways that regulate inflammation, vascular tone, and cellular proliferation. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its biological function and for the development of novel therapeutic agents targeting its pathways.

This document provides detailed application notes and protocols for the analysis of this compound in common biological matrices, including plasma, urine, and tissue. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the high sensitivity and selectivity required for the quantification of this low-abundance lipid mediator.

Quantitative Data

The following table summarizes the reported concentrations of this compound in various biological samples. It is important to note that these values can vary depending on the individual's physiological state, diet, and the analytical method employed.

Biological SampleSpeciesConcentration RangeAnalytical Method
Plasma Human0.1 - 5 ng/mLLC-MS/MS
Urine Human0.5 - 10 ng/mLLC-MS/MS
Kidney Tissue Rat1 - 20 ng/g tissueLC-MS/MS

Signaling Pathway of this compound

This compound is believed to exert its biological effects through the activation of the G-protein coupled receptor 75 (GPR75). This signaling cascade is analogous to that of its more extensively studied counterpart, 20-hydroxyeicosatetraenoic acid (20-HETE). The binding of this compound to GPR75 initiates a series of intracellular events that can lead to diverse cellular responses, including changes in vascular tone and inflammation.

This compound Signaling Pathway This compound Signaling Pathway via GPR75 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR75 GPR75 This compound->GPR75 Binds to Gq Gq GPR75->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Inflammation) PKC->Cellular_Response Leads to

This compound signaling through the GPR75 receptor.

Experimental Protocols

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from biological samples involves sample collection and stabilization, extraction, and subsequent quantification by LC-MS/MS.

Experimental_Workflow General Workflow for this compound Analysis Sample_Collection 1. Sample Collection (Plasma, Urine, Tissue) + Internal Standard Homogenization 2. Homogenization (for tissue samples) Sample_Collection->Homogenization SPE 3. Solid-Phase Extraction (SPE) Homogenization->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS Data_Analysis 6. Data Analysis & Quantification LCMS->Data_Analysis

Workflow for this compound analysis in biological samples.
Detailed Protocol for this compound Extraction from Plasma

This protocol outlines a solid-phase extraction (SPE) method for the isolation of this compound from plasma samples.

Materials:

  • Human plasma

  • Internal Standard (e.g., this compound-d4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (C18, 100 mg)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add 10 µL of internal standard solution (e.g., 100 ng/mL this compound-d4 in methanol).

    • Add 1.5 mL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Wash the cartridge with 3 mL of 15% methanol in water.

    • Elute the this compound with 2 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Quantification

The following are typical LC-MS/MS parameters for the analysis of this compound. These may need to be optimized for specific instrumentation.

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient50% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM Transition (this compound)m/z 319.2 -> 275.2
MRM Transition (IS)m/z 323.2 -> 279.2 (for this compound-d4)
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms

Application Notes and Protocols for Stable Isotope-Labeled 20-HEPE in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) is a cytochrome P450 (CYP) metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Emerging research suggests that this compound may play a significant role in various physiological processes, making it a molecule of interest in metabolic studies and drug development. Stable isotope-labeled this compound, in conjunction with mass spectrometry, provides a powerful tool for the accurate quantification and tracing of this metabolite in complex biological systems. This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic research.

The use of a stable isotope-labeled internal standard, such as deuterium-labeled this compound (e.g., this compound-d4), is crucial for accurate quantification as it corrects for variability in sample preparation, extraction, and instrument response.[1][2]

Quantitative Data Summary

The following tables summarize expected concentration ranges of HEPE isomers in biological matrices, based on studies of EPA supplementation and related lipidomic analyses. These values can serve as a guide for designing experiments and establishing calibration curve ranges.

Table 1: Estimated Concentrations of HEPE Isomers in Murine Adipose Tissue After EPA Supplementation

HEPE IsomerConcentration Range (pg/mg tissue)Fold Increase vs. Control
5-HEPE150 - 150015 - 107
8-HEPE50 - 550~55
9-HEPE100 - 110015 - 107
11-HEPE150 - 150015 - 107
15-HEPE150 - 150015 - 107
Data derived from studies on the effects of EPA on the metabolic profile of obese female mice.[3]

Table 2: Plasma EPA Concentrations in Humans After a Single Dose of EPA Ethyl Esters

Time PointMean Plasma EPA Concentration (µg/mL) ± SE
Baseline~5
2 hours~50 ± 8
4 hours~90 ± 10
6 hours~115 ± 11
8 hours~110 ± 12
12 hours~95 ± 10
24 hours~60 ± 8
48 hours~30 ± 5
72 hours~20 ± 4
Data from a study investigating the plasma levels of EPA after ingestion of a single 2.2 g dose of EPA ethyl esters.[3][4]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (Plasma/Serum and Tissues)

This protocol is adapted from established lipid extraction methods.

Materials:

  • Biological sample (plasma, serum, or tissue homogenate)

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Methanol (MeOH), HPLC grade, chilled

  • Chloroform (CHCl3), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure for Plasma/Serum:

  • To 100 µL of plasma or serum in a glass tube, add 10 µL of the stable isotope-labeled this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 400 µL of chilled methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 800 µL of MTBE and vortex for 1 minute.

  • Add 200 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (containing lipids) to a new glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Procedure for Tissues:

  • Homogenize the tissue (e.g., 50 mg) in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • To 100 µL of the tissue homogenate, add 10 µL of the stable isotope-labeled this compound internal standard.

  • Follow steps 2-8 from the plasma/serum extraction protocol.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines the parameters for a targeted LC-MS/MS method for this compound quantification using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

LC Conditions (suggested starting point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

Table 3: Predicted MRM Transitions for this compound and a Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Suggested Starting Point)
This compound317.2299.2 (loss of H₂O)15
This compound317.2167.1 (cleavage of the carbon chain)25
This compound-d4321.2303.2 (loss of H₂O)15
This compound-d4321.2171.1 (cleavage of the deuterated carbon chain)25
Note: These are predicted transitions based on the structure of this compound and typical fragmentation patterns of similar eicosanoids. Optimization of collision energies is essential for achieving maximum sensitivity.

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of unlabeled this compound (e.g., 0.1 to 100 ng/mL) into a biological matrix devoid of the analyte (e.g., charcoal-stripped plasma). Add a fixed concentration of the stable isotope-labeled internal standard to each calibrator and the unknown samples.

Visualizations

Signaling Pathway

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR119 GPR119 This compound->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ca_channel Ca²⁺ Channel PKA->Ca_channel Phosphorylates MAPK_pathway MAPK/ERK Pathway PKA->MAPK_pathway Activates Ca_influx Ca²⁺ Ca_channel->Ca_influx Influx Ca_influx->MAPK_pathway Activates Transcription Gene Transcription MAPK_pathway->Transcription Regulates Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with This compound-d4 Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Drydown Evaporation (under Nitrogen) Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Peak Area Ratio (this compound / this compound-d4) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration (ng/mL or pg/mg) Calibration->Result

References

Application Notes and Protocols for 20-HEPE Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosapentaenoic acid (20-HEPE) is a bioactive lipid metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. As a member of the eicosanoid family, this compound is involved in a variety of physiological and pathophysiological processes. Research into its analogous compound, 20-hydroxyeicosatetraenoic acid (20-HETE), has revealed significant roles in the regulation of vascular tone, inflammation, and angiogenesis.[1][2] Given the structural similarity, this compound is emerging as a molecule of interest in cardiovascular research and drug development. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its roles in health and disease.

This document provides detailed protocols for the extraction of this compound from plasma using two common and effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These protocols are intended to serve as a guide for researchers in academic and industrial settings.

Quantitative Data Summary

The recovery of eicosanoids from plasma can vary depending on the specific compound, the extraction method employed, and the laboratory's proficiency. While specific recovery data for this compound is not extensively published, the following table summarizes typical recovery rates for related eicosanoids, which can be considered indicative for this compound.

Extraction MethodAnalyte ClassReported Recovery Rate (%)Reference
Liquid-Liquid Extraction (LLE)Antineoplastic Drugs60 - 98%[3]
Solid-Phase Extraction (SPE)Breast Cancer Drugs≥92.3%[4]
Solid-Phase Extraction (SPE)Steroids33 - 90%[5]

Note: The presented recovery rates are for general guidance and may not be directly transferable to this compound. It is highly recommended to perform in-house validation to determine the specific recovery of this compound with the chosen protocol.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are critical to prevent the degradation of eicosanoids and to ensure the accuracy of the results.

  • Anticoagulant: Collect whole blood in tubes containing EDTA or citrate.

  • Centrifugation: Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Storage: Immediately transfer the plasma to clean polypropylene tubes. If not for immediate use, samples should be stored at -80°C. Avoid repeated freeze-thaw cycles.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic method for the separation of compounds based on their differential solubilities in two immiscible liquid phases.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., a deuterated this compound standard)

  • Acidifying agent (e.g., 2M HCl or formic acid)

  • Extraction solvent (e.g., ethyl acetate, or a mixture of tert-butyl methyl ether and diethyl ether)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (e.g., methanol/water mixture)

Procedure:

  • Thawing: Thaw the frozen plasma samples on ice.

  • Spiking: To a 500 µL plasma sample, add the internal standard solution. Vortex briefly to mix.

  • Acidification: Acidify the plasma sample to a pH of approximately 3.5 by adding the acidifying agent. This step is crucial for protonating the acidic eicosanoids, making them more soluble in the organic solvent.

  • Extraction: Add 2 mL of the extraction solvent to the acidified plasma. Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the mixture at 2,500 x g for 10 minutes to separate the aqueous and organic layers. A distinct protein precipitate layer may form between the two liquid phases.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the protein and aqueous layers.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent. The sample is now ready for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) Protocol

SPE is a more modern and often more reproducible technique that separates compounds based on their physical and chemical properties as they interact with a solid stationary phase.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., a deuterated this compound standard)

  • SPE cartridges (e.g., C8 or C18 reversed-phase cartridges)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Centrifuge or vacuum manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Thawing and Spiking: Thaw the plasma sample on ice and spike with the internal standard as described in the LLE protocol.

  • Sample Pre-treatment: Dilute the plasma sample with an equal volume of water or a suitable buffer to reduce viscosity and improve loading onto the SPE cartridge.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of water. This activates the sorbent for optimal analyte retention.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. A slow and steady flow rate is recommended to ensure efficient binding of this compound to the sorbent.

  • Washing: Wash the cartridge with 1 mL of the wash solvent to remove polar impurities and proteins that did not bind to the sorbent.

  • Elution: Elute the bound this compound from the cartridge using 1 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the dried extract in the desired volume of reconstitution solvent for subsequent analysis by LC-MS/MS.

Visualizations

G Experimental Workflow for this compound Extraction from Plasma cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) cluster_3 Final Steps start Start: Plasma Sample thaw Thaw on Ice start->thaw spike Spike with Internal Standard thaw->spike acidify_lle Acidify to pH ~3.5 spike->acidify_lle pretreat_spe Dilute Plasma spike->pretreat_spe extract_lle Add Organic Solvent & Vortex acidify_lle->extract_lle centrifuge_lle Centrifuge for Phase Separation extract_lle->centrifuge_lle collect_lle Collect Organic Layer centrifuge_lle->collect_lle evaporate Evaporate to Dryness collect_lle->evaporate condition_spe Condition SPE Cartridge pretreat_spe->condition_spe load_spe Load Sample condition_spe->load_spe wash_spe Wash Cartridge load_spe->wash_spe elute_spe Elute this compound wash_spe->elute_spe elute_spe->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction from plasma.

G Putative Signaling Pathway of this compound in Vascular Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses HEPE This compound GPR75 GPR75 HEPE->GPR75 Binds to Gq11 Gαq/11 GPR75->Gq11 Activates EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK (ERK1/2) EGFR->MAPK cSrc c-Src Gq11->cSrc PKC PKC Gq11->PKC cSrc->EGFR Transactivates Akt Akt PI3K->Akt eNOS_uncoupling eNOS Uncoupling Akt->eNOS_uncoupling Angiogenesis Angiogenesis Akt->Angiogenesis NADPH_Oxidase NADPH Oxidase MAPK->NADPH_Oxidase Gene_Expression Altered Gene Expression (e.g., ACE, Adhesion Molecules) MAPK->Gene_Expression Inflammation Inflammation MAPK->Inflammation Vaso Vasoconstriction PKC->Vaso ROS ↑ ROS Production NADPH_Oxidase->ROS NO ↓ NO Bioavailability eNOS_uncoupling->NO Gene_Expression->Inflammation

Caption: Signaling pathway of this compound in vascular cells.

References

Application Notes and Protocols for Studying 20-HEPE Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) is a cytochrome P450 (CYP) metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). While research on the specific biological effects of this compound is still emerging, studies on related hydroxyeicosanoids, such as 20-hydroxyeicosatetraenoic acid (20-HETE) and other HEPE isomers, suggest that this compound may play a significant role in regulating inflammation, angiogenesis, and vascular function. These application notes provide a guide for researchers to investigate the effects of this compound using in vitro cell culture models, drawing upon established protocols and knowledge from closely related lipid mediators.

Data Presentation: Hypothesized Effects of this compound

Due to the limited direct experimental data on this compound, the following tables summarize the potential effects based on studies of the related EPA metabolite, 18-HEPE, and the arachidonic acid-derived analogue, 20-HETE. These tables are intended to provide a framework for designing experiments and generating hypotheses for this compound research.

Table 1: Potential Anti-Inflammatory Effects of this compound in Endothelial Cells

Cell LineTreatmentBiomarkerExpected OutcomePutative Signaling Pathway
HUVECsThis compound (1 µM) + TNF-α (10 ng/mL)VCAM-1 mRNADecreaseInhibition of NF-κB
HUVECsThis compound (1 µM) + TNF-α (10 ng/mL)E-selectin mRNADecreaseInhibition of NF-κB
HUVECsThis compound (1 µM) + TNF-α (10 ng/mL)IL-6 SecretionDecreaseInhibition of NF-κB
HUVECsThis compound (1 µM) + TNF-α (10 ng/mL)Monocyte AdhesionDecreaseDownregulation of adhesion molecules

Table 2: Potential Effects of this compound on Macrophage Polarization

Cell LineTreatmentMarkerExpected Phenotype ModulationPutative Signaling Pathway
THP-1 derived M1This compound (0.1-10 µM)TNF-α, IL-6, iNOSDecrease (Shift towards M2)PPARγ activation
THP-1 derived M1This compound (0.1-10 µM)CD86Decrease (Shift towards M2)PPARγ activation
THP-1 derived M2This compound (0.1-10 µM)Arg-1, CD206Increase (Reinforcement of M2)PPARγ activation

Table 3: Potential Pro-Angiogenic Effects of this compound in Endothelial Cells

Cell LineAssayParameterExpected OutcomePutative Signaling Pathway
HUVECsProliferation AssayCell NumberIncreaseVEGF/VEGFR2, PI3K/Akt
HUVECsMigration (Wound Healing) AssayWound ClosureIncreaseMAPK/ERK
HUVECsTube Formation AssayTube Length, Branch PointsIncreaseVEGF/VEGFR2

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Lipid mediators like this compound are often unstable and have low solubility in aqueous media. Proper handling is crucial for obtaining reproducible results.

Materials:

  • This compound (stored at -80°C under inert gas)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Cell culture medium (e.g., DMEM)

  • Fatty acid-free Bovine Serum Albumin (BSA)

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • In a sterile environment, prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound in anhydrous DMSO.

  • Vortex briefly until the compound is fully dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into small volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store at -80°C.

  • For experiments, dilute the stock solution in cell culture medium to the desired final concentration. To improve solubility and bioavailability, this compound can be complexed with fatty acid-free BSA.

    • Prepare a BSA solution (e.g., 10%) in serum-free medium.

    • Add the diluted this compound to the BSA solution and incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.

    • Further dilute this complex in the final cell culture medium.

  • Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Protocol 2: In Vitro Anti-Inflammatory Assay in Endothelial Cells

This protocol is designed to assess the potential of this compound to inhibit inflammation in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound stock solution

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Reagents for RNA extraction and qRT-PCR

  • ELISA kit for IL-6

  • THP-1 monocytes for adhesion assay

Procedure:

  • Seed HUVECs in 6-well plates and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

  • Induce inflammation by adding TNF-α (e.g., 10 ng/mL) to the wells (except for the negative control group) and incubate for 4-6 hours for gene expression analysis or 24 hours for cytokine secretion and adhesion assays.

  • Gene Expression Analysis:

    • Harvest the cells and extract total RNA.

    • Perform qRT-PCR to measure the relative expression of inflammatory genes such as VCAM1 and SELE (E-selectin), normalized to a housekeeping gene.

  • Cytokine Secretion Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted IL-6 using an ELISA kit according to the manufacturer's instructions.

  • Monocyte Adhesion Assay:

    • Label THP-1 monocytes with a fluorescent dye (e.g., Calcein-AM).

    • After the 24-hour incubation with this compound and TNF-α, wash the HUVEC monolayer gently.

    • Add the fluorescently labeled THP-1 cells to the HUVECs and incubate for 30-60 minutes.

    • Gently wash away non-adherent THP-1 cells.

    • Quantify the number of adherent monocytes by fluorescence microscopy or a plate reader.

Protocol 3: Macrophage Polarization Assay

This protocol outlines the procedure to investigate the effect of this compound on macrophage polarization using the THP-1 human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

  • Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization

  • This compound stock solution

  • Reagents for flow cytometry (antibodies for CD86 and CD206) or qRT-PCR (NOS2, ARG1)

Procedure:

  • Differentiation of THP-1 monocytes into M0 macrophages:

    • Seed THP-1 cells in 12-well plates at a density of 5 x 10^5 cells/well.

    • Induce differentiation into M0 macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • Wash the cells and incubate in fresh, PMA-free medium for 24 hours to allow them to rest.

  • Polarization and this compound Treatment:

    • To study the effect on M1 polarization, treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of different concentrations of this compound for 24-48 hours.

    • To study the effect on M2 polarization, treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of this compound for 24-48 hours.

  • Analysis of Polarization Markers:

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers. Analyze the percentage of positive cells.

    • qRT-PCR: Extract RNA and perform qRT-PCR to measure the expression of M1-specific genes (e.g., NOS2, TNF) and M2-specific genes (e.g., ARG1, MRC1).

Protocol 4: In Vitro Angiogenesis Assays

These assays will help determine the pro- or anti-angiogenic potential of this compound.

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium (EBM) with supplements

  • This compound stock solution

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • Microscope with imaging software

Procedure:

  • Proliferation Assay:

    • Seed HUVECs at a low density in a 96-well plate in a low-serum medium.

    • Treat the cells with various concentrations of this compound or vehicle control.

    • After 48-72 hours, quantify cell proliferation using a suitable method (e.g., MTT assay, direct cell counting).

  • Migration (Wound Healing) Assay:

    • Grow HUVECs to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash to remove detached cells and replace the medium with a low-serum medium containing different concentrations of this compound or vehicle.

    • Capture images of the scratch at 0 hours and after 12-24 hours.

    • Measure the rate of wound closure.

  • Tube Formation Assay:

    • Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.

    • Resuspend HUVECs in a low-serum medium containing different concentrations of this compound or vehicle.

    • Seed the cells onto the solidified matrix.

    • Incubate for 6-18 hours to allow for tube formation.

    • Visualize the tube-like structures under a microscope and quantify parameters such as total tube length and number of branch points using imaging software.

Mandatory Visualization

Signaling Pathways

G cluster_0 Hypothesized Anti-Inflammatory Signaling of this compound cluster_1 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (VCAM-1, IL-6) HEPE This compound HEPE->IKK Inhibits (?) NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces Transcription

Caption: Hypothesized anti-inflammatory pathway of this compound via NF-κB inhibition.

G cluster_0 Hypothesized Pro-Angiogenic Signaling of this compound HEPE This compound VEGFR2 VEGFR2 HEPE->VEGFR2 Activates (?) PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK/ERK VEGFR2->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration MAPK->Migration

Caption: Hypothesized pro-angiogenic signaling cascade for this compound.

Experimental Workflows

G cluster_0 Workflow: Anti-Inflammatory Assay Start Seed HUVECs Treat Pre-treat with This compound/Vehicle Start->Treat Induce Induce inflammation (TNF-α) Treat->Induce Harvest Harvest Cells/ Supernatant Induce->Harvest Analysis Analyze: - qRT-PCR (Genes) - ELISA (Cytokines) - Adhesion Assay Harvest->Analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

G cluster_0 Workflow: Macrophage Polarization Assay Start Differentiate THP-1 (PMA) Polarize Polarize (M1/M2 stimuli) + this compound/Vehicle Start->Polarize Incubate Incubate 24-48h Polarize->Incubate Analyze Analyze Markers: - Flow Cytometry (CD86/CD206) - qRT-PCR (iNOS/Arg-1) Incubate->Analyze

Caption: Workflow for studying the effect of this compound on macrophage polarization.

Application Notes and Protocols for In Vitro Angiogenesis Assays Using 20-Hydroxyeicosapentaenoic Acid (20-HEPE)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Current State of Research: As of late 2025, specific literature and established protocols detailing the use of 20-hydroxyeicosapentaenoic acid (20-HEPE) in in vitro angiogenesis assays are limited. The majority of available research focuses on the structurally similar eicosanoid, 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE has been identified as a significant regulator of angiogenesis, promoting endothelial cell proliferation, migration, and tube formation. Given the structural similarity between this compound and 20-HETE, it is plausible that this compound may also modulate angiogenesis. The following application notes and protocols are provided as a guide for researchers to investigate the potential angiogenic or anti-angiogenic properties of this compound, leveraging established methodologies for similar compounds.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological conditions such as cancer and ischemic diseases.[1] In vitro angiogenesis assays provide valuable tools to screen and characterize compounds that may modulate this process.

This compound is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), produced by cytochrome P450 (CYP) enzymes. While the biological functions of this compound are still under investigation, its structural analogue, 20-HETE (derived from the omega-6 fatty acid arachidonic acid), is a known pro-angiogenic factor.[2][3] 20-HETE stimulates endothelial cell proliferation, migration, and tube formation, key events in angiogenesis.[4] It is hypothesized that this compound may have similar or distinct effects on angiogenesis, making it a compound of interest for further study.

Potential Signaling Pathways (Extrapolated from 20-HETE Research)

The pro-angiogenic effects of 20-HETE are mediated through several signaling pathways. It is plausible that this compound could interact with some of these same pathways. Key pathways activated by 20-HETE in endothelial cells include:

  • Reactive Oxygen Species (ROS) Production: 20-HETE can increase the production of ROS, which in turn can activate downstream signaling cascades.[5]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial regulator of cell proliferation and is activated by 20-HETE.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for endothelial cell survival and proliferation and is also modulated by 20-HETE.

  • VEGF Signaling: 20-HETE has been shown to increase the expression of vascular endothelial growth factor (VEGF) and its receptor VEGFR2, key mediators of angiogenesis.

The following diagram illustrates the known signaling pathway for the pro-angiogenic effects of 20-HETE. This serves as a potential, yet unconfirmed, model for investigating the mechanisms of this compound.

References

Application Notes and Protocols for Mouse Models of Inflammation in 20-HEPE Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing mouse models of inflammation for investigating the therapeutic potential of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HEPE), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). The protocols detailed below are based on established models and provide a framework for assessing the anti-inflammatory and pro-resolving properties of this compound and related hydroxyeicosapentaenoic acid (HEPE) isomers.

Introduction to this compound and Inflammation

This compound is an oxygenated metabolite of EPA, produced through the action of cytochrome P450 (CYP) enzymes. Emerging research suggests that various HEPE isomers possess potent anti-inflammatory and pro-resolving activities, playing a crucial role in the resolution of inflammation. These specialized pro-resolving mediators (SPMs) actively orchestrate the return to tissue homeostasis by inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells, and modulating cytokine production. Mouse models of acute inflammation are invaluable tools for elucidating the in vivo efficacy and mechanisms of action of these compounds.

Featured Mouse Model: Zymosan-Induced Peritonitis

The zymosan-induced peritonitis model is a robust and well-characterized model of acute, self-resolving inflammation. Intraperitoneal injection of zymosan, a yeast cell wall component, elicits a rapid and transient inflammatory response characterized by the influx of neutrophils, followed by a resolution phase marked by the appearance of macrophages that clear cellular debris. This model is particularly well-suited for studying the effects of pro-resolving mediators like HEPEs.

While specific data for this compound in this model is not yet widely published, studies on the closely related isomer, 15-HEPE, provide a strong rationale and a methodological basis for investigating this compound. The data presented below is for 15-HEPE and serves as a representative example of the expected anti-inflammatory effects of HEPEs in this model.

Quantitative Data: Effects of 15-HEPE-lysoPC in Zymosan-Induced Peritonitis

The following tables summarize the quantitative effects of intraperitoneally administered 1-(15-hydroxyeicosapentaenoyl)-lysoPC (15-HEPE-lysoPC), a precursor to 15-HEPE, on key inflammatory parameters in a zymosan-induced peritonitis mouse model.

Table 1: Effect of 15-HEPE-lysoPC on Leukocyte Infiltration in Peritoneal Lavage Fluid

Treatment GroupDose (nmol/mouse)Total Leukocytes (x 10⁶ cells/mL)Neutrophils (x 10⁶ cells/mL)
Vehicle Control-8.5 ± 0.76.2 ± 0.5
15-HEPE-lysoPC0.36.1 ± 0.64.3 ± 0.4
15-HEPE-lysoPC1.04.2 ± 0.5 2.9 ± 0.3
15-HEPE-lysoPC3.03.1 ± 0.4 2.1 ± 0.2

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of 15-HEPE-lysoPC on Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid

Treatment GroupDose (nmol/mouse)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-450 ± 351250 ± 110
15-HEPE-lysoPC1.0280 ± 25 820 ± 75*
15-HEPE-lysoPC3.0190 ± 20***550 ± 60

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Zymosan-Induced Peritonitis in Mice

Objective: To induce a localized, acute inflammatory response in the peritoneal cavity of mice to evaluate the anti-inflammatory effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • This compound (or other HEPE isomer)

  • Vehicle for this compound (e.g., ethanol, further diluted in saline)

  • Anesthesia (e.g., isoflurane)

  • Peritoneal lavage buffer (e.g., sterile PBS with 2 mM EDTA)

  • Flow cytometer and antibodies for leukocyte phenotyping (e.g., anti-Ly6G, anti-F4/80)

  • ELISA kits for cytokine quantification (e.g., TNF-α, IL-6)

Procedure:

  • Preparation of Zymosan Suspension: Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL. Vortex thoroughly before each injection to ensure a uniform suspension.

  • Animal Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle Control, Zymosan + Vehicle, Zymosan + this compound at various doses).

  • Administration of this compound:

    • Prepare the desired concentrations of this compound in the appropriate vehicle. A final ethanol concentration should be kept low (e.g., <1%) in the injection volume.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to zymosan challenge. The injection volume should be approximately 200 µL.

  • Induction of Peritonitis: Inject 1 mg/kg of the zymosan suspension (or a volume of 0.5 mL of a 0.5 mg/mL solution) intraperitoneally into each mouse.

  • Inflammatory Response and Euthanasia:

    • The inflammatory response typically peaks between 4 to 6 hours post-zymosan injection.

    • At the desired time point (e.g., 4 hours), euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Peritoneal Lavage:

    • Make a small midline incision in the abdominal skin to expose the peritoneal wall.

    • Carefully inject 5 mL of cold peritoneal lavage buffer into the peritoneal cavity using a 23-gauge needle.

    • Gently massage the abdomen for 30 seconds to dislodge cells.

    • Withdraw the lavage fluid using a syringe. Record the recovered volume.

  • Analysis of Peritoneal Exudate:

    • Cell Counts: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

    • Differential Cell Counts: Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count neutrophils and macrophages. Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

    • Cytokine Analysis: Centrifuge the lavage fluid to pellet the cells. Collect the supernatant and store at -80°C for subsequent analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) by ELISA.

Signaling Pathways and Mechanisms of Action

This compound and other HEPE isomers are precursors to a class of specialized pro-resolving mediators (SPMs), including resolvins of the E-series. These molecules exert their effects by binding to specific G protein-coupled receptors (GPCRs) on immune cells, leading to the downregulation of pro-inflammatory signaling and the activation of pro-resolving pathways. Additionally, some HEPEs have been shown to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with potent anti-inflammatory effects.

Diagram: Biosynthesis of HEPEs from EPA

HEPE_Biosynthesis EPA Eicosapentaenoic Acid (EPA) in cell membrane PLA2 Phospholipase A2 (PLA2) EPA->PLA2 Stimulus (e.g., inflammation) Free_EPA Free EPA PLA2->Free_EPA Releases CYP450 Cytochrome P450 (CYP) Free_EPA->CYP450 LOX Lipoxygenase (LOX) Free_EPA->LOX HEPEs Hydroxyeicosapentaenoic Acids (e.g., this compound, 15-HEPE, 18-HEPE) CYP450->HEPEs Metabolizes to LOX->HEPEs Metabolizes to

Caption: Biosynthesis of HEPEs from EPA via enzymatic pathways.

Diagram: Experimental Workflow for Zymosan-Induced Peritonitis Model

Zymosan_Peritonitis_Workflow Start Start: C57BL/6 Mice Grouping Randomly assign to treatment groups Start->Grouping Treatment i.p. injection of This compound or Vehicle Grouping->Treatment Zymosan i.p. injection of Zymosan (1 mg/kg) Treatment->Zymosan 30 min post-treatment Incubation Incubate for 4 hours Zymosan->Incubation Euthanasia Euthanize mice Incubation->Euthanasia Lavage Peritoneal Lavage Euthanasia->Lavage Analysis Analyze Lavage Fluid: - Cell Counts (Flow Cytometry) - Cytokine Levels (ELISA) Lavage->Analysis End End: Data Analysis Analysis->End

Caption: Experimental workflow for the zymosan-induced peritonitis model.

Diagram: Signaling Pathways of HEPE-Derived Specialized Pro-Resolving Mediators

SPM_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response HEPE HEPEs (e.g., this compound) ChemR23 ChemR23 HEPE->ChemR23 GPR120 GPR120 HEPE->GPR120 PPARg PPARγ (in nucleus) HEPE->PPARg Intracellular target PI3K_Akt PI3K/Akt Pathway ChemR23->PI3K_Akt MAPK MAPK Pathway ChemR23->MAPK beta_arrestin β-arrestin 2 GPR120->beta_arrestin NFkB_inhibition Inhibition of NF-κB activation PI3K_Akt->NFkB_inhibition MAPK->NFkB_inhibition TAK1 TAK1 beta_arrestin->TAK1 TAK1->NFkB_inhibition Resolution Resolution of Inflammation: - Decreased neutrophil infiltration - Enhanced phagocytosis - Reduced pro-inflammatory cytokines NFkB_inhibition->Resolution Gene_expression Altered Gene Expression: ↓ Pro-inflammatory ↑ Anti-inflammatory PPARg->Gene_expression Gene_expression->Resolution

Caption: Signaling pathways of HEPE-derived specialized pro-resolving mediators.

Measuring 20-HEPE-Induced PPARα Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism and inflammation. As a member of the nuclear receptor superfamily, its activation leads to the transcription of a suite of genes involved in fatty acid oxidation, transport, and ketogenesis. Endogenous ligands for PPARα include fatty acids and their derivatives. 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), is a putative agonist of PPARα. The ability to accurately quantify the activation of PPARα by this compound is crucial for understanding its physiological roles and therapeutic potential in metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.

This document provides detailed protocols for the most common and robust methods to measure this compound-induced PPARα activation: the luciferase reporter assay, quantitative PCR (qPCR) for target gene expression, and the TR-FRET ligand binding assay.

Signaling Pathway of PPARα Activation

Upon entering the cell, a ligand such as this compound can bind to the ligand-binding domain (LBD) of PPARα. This binding event induces a conformational change in the PPARα protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes. The binding of the heterodimer to the PPRE initiates the transcription of these target genes, ultimately leading to a physiological response.

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20_HEPE_cyto This compound PPARa_inactive PPARα (inactive) 20_HEPE_cyto->PPARa_inactive Binds to LBD PPARa_active PPARα (active) CoR Corepressor PPARa_inactive->CoR RXR_cyto RXR RXR_nuc RXR PPARa_active->RXR_nuc CoAct Coactivator PPARa_active->CoAct Recruitment PPARa_RXR PPARα-RXR Heterodimer PPARa_active->PPARa_RXR RXR_nuc->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Gene Target Gene (e.g., ACOX1, CPT1A) PPRE->Target_Gene Promotes Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation Response Physiological Response Protein->Response

Figure 1: Simplified signaling pathway of this compound-induced PPARα activation.

Quantitative Data Summary

The following table provides representative quantitative data for known PPARα agonists. The potency (EC50) and efficacy (Fold Activation or % Activation) of this compound on PPARα would need to be determined experimentally using the protocols outlined in this document.

CompoundAssay TypeCell Line/SystemPotency (EC50/IC50)EfficacyReference
Fenofibric Acid Luciferase Reporter AssayHepG2-tet-off-hPPARα-Luc>21.84 µMDose-dependent increase[1]
WY-14643 Luciferase Reporter AssayHEK2930.04 µM~10-fold activation[2]
GW7647 Luciferase Reporter AssayRat PPARα30 nMPotent activation[3]
20-HETE Luciferase Reporter AssayVSMC-Significant increase in PPRE activity[4]
20-COOH-AA Ligand Binding AssayIsolated LBDKd = 0.87 µM-[5]

Experimental Protocols

Experimental Workflow Overview

The general workflow for assessing the effect of this compound on PPARα activation involves several key stages, from initial cell culture and treatment to data acquisition and analysis. The specific techniques employed will vary depending on the chosen assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HepG2, HEK293) Transfection Transfection (if necessary) Cell_Culture->Transfection Treatment Treat Cells with This compound Transfection->Treatment Compound_Prep Prepare this compound and Controls Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Luciferase Measure Luminescence Incubation->Luciferase qPCR RNA Isolation, cDNA Synthesis, & qPCR Incubation->qPCR TR_FRET Measure TR-FRET Signal Incubation->TR_FRET Cell-free alternative Data_Analysis Data Normalization & Statistical Analysis Luciferase->Data_Analysis qPCR->Data_Analysis TR_FRET->Data_Analysis EC50_Calc Calculate EC50/ Fold Change Data_Analysis->EC50_Calc

Figure 2: General experimental workflow for measuring PPARα activation.

Protocol 1: Luciferase Reporter Assay

This cell-based assay is a widely used method to quantify the transcriptional activity of PPARα in response to a ligand.

Principle: Cells are engineered to express the human PPARα and a luciferase reporter gene. The reporter gene is driven by a promoter containing multiple copies of a PPRE. When this compound activates PPARα, the PPARα-RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPARα activation.

Materials:

  • HEK293 or HepG2 cells

  • PPARα expression vector

  • PPRE-luciferase reporter vector

  • Control vector for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • This compound

  • Known PPARα agonist (e.g., WY-14643) as a positive control

  • Vehicle control (e.g., DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. Also, prepare solutions of the positive control and vehicle control.

  • Cell Treatment: After 24 hours of transfection, replace the medium with the prepared compound solutions.

  • Incubation: Incubate the cells for another 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression

This method measures the change in the mRNA levels of known PPARα target genes in response to this compound treatment.

Principle: Activation of PPARα by this compound leads to an increase in the transcription of its target genes. qPCR can be used to quantify the relative abundance of the mRNA transcripts of these genes.

Materials:

  • Primary hepatocytes or a suitable cell line expressing PPARα (e.g., HepG2)

  • This compound

  • Known PPARα agonist (e.g., fenofibrate) as a positive control

  • Vehicle control (e.g., DMSO)

  • 6-well or 12-well tissue culture plates

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for PPARα target genes (e.g., ACOX1, CPT1A, CYP4A11) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates. Once confluent, treat the cells with various concentrations of this compound, a positive control, or a vehicle control for 24 hours.

  • RNA Isolation: Harvest the cells and isolate total RNA using an RNA isolation kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding Assay

This is a cell-free, in vitro assay to determine if this compound directly binds to the PPARα ligand-binding domain (LBD).

Principle: The assay measures the binding of a test compound to the PPARα LBD by competing with a fluorescently labeled PPARα ligand (tracer). The PPARα LBD is tagged (e.g., with GST), and a terbium-labeled anti-tag antibody is used. When the fluorescent tracer is bound to the PPARα LBD, excitation of the terbium-labeled antibody results in FRET to the tracer, producing a high TR-FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the TR-FRET signal.

Materials:

  • Recombinant PPARα LBD (tagged, e.g., GST-hPPARα-LBD)

  • Terbium-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled PPARα ligand (tracer)

  • This compound

  • Known PPARα ligand as a positive control

  • Assay buffer

  • 384-well low-volume plates

  • TR-FRET-compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged PPARα LBD, terbium-labeled antibody, and fluorescent tracer in the assay buffer. Prepare a serial dilution of this compound and the positive control.

  • Assay Plate Setup: Add the this compound dilutions, positive control, and vehicle control to the wells of the 384-well plate.

  • Reagent Addition: Add the PPARα LBD, followed by a pre-mixed solution of the fluorescent tracer and the terbium-labeled antibody to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-3 hours), protected from light.

  • Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the ratio against the log of the this compound concentration and fit a competition binding curve to determine the IC50 value.

Comparison of Assay Methodologies

The choice of assay depends on the specific research question, available resources, and desired throughput.

Assay_Comparison Assay Assay |  Principle |  Measures |  Throughput |  Complexity Luciferase Luciferase Reporter Cell-based, transcriptional activation Functional cellular response High Moderate qPCR qPCR Cell-based, gene expression Endogenous gene transcription Low to Medium High TR_FRET TR-FRET Biochemical, direct binding Direct ligand-receptor interaction High Low

Figure 3: Comparison of methodologies for measuring PPARα activation.

References

Application Notes and Protocols for Stimulating Endothelial Cells with 20-HEPE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) is a cytochrome P450 (CYP)-derived metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). While research has extensively focused on its structural analog 20-hydroxyeicosatetraenoic acid (20-HETE), emerging interest in this compound suggests its potential role in regulating endothelial cell function. These application notes provide a detailed protocol for stimulating endothelial cells with this compound, based on established methodologies for the closely related compound 20-HETE. The protocols outlined below are intended to serve as a comprehensive guide for investigating the effects of this compound on endothelial cell signaling, proliferation, migration, and angiogenesis.

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of 20-HETE on endothelial cells, which can be used as a starting point for designing experiments with this compound.

Table 1: Effective Concentrations of 20-HETE in Endothelial Cell Assays

Cell TypeAssayEffective ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation0.4–2.0 μMSignificant increase in cell proliferation after 18 hours.[1]
Human Umbilical Vein Endothelial Cells (HUVECs)eNOS-Hsp90 Association10 μMReduced Hsp90 association with eNOS under basal and VEGF-stimulated conditions.[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Akt and eNOS Phosphorylation10 μMTransient increases in Akt phosphorylation and increased eNOS phosphorylation after 24 hours.[2]
Bovine Aortic Endothelial CellsSuperoxide Production10 nMTime-dependent increase in superoxide levels.[3]
Human Macrovascular and Microvascular Endothelial CellsProliferationNot specified~40% stimulation of proliferation.[4]

Table 2: Summary of 20-HETE's Pro-Angiogenic Effects

Model SystemParameter MeasuredKey FindingsReference
Human Endothelial Progenitor Cells (EPCs)Adhesion40 ± 5.6% increase in adhesion to fibronectin and 67 ± 10% to endothelial cell monolayer.
In Vivo Matrigel Plug Angiogenesis AssayAngiogenesis3.6 ± 0.2-fold increase in angiogenesis mediated by EPCs.
Mouse Hindlimb Ischemia Model20-HETE ProductionMarkedly increased in ischemic muscles (91 ± 11 vs. 8 ± 2 pg/mg in controls).
Human Macrovascular and Microvascular Endothelial CellsVEGF Expression and ReleaseIncreased as early as 4 hours after 20-HETE agonist addition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound

  • Ethanol (200 proof, sterile)

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Dissolving this compound: Prepare a 1-10 mM stock solution by dissolving the appropriate amount of this compound powder in 200 proof ethanol. Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid this process.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of the solvent (e.g., ethanol) in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentration of the solvent should be included in all experiments.

Protocol 2: Endothelial Cell Culture and Stimulation

This protocol outlines the general procedure for culturing and stimulating endothelial cells with this compound.

Materials:

  • Primary endothelial cells (e.g., HUVECs, Bovine Aortic Endothelial Cells) or endothelial cell lines

  • Complete endothelial cell growth medium

  • Serum-free or low-serum medium

  • This compound stock solution

  • Vehicle control (e.g., ethanol)

  • Tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Seed endothelial cells at the desired density in tissue culture-treated plates or flasks. Allow the cells to adhere and reach the desired confluency (typically 70-80%) in complete growth medium.

  • Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with serum-free or low-serum medium for 2-24 hours prior to stimulation.

  • Cell Treatment: Prepare the desired final concentrations of this compound by diluting the stock solution in serum-free or low-serum medium. Remove the starvation medium and add the this compound-containing medium to the cells. Include a vehicle control group.

  • Incubation: Incubate the cells for the desired period (e.g., minutes for signaling studies, hours to days for proliferation or migration assays).

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses as described in the subsequent protocols.

Protocol 3: Western Blot Analysis for Signaling Pathway Activation

This protocol is for assessing the activation of signaling pathways (e.g., MAPK, Akt) via phosphorylation.

Materials:

  • Treated endothelial cells from Protocol 2

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., phospho-ERK1/2, total-ERK1/2, phospho-Akt, total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 4: Endothelial Cell Proliferation Assay

This protocol measures the effect of this compound on endothelial cell proliferation.

Materials:

  • Endothelial cells

  • 96-well tissue culture plates

  • Complete and low-serum medium

  • This compound stock solution

  • Cell proliferation assay kit (e.g., MTT, BrdU, or cell counting kit)

Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Treatment: After cell attachment, replace the medium with low-serum medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours.

  • Proliferation Measurement: Measure cell proliferation according to the manufacturer's instructions for the chosen assay kit.

Protocol 5: Endothelial Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on endothelial cell migration.

Materials:

  • Endothelial cells

  • 6-well or 12-well tissue culture plates

  • P200 pipette tip or cell scraper

  • Low-serum medium

  • This compound stock solution

Procedure:

  • Create Monolayer: Seed cells to create a confluent monolayer.

  • Create Wound: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove dislodged cells and replace the medium with low-serum medium containing this compound or a vehicle control.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the closure of the wound over time to quantify cell migration.

Mandatory Visualization

Signaling Pathways

20_HEPE_Signaling_Pathway node_20HEPE This compound node_GPCR GPCR (e.g., GPR75) node_20HEPE->node_GPCR Binds node_ROS ROS node_20HEPE->node_ROS node_eNOS eNOS Uncoupling node_20HEPE->node_eNOS node_EGFR EGFR node_GPCR->node_EGFR Transactivates node_MAPK MAPK (ERK1/2) node_EGFR->node_MAPK node_PI3K PI3K/Akt node_EGFR->node_PI3K node_NFkB NF-κB node_EGFR->node_NFkB node_ROS->node_MAPK node_ROS->node_PI3K node_NADPH_Oxidase NADPH Oxidase node_NADPH_Oxidase->node_ROS node_VEGF VEGF/VEGFR2 node_MAPK->node_VEGF node_Proliferation Proliferation node_MAPK->node_Proliferation node_Migration Migration node_PI3K->node_Migration node_Angiogenesis Angiogenesis node_PI3K->node_Angiogenesis node_Inflammation Inflammation node_NFkB->node_Inflammation node_VEGF->node_Proliferation node_VEGF->node_Angiogenesis

Caption: Putative signaling pathway of this compound in endothelial cells.

Experimental Workflow

Experimental_Workflow node_culture 1. Culture Endothelial Cells (e.g., HUVECs) to 70-80% confluency node_starve 2. Serum Starve Cells (2-24 hours, optional) node_culture->node_starve node_treat 3. Treat with this compound (various concentrations and time points) node_starve->node_treat node_control Include Vehicle Control (e.g., 0.1% Ethanol) node_treat->node_control node_downstream 4. Downstream Analysis node_treat->node_downstream node_western Western Blot (p-ERK, p-Akt) node_downstream->node_western node_proliferation Proliferation Assay (MTT, BrdU) node_downstream->node_proliferation node_migration Migration Assay (Wound Healing) node_downstream->node_migration node_angiogenesis Tube Formation Assay node_downstream->node_angiogenesis

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols: Isolating and Utilizing Primary Cells for 20-HEPE Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxy-5,8,11,14-eicosatetraenoic acid (20-HEPE) is a cytochrome P450 (CYP) metabolite of eicosapentaenoic acid (EPA). It is an analogue of 20-hydroxyeicosatetraenoic acid (20-HETE), a well-studied bioactive lipid involved in the regulation of vascular function and inflammation. Given their structural similarity, this compound is of significant interest to researchers in the fields of cardiovascular disease, inflammation, and drug development. These application notes provide detailed protocols for the isolation of primary endothelial and immune cells, which are key target cells for this compound, and for conducting experiments to elucidate its biological effects and signaling pathways. The methodologies described are based on established protocols for the closely related compound 20-HETE and can be adapted for this compound studies.

Biological Significance and Therapeutic Potential of this compound

While research on this compound is still emerging, the extensive knowledge of 20-HETE provides a strong framework for understanding its potential roles. 20-HETE is known to be a potent vasoconstrictor and plays a role in the regulation of blood pressure.[1][2] It is also involved in angiogenesis, endothelial dysfunction, and inflammation.[3][4][5] Specifically, 20-HETE has been shown to:

  • Promote endothelial cell proliferation and survival.

  • Induce endothelial dysfunction by uncoupling eNOS.

  • Stimulate the release of inflammatory cytokines.

  • Act as a ligand for G-protein coupled receptors like GPR75.

Given that EPA, the precursor to this compound, is known for its anti-inflammatory properties, investigating the specific actions of this compound is crucial. It may act as a modulator of the inflammatory and vascular responses, making it a potential target for drug development in cardiovascular and inflammatory diseases.

Signaling Pathways

The signaling pathways of 20-HETE are complex and cell-type specific. It is anticipated that this compound may activate similar pathways. Key signaling cascades initiated by 20-HETE include the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the PI3K/Akt pathway. These pathways are crucial in regulating cellular processes such as proliferation, migration, and inflammation.

Isolation_Workflow_Endothelial cluster_tissue Tissue Preparation cluster_digestion Enzymatic Digestion cluster_culture Cell Culture cluster_characterization Characterization cluster_experiment Experimentation Tissue Isolate Blood Vessel Clean Clean and Wash Tissue->Clean Collagenase Incubate with Collagenase Clean->Collagenase Flush Flush to Collect Cells Collagenase->Flush Centrifuge Centrifuge and Resuspend Flush->Centrifuge Plate Plate on Coated Flasks Centrifuge->Plate Incubate Incubate and Expand Plate->Incubate Purity Assess Purity (CD31, vWF) Incubate->Purity Experiment Ready for this compound Treatment Purity->Experiment Experiment_Workflow_20HEPE cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Seed Seed Primary Cells in Plates Adhere Allow to Adhere (24h) Seed->Adhere Treat Add this compound/Vehicle Control Adhere->Treat Prepare Prepare this compound Dilutions Prepare->Treat Incubate Incubate for Desired Time Treat->Incubate Viability Viability/ Proliferation Incubate->Viability ELISA ELISA Incubate->ELISA Western Western Blot Incubate->Western qPCR qPCR Incubate->qPCR Migration Migration Assay Incubate->Migration

References

Application Notes and Protocols for Flow Cytometry Analysis of 20-HEPE Treated Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosapentaenoic acid (20-HEPE) is an omega-3 fatty acid metabolite derived from eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound is anticipated to play a crucial role in the resolution of inflammation. SPMs are known to modulate the activity of various immune cells, including neutrophils and macrophages, to promote the return to tissue homeostasis. Flow cytometry is a powerful tool to dissect the cellular and molecular effects of this compound on these key immune cell populations.

These application notes provide a comprehensive guide to utilizing flow cytometry for analyzing the effects of this compound on immune cells. Detailed protocols for assessing neutrophil activation, macrophage polarization, phagocytosis, and reactive oxygen species (ROS) production are provided, along with expected quantitative outcomes based on studies of closely related SPMs, such as Resolvin E1 (RvE1).

Signaling Pathways and Experimental Workflow

To understand the context of the flow cytometry assays, it is important to visualize the underlying biological pathways and the experimental process.

G Figure 1: Postulated Signaling Pathway of this compound in Immune Cells This compound This compound GPCRs (e.g., ERV1/ChemR23, BLT1) GPCRs (e.g., ERV1/ChemR23, BLT1) This compound->GPCRs (e.g., ERV1/ChemR23, BLT1) Downstream Signaling Downstream Signaling GPCRs (e.g., ERV1/ChemR23, BLT1)->Downstream Signaling PI3K/Akt PI3K/Akt Downstream Signaling->PI3K/Akt MAPK (p38, ERK) MAPK (p38, ERK) Downstream Signaling->MAPK (p38, ERK) NF-κB Inhibition NF-κB Inhibition Downstream Signaling->NF-κB Inhibition Cellular Response Cellular Response PI3K/Akt->Cellular Response MAPK (p38, ERK)->Cellular Response NF-κB Inhibition->Cellular Response ↓ Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines Cellular Response->↓ Pro-inflammatory Cytokines ↑ Phagocytosis/Efferocytosis ↑ Phagocytosis/Efferocytosis Cellular Response->↑ Phagocytosis/Efferocytosis ↓ Neutrophil Activation ↓ Neutrophil Activation Cellular Response->↓ Neutrophil Activation → M2 Macrophage Polarization → M2 Macrophage Polarization Cellular Response->→ M2 Macrophage Polarization

Figure 1: Postulated Signaling Pathway of this compound in Immune Cells

G Figure 2: General Experimental Workflow for Flow Cytometry Analysis cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Staining cluster_3 Analysis Isolate Immune Cells Isolate Immune Cells Cell Culture Cell Culture Isolate Immune Cells->Cell Culture Treat with this compound Treat with this compound Cell Culture->Treat with this compound Incubate Incubate Treat with this compound->Incubate Stain with Fluorescent Antibodies/Dyes Stain with Fluorescent Antibodies/Dyes Incubate->Stain with Fluorescent Antibodies/Dyes Acquire on Flow Cytometer Acquire on Flow Cytometer Stain with Fluorescent Antibodies/Dyes->Acquire on Flow Cytometer Data Analysis Data Analysis Acquire on Flow Cytometer->Data Analysis

Figure 2: General Experimental Workflow for Flow Cytometry Analysis

Data Presentation: Expected Effects of this compound on Immune Cell Functions

The following tables summarize the anticipated quantitative data from flow cytometry analysis of immune cells treated with this compound. Note: As direct quantitative data for this compound is limited, the values presented are based on published findings for the closely related and functionally similar specialized pro-resolving mediator, Resolvin E1 (RvE1), and serve as an illustrative guide.

Table 1: Neutrophil Activation Markers

MarkerTreatmentMean Fluorescence Intensity (MFI)% Positive CellsExpected Outcome
CD11b Control (Vehicle)1500 ± 20095 ± 3%Baseline activation
This compound (10 nM)1000 ± 15090 ± 5%↓ Activation
LPS (100 ng/mL)4500 ± 50098 ± 2%↑ Activation
LPS + this compound2500 ± 30096 ± 3%↓ Activation
CD62L Control (Vehicle)8000 ± 70098 ± 1%Baseline (high expression)
(L-selectin)This compound (10 nM)8200 ± 65099 ± 1%No significant change
LPS (100 ng/mL)2500 ± 40060 ± 10%↑ Shedding (activation)
LPS + this compound4500 ± 50075 ± 8%↓ Shedding

Table 2: Macrophage Polarization Markers

MarkerTreatmentMean Fluorescence Intensity (MFI)% Positive CellsExpected Outcome
CD86 (M1) Control (M0)500 ± 1005 ± 2%Baseline
LPS + IFN-γ (M1)5000 ± 60085 ± 5%↑ M1 Polarization
LPS + IFN-γ + this compound3000 ± 40060 ± 8%↓ M1 Polarization
CD206 (M2) Control (M0)1000 ± 15010 ± 3%Baseline
IL-4 (M2)9000 ± 80090 ± 5%↑ M2 Polarization
IL-4 + this compound12000 ± 100095 ± 3%↑ M2 Polarization
CD163 (M2) Control (M0)800 ± 1208 ± 3%Baseline
IL-10 (M2c)7500 ± 70088 ± 6%↑ M2c Polarization
IL-10 + this compound9500 ± 85094 ± 4%↑ M2c Polarization

Table 3: Phagocytosis and Oxidative Burst

AssayTreatment% Phagocytic Cells / % ROS+ CellsMean Fluorescence Intensity (MFI)Expected Outcome
Phagocytosis Control40 ± 5%2000 ± 300Baseline phagocytosis
(Neutrophils)This compound (10 nM)65 ± 7%3500 ± 400↑ Phagocytosis
Phagocytosis Control (M0)30 ± 6%1500 ± 250Baseline phagocytosis
(Macrophages)This compound (10 nM)55 ± 8%3000 ± 350↑ Phagocytosis
Oxidative Burst Control5 ± 2%300 ± 50Baseline ROS production
(Neutrophils)fMLP (1 µM)90 ± 5%8000 ± 900↑ ROS production
fMLP + this compound60 ± 10%5000 ± 600↓ ROS production

Experimental Protocols

Protocol 1: Analysis of Neutrophil Activation Markers

Objective: To assess the effect of this compound on the expression of neutrophil activation markers CD11b and CD62L in response to an inflammatory stimulus (LPS).

Materials:

  • Human peripheral blood

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Anti-human CD11b-FITC

  • Anti-human CD62L-PE

  • Anti-human CD16-APC

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • 7-AAD or other viability dye

Procedure:

  • Isolate neutrophils from human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

  • Resuspend purified neutrophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

  • Treat the cells as follows and incubate for 1 hour at 37°C, 5% CO2:

    • Vehicle control (e.g., ethanol)

    • This compound (10 nM)

    • LPS (100 ng/mL)

    • LPS (100 ng/mL) + this compound (10 nM) (pre-incubate with this compound for 15 minutes before adding LPS)

  • After incubation, wash the cells twice with cold FACS buffer.

  • Resuspend the cell pellet in 100 µL of FACS buffer and add the fluorescently conjugated antibodies (CD11b-FITC, CD62L-PE, CD16-APC) at pre-titrated concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Resuspend the cells in 300 µL of FACS buffer containing a viability dye (e.g., 7-AAD).

  • Acquire the samples on a flow cytometer.

  • Gate on the live, single neutrophil population (CD16 positive) and analyze the expression of CD11b and CD62L.

Protocol 2: Analysis of Macrophage Polarization

Objective: To determine the effect of this compound on the polarization of macrophages towards M1 (pro-inflammatory) or M2 (pro-resolving) phenotypes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage-colony stimulating factor (M-CSF)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • LPS and Interferon-gamma (IFN-γ) for M1 polarization

  • Interleukin-4 (IL-4) for M2a polarization

  • Anti-human CD86-PE (M1 marker)

  • Anti-human CD206-APC (M2 marker)

  • Anti-human F4/80-FITC (macrophage marker)

  • FACS buffer

  • Viability dye

Procedure:

  • Isolate PBMCs from human peripheral blood using Ficoll-Paque.

  • Culture PBMCs in RPMI 1640 with 10% FBS and 50 ng/mL M-CSF for 7 days to differentiate into macrophages (M0).

  • On day 7, harvest the macrophages and re-plate at 1 x 10^6 cells/mL.

  • Treat the cells as follows for 48 hours:

    • M0 (media only)

    • M1: LPS (100 ng/mL) + IFN-γ (20 ng/mL)

    • M1 + this compound: Pre-treat with this compound (10 nM) for 1 hour, then add LPS + IFN-γ

    • M2a: IL-4 (20 ng/mL)

    • M2a + this compound: Treat with IL-4 (20 ng/mL) + this compound (10 nM)

  • After incubation, gently scrape and wash the cells with cold FACS buffer.

  • Stain the cells with antibodies against F4/80, CD86, and CD206 for 30 minutes at 4°C.

  • Wash the cells twice and resuspend in FACS buffer with a viability dye.

  • Acquire data on a flow cytometer.

  • Gate on the live, single, F4/80 positive macrophage population and analyze the expression of CD86 and CD206.

Protocol 3: Phagocytosis Assay

Objective: To measure the effect of this compound on the phagocytic capacity of neutrophils or macrophages.

Materials:

  • Isolated neutrophils or macrophages

  • This compound

  • Fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™ or FITC-labeled zymosan)

  • Trypan Blue

  • FACS buffer

  • Viability dye

Procedure:

  • Prepare immune cells (neutrophils or macrophages) at a concentration of 1 x 10^6 cells/mL.

  • Pre-treat cells with this compound (10 nM) or vehicle for 30 minutes at 37°C.

  • Add fluorescently labeled particles at a cell-to-particle ratio of 1:10.

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis. A control sample should be kept at 4°C to inhibit phagocytosis.

  • Stop the phagocytosis by placing the tubes on ice.

  • Add Trypan Blue to quench the fluorescence of non-internalized particles.

  • Wash the cells with cold FACS buffer.

  • Resuspend in FACS buffer with a viability dye.

  • Analyze by flow cytometry, gating on the live cell population and measuring the percentage of fluorescent cells and the mean fluorescence intensity.[1][2]

Protocol 4: Oxidative Burst Assay

Objective: To assess the impact of this compound on the production of reactive oxygen species (ROS) by activated neutrophils.

Materials:

  • Isolated neutrophils

  • This compound

  • Dihydrorhodamine 123 (DHR 123)

  • Phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP) as a stimulant

  • FACS buffer

  • Viability dye

Procedure:

  • Resuspend neutrophils at 1 x 10^6 cells/mL in RPMI 1640.

  • Pre-treat cells with this compound (10 nM) or vehicle for 15 minutes at 37°C.

  • Load the cells with DHR 123 (final concentration 1 µM) and incubate for 15 minutes at 37°C.

  • Add the stimulant (e.g., 1 µM fMLP) to the appropriate tubes and incubate for another 15-30 minutes at 37°C.

  • Stop the reaction by placing the tubes on ice.

  • Wash the cells with cold FACS buffer.

  • Resuspend in FACS buffer with a viability dye.

  • Immediately acquire the samples on a flow cytometer, measuring the fluorescence in the FITC channel (for oxidized DHR 123, which is Rhodamine 123).[3]

Conclusion

The provided application notes and protocols offer a robust framework for investigating the immunomodulatory effects of this compound using flow cytometry. By analyzing changes in cell surface marker expression and key cellular functions, researchers can gain valuable insights into the pro-resolving activities of this specialized lipid mediator. The expected quantitative outcomes, based on data from related SPMs, provide a useful benchmark for these studies. Further research is warranted to establish the precise quantitative effects of this compound on a wide range of immune cell parameters.

References

Troubleshooting & Optimization

Optimizing 20-HEPE Detection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of 20-hydroxyeicosapentaenoic acid (20-HEPE). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize the detection and quantification of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis? A1: Negative ion mode Electrospray Ionization (ESI) is recommended for analyzing this compound. As a carboxylic acid, this compound readily loses a proton to form a negative ion ([M-H]⁻), which generally provides higher sensitivity and lower detection limits for this class of molecules.[1]

Q2: Why am I seeing a low signal or no peak for this compound? A2: Low signal intensity can stem from several factors:

  • Suboptimal Sample Preparation: Inefficient extraction from the biological matrix can lead to significant analyte loss.

  • Analyte Degradation: this compound, like other polyunsaturated fatty acids, is susceptible to oxidation. Proper sample handling and storage are critical.

  • Poor Ionization: The composition of the mobile phase can significantly impact ionization efficiency.

  • Incorrect Mass Spectrometer Settings: Non-optimized MRM transitions, particularly the collision energy, will result in poor signal.

Q3: How should I store my biological samples to ensure this compound stability? A3: For long-term stability, samples should be stored at -80°C.[1][2] If -80°C is unavailable, storage at 4°C or room temperature with an added antioxidant like butylated hydroxytoluene (BHT) may be better alternatives to -20°C, as some studies have shown rapid degradation of similar polyunsaturated fatty acids at -20°C. All standard solutions should be stored at -80°C when not in use.[2]

Q4: Is it necessary to optimize the collision energy for each instrument? A4: Yes. Collision energy is a critical, instrument-dependent parameter. Using values from the literature without optimization on your specific mass spectrometer can lead to a significant loss of sensitivity. It is highly recommended to perform a collision energy optimization for your specific instrument model.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
No this compound Peak Detected 1. Sample Degradation: Analyte oxidized or degraded during storage or preparation.Review sample handling procedures. Ensure samples are kept on ice and processed quickly. Add an antioxidant (e.g., BHT) during extraction. Store samples and extracts at -80°C.[1]
2. Inefficient Extraction: Poor recovery from the solid-phase extraction (SPE) step.Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Verify that the elution solvent is strong enough to desorb this compound from the sorbent.
3. Incorrect MS/MS Transition: The precursor (Q1) or product (Q3) m/z is incorrect.Verify the precursor ion m/z for deprotonated this compound ([M-H]⁻) is correct (nominal mass ~317.2). Confirm the product ion m/z based on known fragmentation patterns or literature values for similar compounds.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Collision Energy (CE): The CE is too high or too low for the specific MRM transition on your instrument.Perform a CE optimization experiment by ramping the collision voltage and monitoring the signal intensity for your this compound transition to find the value that yields the maximum response.
2. Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.Improve chromatographic separation to resolve this compound from interfering compounds. Enhance the sample cleanup procedure, for example, by adding a wash step with a weak solvent during SPE.
3. Poor ESI Stability: The electrospray is unstable, leading to fluctuating signal.Check for leaks in the LC system. Ensure mobile phases are fresh and properly degassed. Clean the ion source and ensure the ESI needle is correctly positioned.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample onto the analytical column.Dilute the sample or reduce the injection volume.
2. Incompatible Reconstitution Solvent: The solvent used to redissolve the extracted sample is too strong, causing the analyte to move through the column too quickly.Reconstitute the dried extract in a solvent that is weaker than or similar in composition to the initial mobile phase (e.g., a high percentage of aqueous phase A).
3. Column Degradation: The analytical column performance has deteriorated.Replace the analytical column with a new one. Use a guard column to extend the life of the main column.
High Background Noise 1. Contaminated Mobile Phase or LC System: Solvents, tubing, or other components are contaminated.Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly.
2. Matrix Effects: The biological matrix is complex and contains many interfering substances.Optimize the SPE cleanup protocol. Include additional wash steps or use a more selective sorbent if necessary.

Experimental Protocols

Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for eicosanoid extraction from plasma.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., this compound-d4) in ethanol

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Phosphate buffer

  • Reversed-phase SPE cartridges (e.g., Strata-X, 10 mg)

  • Nitrogen evaporator

Procedure:

  • Sample Spiking: To a 20 µL aliquot of plasma, add 10 µL of the internal standard solution.

  • Dilution: Dilute the spiked plasma sample to 1 mL with phosphate buffer.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 3 mL of MeOH.

    • Equilibrate the cartridge with 3 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% MeOH in water to remove polar impurities.

  • Elution: Elute the this compound and other lipids with 1 mL of MeOH into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the dried extract in 50 µL of the initial LC mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following parameters are provided as a starting point and should be optimized for your specific instrumentation.

LC Parameters Value
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water/Acetic Acid (60/40/0.02, v/v/v)
Mobile Phase B Acetonitrile/Isopropanol (50/50, v/v)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-4.0 min: 0.1-55% B4.0-4.5 min: 55-99% B4.5-5.0 min: 99% B
MS Parameters Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Nebulizer Pressure 35 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 300°C
Scan Type Multiple Reaction Monitoring (MRM)

Key Data Tables

Table 1: MRM Transitions for this compound Analysis

The exact product ions and optimal collision energies (CE) are instrument-dependent. The values below are based on typical fragmentation of HEPE isomers and should be used as a starting point for method development. The precursor ion for this compound ([M-H]⁻) has an m/z of 317.2.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z (Proposed) Collision Energy (CE)
This compound317.2To be determined empiricallyOptimize on your instrument
Example: 12-HEPE317.2179.1Optimized for specific instrument
This compound-d4 (IS)321.2To be determined empiricallyOptimize on your instrument

Note: The fragmentation of HEPE isomers often involves cleavage at the carbon chain. A thorough optimization of product ions and collision energy is crucial for achieving the best sensitivity.

Visualizations

Biosynthesis and Analysis Workflow

The following diagrams illustrate the biological origin of this compound and the general workflow for its analysis.

G cluster_bio Biosynthesis Pathway EPA Eicosapentaenoic Acid (EPA) CYP450 Cytochrome P450 (CYP450) Enzymes EPA->CYP450 ω-hydroxylation HEPE_20 This compound CYP450->HEPE_20

Caption: Biosynthesis of this compound from EPA via CYP450 enzymes.

G cluster_workflow Analytical Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Dry Dry Down SPE->Dry Recon Reconstitute Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for this compound quantification.

G cluster_troubleshooting Troubleshooting Logic: Low Signal Start Low or No Signal for this compound CheckSPE Verify SPE Recovery (Use Post-Spiked Sample) Start->CheckSPE Is Sample Prep OK? CheckMS Optimize MS Parameters (CE, Transitions) Start->CheckMS Are MS Settings Optimal? CheckLC Evaluate Chromatography (Peak Shape, Retention) Start->CheckLC Is Chromatography Good? SolutionSPE Refine SPE Protocol: - Check Conditioning - Optimize Wash/Elution CheckSPE->SolutionSPE SolutionMS Perform CE Ramp Confirm Product Ions CheckMS->SolutionMS SolutionLC Check for Ion Suppression Adjust Gradient/Column CheckLC->SolutionLC

Caption: Decision tree for troubleshooting low this compound signal.

References

Technical Support Center: 20-Hydroxyecdysone (20-HEPE) Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 20-Hydroxyecdysone (20-HEPE) experimental analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound analysis?

A1: The most prevalent artifacts in this compound analysis arise from the autoxidation of the 20-hydroxyecdysone molecule. This process can lead to the formation of various uncharacterized ecdysteroid compounds, significantly impacting the quality and accuracy of experimental results.[1] Other common artifacts can be introduced during sample preparation, such as degradation due to improper storage or handling, and during analytical procedures like HPLC and LC-MS/MS, manifesting as ghost peaks, baseline drift, or ion suppression.

Q2: How can I prevent the degradation of this compound during sample preparation and storage?

A2: this compound is generally stable when stored in a dry, dark state at room temperature.[2] To prevent degradation, it is crucial to minimize exposure to light, high temperatures, and oxygen. Samples should be processed promptly after collection. If storage is necessary, it should be at low temperatures (-20°C or below) in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidative degradation. The use of antioxidants in extraction solvents can also be considered, though their compatibility with downstream analytical methods must be verified.

Q3: What are "ghost peaks" in my HPLC chromatogram, and how can I eliminate them?

A3: Ghost peaks are unexpected peaks that appear in a chromatogram and do not correspond to any of the analytes in the sample. They can originate from impurities in the mobile phase, contamination of the injector or column, or carryover from previous injections. To eliminate ghost peaks, it is recommended to use high-purity solvents, regularly clean the HPLC system, and run blank injections between samples to identify and trace the source of contamination.

Q4: My LC-MS/MS results show low sensitivity for this compound. What could be the cause?

A4: Low sensitivity in LC-MS/MS analysis of this compound can be caused by several factors. Ion suppression due to matrix effects from complex biological samples is a common issue. Inadequate optimization of mass spectrometer parameters (e.g., ionization source settings, collision energy) can also lead to poor signal intensity. Furthermore, the formation of adducts (e.g., sodium or potassium adducts) can split the ion signal, reducing the intensity of the desired protonated molecule. Careful sample clean-up, optimization of MS parameters, and the use of an appropriate mobile phase can help mitigate these issues.

Troubleshooting Guides

This section provides structured guidance to address specific problems you may encounter during your this compound experiments.

Issue 1: Unexpected Peaks in HPLC/LC-MS Chromatogram

Symptoms:

  • Multiple peaks are observed where a single peak for this compound is expected.

  • The mass spectra of these additional peaks are different from the expected mass of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Autoxidation of this compound Analyze a freshly prepared standard solution of this compound. Compare the chromatogram with that of an older or improperly stored standard.Store this compound standards and samples under inert gas at low temperatures. Prepare fresh working solutions daily.[1]
Sample Contamination Run a blank injection (mobile phase only). If peaks are still present, the contamination is in the system.Clean the injector, column, and tubing with appropriate solvents. Use high-purity solvents and freshly prepared mobile phases.
Carryover from Previous Injection Inject a blank solvent after a concentrated sample run.Implement a thorough needle wash protocol and increase the column wash time between samples.
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Symptoms:

  • Asymmetric peaks for this compound, with a "tail" extending from the back of the peak (tailing) or the front of the peak (fronting).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Column Overload Inject a dilution series of your sample. Observe if the peak shape improves at lower concentrations.Reduce the injection volume or dilute the sample.
Secondary Interactions with Column Stationary Phase The silica-based stationary phase can have residual silanol groups that interact with the hydroxyl groups of this compound.Use a column with end-capping or a different stationary phase chemistry. Adjust the mobile phase pH or add a competing base to the mobile phase.
Inappropriate Sample Solvent The solvent in which the sample is dissolved is much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried plant material.

  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction:

    • Macerate the powdered plant material with methanol (e.g., 10 mL of methanol per 1 g of plant material) at room temperature for 24 hours.

    • Alternatively, perform sonication for 30 minutes or use a Soxhlet extractor for 4-6 hours for more efficient extraction.

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Evaporate the methanol from the filtrate under reduced pressure at a temperature not exceeding 40°C.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the concentrated extract in a small volume of water-methanol mixture and load it onto the cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

    • Elute this compound with a higher concentration of methanol in water.

  • Final Preparation: Evaporate the elution solvent and reconstitute the purified extract in a suitable solvent for HPLC or LC-MS/MS analysis.

Visualizations

Signaling Pathway of 20-Hydroxyecdysone

20-HEPE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Releases PKC PKC DAG->PKC Activates Ca2+->PKC Activates EcR_USP_complex_cytoplasm EcR/USP PKC->EcR_USP_complex_cytoplasm Phosphorylates EcR_USP_complex_nucleus 20E-EcR-USP EcR_USP_complex_cytoplasm->EcR_USP_complex_nucleus Translocates EcRE EcRE (Ecdysone Response Element) EcR_USP_complex_nucleus->EcRE Binds Gene_Expression Target Gene Expression EcRE->Gene_Expression Regulates 20E_extracellular This compound 20E_extracellular->GPCR Binds 20E_intracellular->EcR_USP_complex_nucleus Binds 20-HEPE_Analysis_Workflow cluster_troubleshooting Troubleshooting Points Sample_Collection Sample Collection (e.g., Plant Material, Biological Fluid) Sample_Preparation Sample Preparation (e.g., Grinding, Homogenization) Sample_Collection->Sample_Preparation Extraction Extraction (e.g., Methanol Extraction) Sample_Preparation->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification Analysis Analytical Separation (HPLC or LC-MS/MS) Purification->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Results Results Interpretation Data_Processing->Results

References

Technical Support Center: Quantification of 20-HEPE in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) in tissue samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting guidance for accurate and reproducible measurements using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound in tissue samples?

A1: The primary challenges include:

  • Low Endogenous Concentrations: this compound is often present at very low levels in tissues, requiring highly sensitive analytical methods.

  • Complex Tissue Matrix: Tissues are complex biological matrices containing numerous lipids, proteins, and other molecules that can interfere with the analysis. This can lead to ion suppression or enhancement in the mass spectrometer.

  • Analyte Stability: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation and enzymatic degradation during sample collection, storage, and preparation.

  • Extraction Efficiency and Reproducibility: Inefficient or variable extraction of this compound from the tissue matrix can lead to inaccurate quantification.

  • Chromatographic Resolution: Separating this compound from its isomers and other interfering compounds is crucial for accurate measurement.

Q2: What is the recommended method for extracting this compound from tissues?

A2: A common and effective method is a combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for sample cleanup. The Folch or Bligh-Dyer methods, which use a chloroform/methanol mixture, are frequently used for initial lipid extraction from homogenized tissue. The resulting lipid extract is then often further purified using SPE to remove phospholipids and other interfering substances.

Q3: Why is an internal standard crucial for this compound quantification?

A3: An internal standard (IS) is essential to correct for the variability inherent in the analytical process, including extraction efficiency, sample matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the gold standard as it has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample preparation and analysis, providing the most accurate correction.

Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A4: To enhance sensitivity, consider the following:

  • Optimize MS Parameters: Fine-tune the mass spectrometer's source and collision cell parameters for this compound and its internal standard.

  • Derivatization: Although not always necessary with modern sensitive mass spectrometers, derivatization of the carboxylic acid group can improve ionization efficiency in positive ion mode.

  • Sample Concentration: After extraction and cleanup, the sample can be dried down and reconstituted in a smaller volume of a solvent compatible with the mobile phase.

  • High-Efficiency Chromatography: Use a column with smaller particle size (e.g., sub-2 µm) to achieve better peak shape and signal-to-noise ratio.

Q5: What are acceptable validation parameters for a this compound quantification method?

A5: Based on regulatory guidelines for bioanalytical method validation, the following are generally accepted criteria:

  • Linearity: The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).[1]

  • Selectivity and Specificity: The method should be able to differentiate and quantify this compound in the presence of other endogenous compounds.

  • Stability: The stability of this compound should be evaluated under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.

Troubleshooting Guides

Poor or Inconsistent Extraction Recovery
Symptom Possible Cause(s) Recommended Solution(s)
Low signal intensity for both this compound and internal standard.Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized. Consider using bead beating for tough tissues.
Inefficient extraction solvent.Optimize the solvent system. A common choice is a chloroform:methanol mixture.
Inappropriate pH of the extraction buffer.Adjust the pH to be acidic (e.g., with formic acid) to ensure this compound is in its protonated form, which is more soluble in organic solvents.
High variability in recovery between samples.Inconsistent sample handling.Standardize all steps of the extraction process, including timing and volumes.
Incomplete phase separation during LLE.Ensure complete separation of the aqueous and organic layers before proceeding. Centrifugation can aid this process.
SPE cartridge variability or improper conditioning.Use high-quality SPE cartridges and ensure they are properly conditioned and equilibrated before loading the sample.
Chromatographic Issues
Symptom Possible Cause(s) Recommended Solution(s)
Peak fronting or tailing.Column overload.Dilute the sample or inject a smaller volume.
Inappropriate sample solvent.Dissolve the final extract in a solvent that is weaker than or similar in composition to the initial mobile phase.
Secondary interactions with the stationary phase.Adjust the mobile phase pH or add a small amount of a competing agent.
Shifting retention times.Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Inadequate column equilibration.Increase the column equilibration time between injections, especially for gradient methods.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Poor resolution from interfering peaks.Suboptimal chromatographic conditions.Optimize the mobile phase gradient, flow rate, or try a different column chemistry (e.g., a different C18 phase or a biphenyl column).
Mass Spectrometry Detection Problems
Symptom Possible Cause(s) Recommended Solution(s)
Low signal intensity (ion suppression).Matrix effects from co-eluting compounds.Improve sample cleanup, for example, by optimizing the SPE wash steps.
Adjust the chromatography to separate this compound from the suppressive region.
Suboptimal MS source parameters.Re-optimize the ion source parameters (e.g., temperature, gas flows, and voltages) by infusing a this compound standard.
High baseline noise.Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system.
Dirty ion source.Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Inconsistent analyte-to-internal standard ratio.Non-linear detector response.Ensure that the signal for both the analyte and the internal standard are within the linear dynamic range of the detector. Dilute the sample if necessary.
Cross-talk between MRM transitions.Ensure that the dwell times and inter-scan delays are optimized to prevent cross-talk.

Quantitative Data Summary

The following table provides typical performance characteristics for the quantification of eicosanoids, including this compound, in biological matrices using LC-MS/MS. Actual values will vary depending on the specific tissue, instrumentation, and method.

Parameter Typical Value/Range Notes
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mLHighly dependent on the sensitivity of the mass spectrometer.
Linear Dynamic Range 2-3 orders of magnitudee.g., 0.5 - 500 ng/mL
Extraction Recovery > 70%Varies with the tissue type and extraction method. Should be consistent.
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Experimental Protocols

Detailed Methodology for this compound Quantification in Tissue
  • Tissue Homogenization:

    • Weigh a frozen tissue sample (e.g., 50-100 mg).

    • Add ice-cold homogenization buffer (e.g., PBS with antioxidants like BHT).

    • Homogenize using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.

  • Lipid Extraction (modified Bligh-Dyer):

    • To the tissue homogenate, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4).

    • Add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly and incubate on a shaker at 4°C.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to pellet the tissue debris and separate the layers.

    • Carefully collect the lower organic layer containing the lipids.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the lipid extract onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elute this compound and other fatty acids with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, <2.7 µm).

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).

    • Detect this compound and its internal standard using a triple quadrupole mass spectrometer in negative ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Visualizations

experimental_workflow tissue Tissue Sample (e.g., 50-100 mg) homogenize Homogenization (with Internal Standard) tissue->homogenize Add IS & Buffer lle Liquid-Liquid Extraction (e.g., Bligh-Dyer) homogenize->lle Add Solvents spe Solid-Phase Extraction (Cleanup) lle->spe Collect Organic Layer dry Evaporation & Reconstitution spe->dry Elute Analyte lcms LC-MS/MS Analysis (MRM Detection) dry->lcms Inject Sample data Data Analysis (Quantification) lcms->data Generate Peak Areas

Caption: Experimental workflow for this compound quantification in tissue.

troubleshooting_logic problem Inaccurate Quantification check_is Check Internal Standard Recovery problem->check_is low_is Low/Variable IS Signal? check_is->low_is extraction_issue Troubleshoot Extraction & Homogenization low_is->extraction_issue Yes ms_issue Troubleshoot MS Sensitivity/Source low_is->ms_issue No, IS okay but analyte is low check_chrom Check Peak Shape & Retention Time low_is->check_chrom No, IS okay extraction_issue->check_chrom ms_issue->check_chrom bad_peak Poor Peak Shape? check_chrom->bad_peak chrom_issue Troubleshoot LC Method (Column, Mobile Phase) bad_peak->chrom_issue Yes check_cal Review Calibration Curve bad_peak->check_cal No chrom_issue->check_cal

References

Technical Support Center: Mitigating Matrix Effects in 20-HEPE LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects, primarily ion suppression or, less commonly, enhancement, can lead to inaccurate and unreliable quantification, affecting the reproducibility and sensitivity of the assay.[1][2] In biofluids like plasma or serum, phospholipids are a major contributor to matrix effects in the analysis of lipids like this compound.

Q2: How can I detect the presence of matrix effects in my this compound LC-MS/MS assay?

A2: A common method to assess matrix effects is the post-column infusion technique, which provides a qualitative assessment. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects. For a quantitative assessment, the post-extraction spike method is widely used. This compares the response of an analyte spiked into a pre-extracted blank matrix to the response of the analyte in a neat solvent.

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The main strategies to combat matrix effects can be categorized as follows:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before analysis. Common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components.

  • Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard (SIL-IS) of this compound. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction during data analysis.

Q4: Which sample preparation technique is most effective for reducing matrix effects in this compound analysis?

A4: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. While Protein Precipitation is simple, it is often insufficient for removing phospholipids, a major source of matrix effects for lipids. LLE and SPE are generally more effective at removing interferences. Specialized techniques like HybridSPE, which combines protein precipitation with phospholipid removal, have shown high efficacy in producing cleaner extracts.

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in this compound quantification.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Quantify the matrix effect using the post-extraction spike method with multiple lots of blank matrix to understand the variability.

    • Improve Sample Cleanup: If significant matrix effects are present, enhance the sample preparation method. Consider switching from simple protein precipitation to a more rigorous technique like SPE or LLE. Phospholipid removal plates are also a highly effective option.

    • Implement Stable Isotope Dilution: The use of a stable isotope-labeled internal standard for this compound is the most robust way to compensate for matrix effects that cannot be eliminated through sample cleanup.

Issue 2: Low signal intensity or complete signal loss for this compound.
  • Possible Cause: Severe ion suppression due to co-eluting matrix components, particularly phospholipids.

  • Troubleshooting Steps:

    • Evaluate Phospholipid Removal: Analyze the extracted blank matrix for the presence of phospholipids, often monitored using a precursor ion scan for m/z 184.

    • Optimize Sample Preparation for Phospholipid Depletion: Implement a sample preparation method specifically designed to remove phospholipids, such as HybridSPE or specialized phospholipid removal plates.

    • Adjust Chromatographic Conditions: Modify the LC gradient to better separate this compound from the region where phospholipids elute.

Issue 3: Inconsistent results with Solid-Phase Extraction (SPE).
  • Possible Cause: Suboptimal SPE protocol leading to breakthrough of interferences or poor recovery of this compound.

  • Troubleshooting Steps:

    • Optimize SPE Sorbent: Select an appropriate SPE sorbent chemistry (e.g., C18, mixed-mode) for this compound.

    • Refine Wash and Elution Steps: Systematically optimize the composition and volume of the wash and elution solvents to maximize the removal of interferences while ensuring high recovery of this compound.

    • Ensure Proper Conditioning and Equilibration: Follow the manufacturer's instructions for conditioning and equilibrating the SPE cartridge to ensure consistent performance.

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in removing phospholipids, a primary source of matrix effects for this compound and other eicosanoids, and the typical recovery rates for the analytes.

Table 1: Comparison of Phospholipid Removal Efficiency by Sample Preparation Technique

Sample Preparation TechniqueTypical Phospholipid Removal EfficiencyReference
Protein Precipitation (PPT)Low (minimal to no removal)
Liquid-Liquid Extraction (LLE)Moderate to High
Solid-Phase Extraction (SPE)Moderate to High
HybridSPE (PPT + Phospholipid Removal)Very High (>95%)

Table 2: Comparison of Analyte Recovery by Sample Preparation Technique

Sample Preparation TechniqueTypical Analyte RecoveryReference
Protein Precipitation (PPT)Moderate to High (can be affected by co-precipitation)
Liquid-Liquid Extraction (LLE)Good to High
Solid-Phase Extraction (SPE)Good to High
HybridSPE (PPT + Phospholipid Removal)High (>90%)

Experimental Protocols

Protocol 1: Stable Isotope Dilution (SID) Method

Stable Isotope Dilution is the gold standard for mitigating matrix effects.

  • Internal Standard Spiking: Add a known concentration of this compound stable isotope-labeled internal standard (e.g., this compound-d4) to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.

  • Sample Preparation: Proceed with the chosen sample preparation method (e.g., SPE, LLE).

  • LC-MS/MS Analysis: Analyze the samples using LC-MS/MS.

  • Quantification: Calculate the ratio of the peak area of the endogenous this compound to the peak area of the this compound-d4 internal standard. Construct the calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment: To 100 µL of plasma, add the this compound-d4 internal standard. Acidify the sample with 200 µL of 0.1% formic acid in water.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add the this compound-d4 internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile or methanol to precipitate proteins. Vortex and centrifuge.

  • Extraction: Transfer the supernatant to a new tube. Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex thoroughly.

  • Phase Separation: Centrifuge to achieve phase separation.

  • Collection: Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase for injection.

Protocol 4: Protein Precipitation (PPT) for this compound from Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add the this compound-d4 internal standard.

  • Precipitation: Add 300-400 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube for direct injection or for further evaporation and reconstitution if concentration is needed.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_spike Spike with This compound-d4 IS plasma->is_spike ppt Protein Precipitation is_spike->ppt Simple lle Liquid-Liquid Extraction is_spike->lle Moderate Cleanup spe Solid-Phase Extraction is_spike->spe High Cleanup plr Phospholipid Removal is_spike->plr Targeted Cleanup lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms plr->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant Troubleshooting_Logic start Inaccurate or Irreproducible Results check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects Significant? check_me->me_present improve_cleanup Improve Sample Cleanup (SPE, LLE, PLR) me_present->improve_cleanup Yes no_me Investigate Other Causes (e.g., instrument, reagents) me_present->no_me No use_sil_is Implement Stable Isotope Labeled IS improve_cleanup->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

References

Technical Support Center: Optimizing Cell-Based Assays for 20-HEPE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE).

Disclaimer: Scientific literature specifically detailing the optimization of cell-based assays for this compound is limited. Much of the following guidance is extrapolated from research on its structural analog, 20-hydroxyeicosatetraenoic acid (20-HETE), and general principles for handling eicosanoids in cell culture.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it studied in cell-based assays?

This compound (20-hydroxy-5,8,11,14,17-eicosapentaenoic acid) is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It belongs to a class of signaling molecules called eicosanoids, which are involved in a wide range of physiological and pathological processes. Its structural analog, 20-HETE, is known to be a potent regulator of vascular tone, inflammation, and angiogenesis.[1][2] Cell-based assays are crucial for elucidating the specific biological activities of this compound, its mechanism of action, and its potential as a therapeutic target.

2. What are the main challenges when working with this compound in cell-based assays?

Like many lipid signaling molecules, this compound presents several challenges in a cell culture environment:

  • Low Solubility: this compound is hydrophobic and has poor solubility in aqueous media.

  • Stability: Eicosanoids can be unstable in culture media, prone to degradation or non-specific binding to plastics and proteins.

  • Metabolism: Cells can rapidly metabolize this compound, which may affect the interpretation of experimental results.

  • Concentration: Determining the optimal and physiologically relevant concentration range is critical.

3. How should I prepare and handle this compound for cell-based assays?

  • Stock Solutions: Prepare high-concentration stock solutions of this compound in an organic solvent such as ethanol or DMSO. Store these stocks at -80°C to minimize degradation.

  • Working Solutions: For experiments, dilute the stock solution directly into the cell culture medium. To improve solubility and stability, it is recommended to first complex the this compound with fatty acid-free bovine serum albumin (BSA).

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

4. What concentration of this compound should I use in my experiments?

The optimal concentration of this compound will be cell-type and assay-dependent. Based on studies with the related compound 20-HETE, a starting concentration range of 0.1 µM to 10 µM is often a reasonable starting point.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

5. Which cell types are most likely to respond to this compound?

Given the known biological activities of its precursor EPA and its analog 20-HETE, cell types relevant to cardiovascular and inflammatory processes are likely to be responsive. These include:

  • Endothelial cells

  • Vascular smooth muscle cells

  • Immune cells (e.g., macrophages, neutrophils)

  • Platelets[3][4]

  • Adipocytes

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable cellular response Sub-optimal this compound concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM).
This compound degradation: The compound may have degraded in the stock solution or in the culture medium.Prepare fresh stock solutions. Minimize the time between adding this compound to the medium and performing the assay. Use a BSA carrier to enhance stability.
Poor solubility: this compound may have precipitated out of the culture medium.Ensure proper solubilization by complexing with fatty acid-free BSA. Visually inspect the medium for any precipitate after adding this compound.
Cell type is not responsive: The chosen cell line may not express the necessary receptors or signaling machinery to respond to this compound.Use a positive control known to elicit a response in your cell type to confirm assay validity. Consider screening different cell lines.
High background signal or variability Non-specific binding: this compound may be binding to plasticware or other surfaces.Use low-binding plates and pipette tips. Include a BSA carrier in your assay buffer.
Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound may be toxic to the cells.Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle control in your experiments.
Cell health and density: Inconsistent cell seeding density or poor cell viability can lead to variable results.Ensure consistent cell seeding and monitor cell health and confluence prior to and during the experiment.
Inconsistent results between experiments Batch-to-batch variation of this compound: There may be differences in the purity or activity of different batches of the compound.Purchase this compound from a reputable supplier and, if possible, obtain a certificate of analysis.
Variability in experimental conditions: Minor differences in incubation times, temperatures, or reagent preparation can lead to inconsistencies.Standardize all experimental protocols and ensure all reagents are prepared consistently.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes how to prepare a this compound solution complexed with fatty acid-free Bovine Serum Albumin (BSA) to improve its solubility and stability in aqueous cell culture media.

Materials:

  • This compound

  • Ethanol (or DMSO)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

Procedure:

  • Prepare a this compound stock solution: Dissolve this compound in ethanol to a concentration of 1 mg/mL.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free medium to a concentration of 10 mg/mL.

  • Complex this compound with BSA:

    • In a sterile tube, add the desired amount of the this compound stock solution.

    • While vortexing gently, slowly add the BSA solution to the this compound. The molar ratio of this compound to BSA should ideally be between 1:1 and 4:1.

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter.

    • Use the complex immediately or store it at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general workflow for conducting a cell-based assay with this compound.

Materials:

  • Appropriate cell line

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 1)

  • Assay-specific reagents (e.g., for proliferation, cytokine measurement, etc.)

  • Multi-well plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for a few hours prior to treatment to reduce basal signaling.

  • Treatment:

    • Prepare serial dilutions of the this compound-BSA complex in the appropriate cell culture medium.

    • Include a vehicle control (BSA solution without this compound) and a negative control (medium only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired period, which can range from minutes to days depending on the endpoint being measured.

  • Assay Endpoint Measurement: Perform the specific assay to measure the cellular response (e.g., measure cell viability, quantify cytokine secretion, analyze gene expression, or assess signaling pathway activation).

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table summarizes typical effective concentrations for its analog, 20-HETE, in various cell-based assays. This can serve as a starting point for designing experiments with this compound.

Compound Cell Type Assay Effective Concentration Range Observed Effect Reference
20-HETEHuman PlateletsPlatelet Aggregation Inhibition5 - 20 µMInhibition of arachidonic acid-induced aggregation
20-HETEMesenchymal Stem CellsAdipogenesis0.1 - 1 µMIncreased lipid accumulation
20-HETEEndothelial CellsAngiogenesisNot specifiedPromotes angiogenesis
20-HETEVascular Smooth Muscle CellsProliferationNot specifiedMediates cellular proliferation

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for this compound

Based on the known signaling of 20-HETE, this compound may act through G-protein coupled receptors (GPCRs) such as GPR75 to activate downstream signaling cascades.

G hepe This compound gpr75 GPR75 hepe->gpr75 Binds to gq11 Gαq/11 gpr75->gq11 Activates plc PLC gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response Cellular Response (e.g., Proliferation, Inflammation) ca2->response pkc->response

Caption: Putative this compound signaling via GPR75.

Experimental Workflow for Optimizing this compound Assays

The following diagram outlines a logical workflow for optimizing a cell-based assay for this compound.

G start Start: Define Biological Question solubility Step 1: Solubility & Stability Testing (this compound in media +/- BSA) start->solubility dose_response Step 2: Dose-Response Curve (Determine optimal concentration) solubility->dose_response time_course Step 3: Time-Course Experiment (Determine optimal incubation time) dose_response->time_course assay_validation Step 4: Assay Validation (Positive & Negative Controls) time_course->assay_validation troubleshooting Troubleshooting (If issues arise) assay_validation->troubleshooting data_analysis Step 5: Data Analysis & Interpretation assay_validation->data_analysis troubleshooting->solubility end End: Optimized Assay data_analysis->end

Caption: Workflow for this compound assay optimization.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues in this compound cell-based assays.

G problem Problem Encountered (e.g., No Effect, High Variability) check_reagents Check Reagent Preparation & Storage (Fresh this compound stock?) problem->check_reagents check_solubility Verify this compound Solubility (Precipitate in media?) problem->check_solubility check_cells Assess Cell Health & Density (Viability, Confluence) problem->check_cells check_protocol Review Assay Protocol (Incubation times, controls) problem->check_protocol re_optimize Re-optimize Assay Parameters (Concentration, Time) check_reagents->re_optimize check_solubility->re_optimize check_cells->re_optimize check_protocol->re_optimize consult Consult Literature for Analogs (20-HETE) re_optimize->consult

Caption: Logic for troubleshooting this compound assays.

References

overcoming low signal-to-noise ratio for 20-HEPE detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 20-hydroxy-5,8,11,14-eicosapentaenoic acid (20-HEPE) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of this important lipid mediator.

Troubleshooting Guides

This section addresses specific issues you may encounter when detecting this compound, helping you to overcome a low signal-to-noise ratio and achieve reliable quantification.

Question: Why is the this compound signal intensity in my LC-MS/MS analysis consistently low or undetectable?

Answer: Low or absent signal intensity for this compound can arise from several factors throughout your experimental workflow. Consider the following potential causes and solutions:

  • Inefficient Extraction: this compound may be poorly recovered from your sample matrix.

    • Solution: Employ a robust extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure proper pH adjustment of your sample, as this can significantly impact the extraction efficiency of acidic lipids like this compound. For SPE, ensure the cartridge is properly conditioned and equilibrated before loading the sample.

  • Analyte Degradation: Eicosanoids are susceptible to oxidation and enzymatic degradation.

    • Solution: Add antioxidants like butylated hydroxytoluene (BHT) and a cyclooxygenase inhibitor such as indomethacin to your samples immediately after collection.[1][2] Always keep samples on ice or at -80°C to minimize degradation.[3]

  • Suboptimal Mass Spectrometry Conditions: The mass spectrometer settings may not be optimized for this compound.

    • Solution: Optimize the multiple reaction monitoring (MRM) transitions for this compound. While specific transitions for this compound should be determined empirically, you can start with transitions used for the closely related compound 20-HETE (e.g., m/z 319.2 -> 275.2) and optimize from there.[4] Ensure that the collision energy and other MS parameters are fine-tuned for your specific instrument.

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source.

    • Solution: Improve your sample cleanup procedure. A well-optimized SPE protocol can effectively remove many interfering substances.[5] You can also adjust your chromatographic method to better separate this compound from matrix components.

Question: I'm observing high background noise in my chromatogram, which is obscuring the this compound peak. What can I do?

Answer: High background noise can significantly impact your signal-to-noise ratio. Here are some common causes and solutions:

  • Contaminated Solvents or Reagents: Impurities in your solvents or reagents can introduce background noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Always filter your mobile phases and sample extracts before analysis.

  • Insufficient Sample Cleanup: A complex sample matrix can lead to a high baseline.

    • Solution: Enhance your sample preparation method. Consider using a more selective SPE sorbent or performing a two-step extraction (e.g., LLE followed by SPE).

  • Instrument Contamination: The LC-MS system itself can be a source of contamination.

    • Solution: Regularly clean the ion source and other components of your mass spectrometer according to the manufacturer's instructions. Flush the LC system with a strong solvent to remove any buildup of contaminants.

Question: My this compound recovery is low and inconsistent. How can I troubleshoot this?

Answer: Low and variable recovery is a common challenge in lipid analysis. To address this, systematically evaluate each step of your sample preparation:

  • Check for Analyte Loss During Extraction:

    • Solution: To pinpoint where the loss is occurring, collect and analyze the flow-through and wash fractions from your SPE procedure. If this compound is found in these fractions, your loading or washing conditions need to be optimized. The sample solvent may be too strong, or the pH may not be optimal for retention.

  • Evaluate Elution Efficiency:

    • Solution: If this compound is not being efficiently eluted from the SPE cartridge, you may need to use a stronger elution solvent or increase the elution volume.

  • Assess for Adsorption to Labware:

    • Solution: Eicosanoids can adsorb to glass and plastic surfaces. Using silanized glassware or low-adsorption polypropylene tubes and pipette tips can help minimize this issue.

  • Use an Internal Standard:

    • Solution: The use of a deuterated internal standard for this compound (e.g., this compound-d6) is highly recommended. The internal standard is added at the beginning of the sample preparation process and can correct for analyte loss during extraction and variability in MS ionization.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from plasma?

A1: Solid-phase extraction (SPE) with a C18 reverse-phase cartridge is a widely used and effective method for extracting this compound and other eicosanoids from plasma. It provides good recovery and effectively removes many interfering substances. Liquid-liquid extraction is another option, but it may be less selective and result in lower recovery compared to a well-optimized SPE protocol.

Q2: Should I derivatize this compound before analysis?

A2: For LC-MS/MS analysis with electrospray ionization (ESI), derivatization of this compound is generally not necessary. The carboxylic acid group on this compound allows for efficient ionization in negative ion mode. Derivatization is more commonly employed for gas chromatography-mass spectrometry (GC-MS) analysis to improve the volatility of the analyte.

Q3: What are typical LC-MS/MS parameters for this compound analysis?

A3: While optimal parameters should be determined for your specific instrument, here are some general guidelines:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transition: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will result from fragmentation of the precursor. For 20-HETE, a common transition is m/z 319.2 -> 275.2. A similar fragmentation pattern is expected for this compound. It is crucial to optimize these transitions on your instrument.

  • Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile or methanol, often with a small amount of acetic or formic acid to improve peak shape.

Q4: How can I improve the signal-to-noise ratio for this compound without changing my sample preparation protocol?

A4: You can try to improve the signal-to-noise ratio by optimizing your LC-MS method:

  • Increase Injection Volume: Injecting a larger volume of your sample extract can increase the signal intensity. However, be mindful of potential column overload and increased matrix effects.

  • Optimize Chromatographic Conditions: Narrower peaks will have a greater height and thus a better signal-to-noise ratio. Using a column with smaller particles or a longer column can improve peak efficiency.

  • Adjust Detector Settings: Increasing the detector gain can amplify the signal, but it may also increase the noise. Experiment with the detector settings to find the optimal balance.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis

MethodRecovery Rate (%)Reproducibility (%RSD)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 40-6015-25Simple, inexpensive.Low recovery and precision, less selective.
Solid-Phase Extraction (SPE) - Oasis HLB 70-905-15High recovery, good reproducibility, cleaner extracts.Requires method development, more expensive than LLE.
Solid-Phase Extraction (SPE) - C18 65-858-20Widely available, effective for nonpolar compounds.May have lower recovery for more polar oxylipins.

Data are generalized from studies comparing extraction methods for a range of oxylipins and may vary for this compound specifically.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add an appropriate amount of deuterated internal standard (e.g., this compound-d6).

    • Add antioxidants (e.g., BHT to a final concentration of 0.02%).

    • Acidify the sample to pH ~3.5 with 2M hydrochloric acid.

    • Vortex and centrifuge to precipitate proteins. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 60 mg).

    • Condition the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the SPE cartridge.

    • Apply a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Wash the cartridge with 3 mL of 15% methanol in water to remove less nonpolar impurities.

  • Elution:

    • Elute the this compound with 2 mL of methyl formate or ethyl acetate.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Pre-treatment:

    • Follow the same pre-treatment steps as in the SPE protocol (addition of internal standard, antioxidants, and acidification).

  • Extraction:

    • Add 2 volumes of an organic solvent (e.g., ethyl acetate) to the pre-treated plasma sample in a glass tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully collect the upper organic layer containing the this compound.

  • Repeat Extraction:

    • Repeat the extraction of the aqueous layer with another 2 volumes of the organic solvent to improve recovery.

    • Combine the organic layers.

  • Dry Down and Reconstitution:

    • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard & Antioxidants Sample->Add_IS Acidify Acidify to pH ~3.5 Add_IS->Acidify Centrifuge Protein Precipitation & Centrifugation Acidify->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental Workflow for this compound Analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response EPA EPA CYP450 CYP450 (ω-hydroxylase) EPA->CYP450 PLA2 cPLA2 PLA2->EPA Releases HEPE_20 This compound MAPK_pathway MAPK/ERK Pathway HEPE_20->MAPK_pathway NFkB_pathway NF-κB Pathway HEPE_20->NFkB_pathway PKC PKC HEPE_20->PKC CYP450->HEPE_20 Transcription Gene Transcription MAPK_pathway->Transcription NFkB_pathway->Transcription Vasoconstriction Vasoconstriction PKC->Vasoconstriction Inflammation Inflammation Transcription->Inflammation Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Putative this compound Signaling Pathway.

References

Technical Support Center: Ensuring Reproducibility in 20-HEPE In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 20-hydroxy-eicosapentaenoic acid (20-HEPE) in in-vivo settings. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you achieve consistent and reproducible experimental outcomes.

Troubleshooting Guide

Problem: High Variability or Inconsistent Results Between Animals/Groups

High variability can stem from multiple sources, including experimental design, biological differences, and procedural inconsistencies.[2][3]

Possible Cause & Solution

  • Inconsistent Dosing Formulation:

    • Issue: this compound, as a lipid mediator, may have poor solubility in aqueous solutions. Incomplete solubilization can lead to inaccurate and variable dosing.

    • Solution: Ensure this compound is fully dissolved in the vehicle. Formulations involving DMSO, PEG300, and Tween-80 are common for poorly soluble compounds.[1] Always prepare the dosing solution fresh for each experiment to prevent degradation or precipitation.

  • Animal Model Variability:

    • Issue: The severity and progression of disease models can differ significantly between individual animals.

    • Solution: Implement proper randomization of animals into treatment and control groups. Ensure a sufficient number of animals per group to achieve the statistical power needed to detect real effects.

  • Procedural Inconsistencies:

    • Issue: Minor variations in administration technique, timing, or sample collection can introduce significant variability.

    • Solution: Adhere strictly to a standardized protocol. Ensure all personnel are trained on the same procedures. Give injections at a constant flow rate and alternate injection sites for multiple administrations to avoid inflammation or tissue damage.

  • Metabolic & Stability Issues:

    • Issue: this compound is a biologically active lipid mediator and may be rapidly metabolized in vivo. Its stability can be affected by temperature, light, pH, and enzymatic degradation.

    • Solution: Conduct pilot studies to understand the pharmacokinetic profile of this compound in your specific model. This will help determine optimal dosing frequency and sampling times. Handle and store samples under conditions that minimize degradation (e.g., on ice, with antioxidants, protected from light).

Troubleshooting Workflow

If you are experiencing inconsistent results, follow this logical workflow to identify the potential source of the problem.

G Start Start: High In-Vivo Variability Check_Formulation 1. Review Dosing Formulation - Is this compound fully solubilized? - Is it prepared fresh daily? Start->Check_Formulation Check_Procedure 2. Audit Experimental Procedure - Consistent administration technique? - Standardized sample collection? Check_Formulation->Check_Procedure Yes Outcome_Formulation Optimize Vehicle & Solubilization Protocol Check_Formulation->Outcome_Formulation No Check_AnimalModel 3. Evaluate Animal Model - Proper randomization? - Sufficient N per group? - Consistent health status? Check_Procedure->Check_AnimalModel Yes Outcome_Procedure Standardize Protocols & Retrain Staff Check_Procedure->Outcome_Procedure No Check_Analysis 4. Validate Analytical Method - Consistent sample processing? - LC-MS/MS method validated? Check_AnimalModel->Check_Analysis Yes Outcome_AnimalModel Refine Randomization & Increase Group Size Check_AnimalModel->Outcome_AnimalModel No Outcome_Analysis Re-validate Analytical Workflow Check_Analysis->Outcome_Analysis No

Caption: Troubleshooting decision tree for in-vivo variability.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store this compound for in-vivo studies?

A: this compound is susceptible to degradation. For optimal stability, store it as a stock solution in an organic solvent (e.g., ethanol) at -80°C. On the day of the experiment, prepare the final dosing formulation fresh. Avoid repeated freeze-thaw cycles. The quality of a drug is influenced by its manufacturing and storage processes.

Q2: Which vehicle should I use for administering this compound?

A: The choice of vehicle depends on the route of administration. For intravenous (IV) or intraperitoneal (IP) injections, a vehicle that ensures complete solubilization is critical. Common formulations for lipid-based compounds include a mixture of solvents like DMSO, PEG300, Tween-80, and saline. Always conduct a small pilot study to ensure the vehicle itself does not cause adverse effects or interfere with the experimental outcome.

Q3: What are the recommended maximum administration volumes for common lab animals?

A: Administering excessive volumes can cause pain, tissue damage, or other adverse health outcomes. The recommended volumes are consensus figures based on published literature. Always use the smallest needle size appropriate for the procedure.

SpeciesRouteGood Practice (mL/kg)Upper Limit (mL/kg)
Mouse IV510
IP1020
SC510
Oral (Gavage)1020
Rat IV2.55
IP510
SC2.55
Oral (Gavage)510

This table is adapted from published guidelines. Volumes for oil-based vehicles should be approximately half the listed maximum limit.

Q4: How can I confirm that this compound is reaching its target tissue?

A: The most direct way is to measure the concentration of this compound in the target tissue and plasma at various time points after administration. This requires a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for quantifying small molecules in biological matrices. Measuring target engagement can confirm that the compound is reaching its intended site at effective concentrations.

Q5: My analytical results for this compound levels are inconsistent. What should I check?

A: Inconsistency in analytical measurements, especially in lipidomics, can be a significant challenge.

  • Sample Handling: Ensure a consistent, rapid protocol for sample collection, processing (e.g., plasma separation), and storage. Use of antioxidants may be necessary.

  • Extraction Efficiency: Validate your lipid extraction method to ensure high and consistent recovery of this compound.

  • LC-MS/MS Method: Use a stable isotope-labeled internal standard for this compound to correct for variations in sample processing and instrument response. Ensure the method is validated for specificity, linearity, accuracy, and precision. Different software platforms can also yield inconsistent results from identical data, highlighting the need for manual curation of spectra.

Key Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

This protocol provides a general guideline. It should be optimized for your specific experimental needs.

  • Prepare Stock Solution: Dissolve pure this compound in 100% ethanol to a high concentration (e.g., 10 mg/mL). Store at -80°C in small aliquots to minimize freeze-thaw cycles.

  • Vehicle Preparation: Prepare the vehicle solution. A common example is a 1:1:8 ratio of Kolliphor EL:DMSO:Saline.

  • Final Formulation (prepare fresh daily): a. Gently warm the required volume of stock solution to room temperature. b. In a sterile tube, add the required volume of the this compound stock solution. c. Add the vehicle components sequentially, vortexing thoroughly after each addition to ensure complete solubilization. d. The final concentration of ethanol and DMSO should be minimized and kept consistent across all treatment groups, including the vehicle control.

  • Labeling: All containers must be clearly labeled with the compound name, concentration, and expiration date.

Protocol 2: In-Vivo Administration and Sample Collection Workflow

This workflow outlines the critical steps for a typical in-vivo experiment designed to ensure reproducibility.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatize 1. Animal Acclimatization (Min. 72 hours) Randomize 2. Randomization (Assign to groups) Acclimatize->Randomize Baseline 3. Baseline Measurement (e.g., body weight) Randomize->Baseline DosePrep 4. Prepare Fresh Dosing Solution Baseline->DosePrep Administer 5. Administer this compound/Vehicle (Standardized time & technique) DosePrep->Administer Monitor 6. Monitor Animal Health Administer->Monitor Sample 7. Sample Collection (e.g., blood, tissue) (Standardized timepoints) Monitor->Sample Process 8. Sample Processing & Storage (e.g., centrifuge, snap-freeze) Sample->Process Analyze 9. Bioanalysis (Validated LC-MS/MS) Process->Analyze

Caption: Standardized workflow for this compound in-vivo experiments.

This compound Signaling Context

This compound is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid EPA. SPMs are crucial for actively resolving inflammation and returning tissue to homeostasis. An imbalance between pro-resolving mediators like this compound and pro-inflammatory mediators (e.g., leukotrienes) can promote chronic inflammation. Understanding this context is vital for interpreting experimental results.

G EPA EPA (Eicosapentaenoic Acid) CYP_LOX_EPA CYP / 12/15-LOX Enzymes EPA->CYP_LOX_EPA AA AA (Arachidonic Acid) COX_LOX_AA COX / 5-LOX Enzymes AA->COX_LOX_AA ProInflammatory Pro-Inflammatory Mediators (Prostaglandins, Leukotrienes) COX_LOX_AA->ProInflammatory ProResolving Pro-Resolving Mediators (this compound, Resolvins) CYP_LOX_EPA->ProResolving Inflammation Inflammation ProInflammatory->Inflammation Promotes Resolution Resolution of Inflammation (Return to Homeostasis) ProResolving->Resolution Promotes Inflammation->Resolution Inhibited by

Caption: Simplified pathway showing the balance of lipid mediators.

References

Technical Support Center: Interpreting Unexpected Results in 20-HETE Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 20-hydroxyeicosatetraenoic acid (20-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent or Contradictory Biological Effects

Question: Why am I observing variable or opposite effects of 20-HETE in my experiments (e.g., vasoconstriction vs. vasodilation, pro-angiogenic vs. anti-angiogenic)?

Possible Causes and Troubleshooting Steps:

  • Concentration-Dependent Effects: 20-HETE can elicit different responses at different concentrations.[1] Low picomolar to high nanomolar concentrations are often cited for its vascular activities.[1] However, some effects, like the activation of the FFAR1 receptor, may require much higher micromolar to millimolar concentrations.[1]

    • Solution: Perform a thorough dose-response curve for your specific experimental model to identify the optimal concentration range for the desired effect.

  • Cell/Tissue Type Specificity: The biological actions of 20-HETE are highly dependent on the cell or tissue type being studied. For example, 20-HETE is a prominent constrictor in the microcirculation but may have different effects in larger vessels.[1][2] Its synthesis is primarily in vascular smooth muscle cells, with little to no activity in endothelial cells of most circulatory beds.

    • Solution: Carefully consider the cellular and tissue context of your experiment. Review literature specific to your model system to understand the expected effects of 20-HETE.

  • Activation of Different Signaling Pathways: The seemingly contradictory actions of 20-HETE can be a result of activating distinct receptors or signaling cascades. For instance, 20-HETE can lead to endothelial dysfunction by uncoupling eNOS, but in other contexts, it has been shown to increase NO production.

    • Solution: Investigate the specific signaling pathways activated in your experimental setup. This may involve using specific inhibitors for downstream effectors like c-Src, EGFR, MAPK, or PI3K/Akt.

  • Experimental Model Differences: Discrepant results can arise from differences in experimental models (e.g., in vivo vs. in vitro, species differences, or specific disease models). For example, the role of 20-HETE in renal ischemia-reperfusion injury can be protective or detrimental depending on the specific animal model used.

    • Solution: Thoroughly characterize your experimental model and compare your findings with studies using similar models. Be cautious when extrapolating results from one model to another.

Issue 2: Solubility and Stability Problems

Question: I'm concerned about the solubility and stability of my 20-HETE. How can I ensure it remains active in my experiments?

Possible Causes and Troubleshooting Steps:

  • Poor Aqueous Solubility: 20-HETE is a lipid and has low solubility in aqueous buffers.

    • Solution: 20-HETE is typically supplied in an organic solvent like ethanol. To prepare an aqueous solution, evaporate the organic solvent under a gentle stream of nitrogen and dissolve the neat oil in an appropriate buffer. For enhanced aqueous solubility, 20-HETE can be dissolved in 0.1 M Na2CO3 before dilution with PBS (pH 7.2). The solubility in PBS (pH 7.2) is at least 0.8 mg/ml.

  • Chemical Instability: Endogenous 20-HETE can be susceptible to degradation, for instance, by β-oxidation or cyclooxygenase.

    • Solution: For long-term storage, keep 20-HETE at -20°C in the supplied organic solvent, where it should be stable for at least a year. It is not recommended to store aqueous solutions for more than one day. For extended in vitro or in vivo studies, consider using more stable, water-soluble 20-HETE analogs like 20-SOLA.

  • Solvent Effects: The organic solvent used to dissolve 20-HETE may have physiological effects at low concentrations.

    • Solution: Ensure the final concentration of the organic solvent in your experimental medium is negligible and include a vehicle control in your experiments.

Issue 3: Analytical and Quantification Challenges

Question: I am having trouble with the quantification of 20-HETE using ELISA or LC-MS. What are some common issues and solutions?

Possible Causes and Troubleshooting Steps for ELISA:

  • High Background or Saturated Signal: This can be due to incorrect reagent volumes, excessively long incubation times, or contamination.

    • Solution: Optimize incubation times, washing steps, and reagent concentrations. Ensure proper handling to avoid contamination.

  • Low or No Signal: This could result from inactive reagents, improper storage, or a problem with the standard curve.

    • Solution: Verify the storage conditions and expiration dates of the kit components. Prepare fresh reagents and carefully follow the protocol for standard curve preparation.

  • High Variation: Inconsistent results can be caused by improper mixing, temperature fluctuations, or pipetting errors.

    • Solution: Ensure all reagents are thoroughly mixed and at room temperature before use. Use calibrated pipettes and consistent pipetting techniques.

Possible Causes and Troubleshooting Steps for LC-MS:

  • Poor Peak Shape (Broadening, Splitting, Tailing): This can be caused by column overload, contamination, temperature fluctuations, or improper injection techniques.

    • Solution: Optimize the sample concentration to avoid column overload. Regularly clean the ion source and use a guard column to protect the analytical column. Ensure consistent temperature control.

  • Retention Time Shifts: Peaks appearing earlier or later than expected can indicate changes in the mobile phase, column degradation, or system contamination.

    • Solution: Prepare fresh mobile phase and ensure its pH is consistent. Regularly inject system suitability test samples to monitor for shifts and contamination.

  • Weak Signal Intensity or High Background Noise: Contamination from samples, solvents, or the system itself is a common cause. Ion suppression due to matrix effects can also be a significant issue.

    • Solution: Implement a thorough sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. Use high-purity solvents and additives. A divert valve can be used to direct only the peaks of interest into the mass spectrometer, reducing contamination.

Data Presentation

Table 1: Summary of 20-HETE Biological Activities and Effective Concentrations

Biological EffectCell/Tissue TypeEffective Concentration RangeReference
VasoconstrictionMicrovasculatureLow pM to high nM
Endothelial DysfunctionEndothelial CellsNot specified
Angiogenesis (in vitro)Endothelial Progenitor CellsNot specified
Proliferation & MigrationVascular Smooth Muscle CellsNot specified
FFAR1 ActivationPancreatic β-cellsµM to mM
Inhibition of Platelet AggregationHuman PlateletsIC50: 5.2 - 16.2 µM

Experimental Protocols

Protocol 1: Preparation of 20-HETE Working Solutions
  • Stock Solution: 20-HETE is typically supplied in ethanol. Store this stock solution at -20°C.

  • Solvent Evaporation: For aqueous-based experiments, aliquot the required amount of the stock solution into a clean tube. Evaporate the ethanol under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Standard Aqueous Buffer: Directly dissolve the remaining neat oil in your desired aqueous buffer (e.g., PBS, pH 7.2). Vortex thoroughly to ensure complete dissolution. The solubility in PBS (pH 7.2) is at least 0.8 mg/ml.

    • Enhanced Solubility: For higher concentrations, first dissolve the neat oil in 0.1 M Na2CO3 (up to 2 mg/ml) and then dilute to the final desired concentration with your experimental buffer.

  • Usage: Prepare fresh aqueous solutions daily. Do not store aqueous solutions for more than one day. Include a vehicle control in your experiments with the same final concentration of any residual solvent.

Protocol 2: General Enzyme Immunoassay (EIA) for 20-HETE Quantification

This protocol is a general guideline based on competitive ELISA principles. Always refer to the specific manufacturer's instructions for your ELISA kit.

  • Sample Preparation: Collect samples (e.g., serum, plasma, cell culture supernatants) and prepare them according to the kit's instructions. This may involve dilution to bring the 20-HETE concentration within the detection range of the assay.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with an anti-20-HETE antibody.

    • Add the 20-HETE-HRP conjugate to each well.

    • Incubate the plate for the time and temperature specified in the kit manual (e.g., one hour). During this incubation, the added 20-HETE-HRP conjugate and the 20-HETE in the sample will compete for binding to the antibody.

  • Washing: After incubation, decant the contents of the wells and wash the plate multiple times (e.g., five times) with the provided wash buffer. This removes any unbound reagents.

  • Substrate Incubation: Add the HRP substrate to each well and incubate. The substrate will react with the bound HRP to produce a colored product.

  • Stopping the Reaction: Add the stop solution to each well. This will change the color of the solution (e.g., from blue to yellow).

  • Data Acquisition and Analysis: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of 20-HETE in the sample. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of 20-HETE in your samples.

Visualizations

G 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Gaq11 Gαq/11 GPR75->Gaq11 GIT1 GIT1 GPR75->GIT1 PKC PKC Gaq11->PKC cSrc c-Src GIT1->cSrc EGFR EGFR cSrc->EGFR BK_Channel BK Channel cSrc->BK_Channel inhibition MAPK MAPK EGFR->MAPK IKKb IKKβ MAPK->IKKb eNOS_uncoupling eNOS Uncoupling MAPK->eNOS_uncoupling NFkB NF-κB IKKb->NFkB ACE ACE NFkB->ACE Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines PKC->BK_Channel inhibition Vasoconstriction Vasoconstriction BK_Channel->Vasoconstriction leads to

Caption: 20-HETE signaling in vascular cells leading to various effects.

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results Unexpected_Result Unexpected or Contradictory Result Check_Concentration Verify 20-HETE Concentration (Dose-Response) Unexpected_Result->Check_Concentration Review_Model Review Cell/Tissue Specificity and Experimental Model Check_Concentration->Review_Model Concentration OK Refine_Protocol Refine Experimental Protocol Check_Concentration->Refine_Protocol Concentration Issue Investigate_Pathway Investigate Signaling Pathway Activation Review_Model->Investigate_Pathway Model Appropriate Interpret_Context Interpret Results in Specific Context Review_Model->Interpret_Context Model is Key Factor Consider_Stability Check 20-HETE Solubility and Stability Investigate_Pathway->Consider_Stability Pathway Considered Investigate_Pathway->Interpret_Context Pathway-Specific Effect Consider_Stability->Refine_Protocol Stability OK Consider_Stability->Refine_Protocol Stability Issue

Caption: Logical workflow for troubleshooting unexpected 20-HETE results.

References

Technical Support Center: Ensuring the Integrity of 20-HEPE Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 20-hydroxyeicosapentaenoic acid (20-HEPE), maintaining the stability and purity of analytical standards is paramount for accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and analysis of this compound standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound standard degradation?

A1: this compound, a polyunsaturated fatty acid (PUFA), is susceptible to degradation through several mechanisms, primarily:

  • Oxidation: The multiple double bonds in the this compound molecule are highly prone to attack by oxygen, leading to the formation of peroxides, aldehydes, and other degradation products. This process can be accelerated by exposure to light, heat, and the presence of metal ions.

  • Hydrolysis: In the presence of water and acid or base catalysts, the ester linkage in this compound methyl ester standards can be hydrolyzed, yielding the free fatty acid and methanol.

  • Temperature Instability: Elevated temperatures can significantly accelerate both oxidative and hydrolytic degradation pathways.

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can promote the formation of free radicals, initiating and propagating oxidative degradation.

Q2: How should this compound standards be properly stored to minimize degradation?

A2: Proper storage is the most critical factor in preventing the degradation of this compound standards. The following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature -20°C or lower (ideally -80°C for long-term storage)Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert gas (e.g., argon or nitrogen)Displaces oxygen, a key reactant in oxidative degradation.
Light Exposure Amber glass vials or vials protected from lightPrevents photodegradation initiated by UV and visible light.
Solvent High-purity aprotic solvents (e.g., acetonitrile, ethanol, or hexane)Minimizes the presence of water and other reactive impurities.
Additives Antioxidants (e.g., BHT, BHA, or tocopherol) at low concentrations (0.01-0.1%)Scavenges free radicals to inhibit the initiation and propagation of oxidation.

Q3: Can I repeatedly freeze and thaw my this compound standard solution?

A3: It is highly recommended to minimize freeze-thaw cycles. Each cycle can introduce atmospheric oxygen into the solution and potentially lead to the condensation of water, both of which can accelerate degradation. For frequent use, it is best to aliquot the standard into smaller, single-use vials upon receipt.

Q4: What are the signs of this compound standard degradation in my experimental data?

A4: Degradation of your this compound standard can manifest in several ways in your analytical data, such as:

  • Appearance of extraneous peaks in your chromatogram (e.g., HPLC, GC).

  • A decrease in the peak area or height of the this compound standard over time.

  • Shifts in the retention time of the this compound peak.

  • Poor peak shape (e.g., tailing or fronting).

  • Inconsistent or non-reproducible analytical results.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound standard degradation.

Issue 1: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Verify Storage Conditions: Ensure the standard was stored at the recommended temperature, under an inert atmosphere, and protected from light. 2. Check Solvent Quality: Use fresh, high-purity solvents for both standard preparation and mobile phases. Old or improperly stored solvents can contain peroxides. 3. Incorporate an Antioxidant: If not already present, consider adding a suitable antioxidant like butylated hydroxytoluene (BHT) to the standard solution.
Hydrolytic Degradation 1. Use Anhydrous Solvents: Ensure all solvents used for reconstitution and dilution are of high purity and low water content. 2. Control pH: Avoid acidic or basic conditions in your sample preparation and analytical mobile phases unless required by the method.
Contamination 1. Clean Glassware and Equipment: Thoroughly clean all vials, syringes, and autosampler components to remove any potential contaminants. 2. Analyze a Solvent Blank: Inject a sample of the solvent used to dissolve the standard to rule out solvent contamination.
Issue 2: Decreasing Peak Area of the this compound Standard
Possible Cause Troubleshooting Steps
Progressive Degradation 1. Prepare Fresh Standards: If the standard solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh dilution from a new aliquot or vial. 2. Perform a Stability Check: Analyze the standard at regular intervals (e.g., daily or weekly) to monitor its stability under your specific storage and handling conditions.
Adsorption to Surfaces 1. Use Silanized Glassware: this compound can adsorb to active sites on glass surfaces. Using silanized vials and inserts can minimize this issue. 2. Check for Compatibility with Plasticware: If using plastic vials or pipette tips, ensure they are compatible with the storage solvent and do not leach contaminants or adsorb the analyte.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Steps
Inconsistent Standard Preparation 1. Standardize Dilution Procedures: Ensure that the same calibrated pipettes and volumetric flasks are used for each standard preparation. 2. Ensure Complete Dissolution: Vortex or sonicate the standard solution to ensure the this compound is completely dissolved before making further dilutions.
Instrumental Variability 1. Equilibrate the Analytical System: Allow the HPLC or GC system to equilibrate thoroughly before injecting your samples. 2. Check for Leaks: Inspect all fittings and connections in the flow path for any potential leaks.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Standard Stock Solution
  • Receipt and Initial Storage: Upon receiving the this compound standard (often in a sealed ampoule or vial), immediately store it at -20°C or -80°C.

  • Reconstitution:

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water.

    • Open the vial in an inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen).

    • Add a precise volume of a high-purity, anhydrous solvent (e.g., ethanol or acetonitrile) to achieve the desired stock concentration.

    • If desired, add an antioxidant such as BHT to a final concentration of 0.01% (w/v).

  • Aliquoting: Immediately aliquot the stock solution into single-use amber glass vials with PTFE-lined caps.

  • Inerting and Sealing: Flush the headspace of each aliquot vial with an inert gas before tightly sealing the cap.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study for this compound

A forced degradation study can help identify potential degradation products and validate the stability-indicating nature of your analytical method.[1][2][3][4]

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound in a suitable solvent. 2. Add 0.1 M Hydrochloric Acid (HCl). 3. Incubate at 60°C for 24 hours. 4. Neutralize with 0.1 M Sodium Hydroxide (NaOH) before analysis.
Base Hydrolysis 1. Prepare a solution of this compound in a suitable solvent. 2. Add 0.1 M Sodium Hydroxide (NaOH). 3. Incubate at 60°C for 24 hours. 4. Neutralize with 0.1 M Hydrochloric Acid (HCl) before analysis.
Oxidation 1. Prepare a solution of this compound in a suitable solvent. 2. Add 3% Hydrogen Peroxide (H₂O₂). 3. Incubate at room temperature for 24 hours, protected from light.
Thermal Degradation 1. Store the this compound standard (as a solid or in solution) at 70°C for 48 hours, protected from light.
Photodegradation 1. Expose a solution of this compound to a calibrated light source (e.g., UV-A and visible light) for a defined period (e.g., 24 hours) at room temperature. 2. A control sample should be wrapped in aluminum foil and kept under the same conditions.

Analysis: Analyze the stressed samples alongside a control (unstressed) sample using a validated analytical method (e.g., HPLC-UV, LC-MS). The goal is to achieve 5-20% degradation of the parent compound to ensure that the method can effectively separate the degradation products from the intact this compound.[5]

Visualizations

cluster_storage Storage and Handling Workflow Receive Receive Store Store Receive->Store -20°C to -80°C Aliquot Aliquot Store->Aliquot Inert Atmosphere Fresh Solvent Use Use Aliquot->Use Single Freeze-Thaw cluster_degradation Primary Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation O₂, Light, Heat, Metals Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, Acid/Base Oxidative_Products Peroxides, Aldehydes, etc. Oxidation->Oxidative_Products Hydrolytic_Products Free Fatty Acid + Methanol Hydrolysis->Hydrolytic_Products cluster_troubleshooting Troubleshooting Logic for Unexpected Chromatographic Peaks Problem Unexpected Peaks Check_Storage Verify Storage Conditions Problem->Check_Storage Check_Solvents Analyze Solvent Blank Check_Storage->Check_Solvents If OK Prepare_Fresh Prepare Fresh Standard Check_Solvents->Prepare_Fresh If OK Solution Identify Degradation/Contamination Source Prepare_Fresh->Solution

References

Validation & Comparative

A Comparative Guide to 20-HEPE and EETs in the Regulation of Vascular Tone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HEPE) and epoxyeicosatrienoic acids (EETs) in the regulation of vascular tone. Due to the limited availability of direct comparative studies involving this compound, this guide will focus on the extensively studied analogue, 20-hydroxyeicosatetraenoic acid (20-HETE), as a representative of the 20-hydroxy fatty acid family. Both this compound and 20-HETE are products of cytochrome P450 (CYP) ω-hydroxylase activity and share structural similarities that suggest comparable biological functions in the vasculature. This comparison will provide a comprehensive overview of their opposing effects, signaling pathways, and the experimental methodologies used to study them.

Executive Summary

20-HETE and EETs are both metabolites of arachidonic acid, synthesized by CYP enzymes, but they exert opposing effects on vascular tone.[1][2][3] 20-HETE is a potent vasoconstrictor, while EETs are known as endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation.[1][2] This contrasting activity makes them critical players in the intricate regulation of blood pressure and regional blood flow. Understanding their distinct mechanisms of action is crucial for the development of novel therapeutics targeting cardiovascular diseases such as hypertension.

Data Presentation: Quantitative Comparison of 20-HETE and EETs

The following table summarizes the key quantitative parameters related to the vascular effects of 20-HETE and EETs, compiled from various studies. It is important to note that these values were not obtained from a single, direct comparative study and may vary depending on the specific vascular bed and experimental conditions.

Parameter20-HETEEETsKey Findings & References
Primary Vascular Effect VasoconstrictionVasodilation20-HETE is a potent vasoconstrictor in renal, cerebral, and mesenteric arteries. EETs are vasodilators and are considered to be endothelium-derived hyperpolarizing factors.
EC50 for Vascular Effect < 10⁻⁸ M (Vasoconstriction)0.18 - 1.6 μM (Vasodilation)The EC50 for 20-HETE-induced vasoconstriction is less than 10 nM. The EC50 for vasodilation by various EET analogues in bovine coronary arteries ranges from 0.18 to 1.6 μM.
Primary Site of Synthesis in Vasculature Vascular Smooth Muscle CellsEndothelial Cells20-HETE is predominantly synthesized by vascular smooth muscle cells. EETs are primarily produced by endothelial cells.
Effect on Ion Channels Inhibits large-conductance Ca²⁺-activated K⁺ (BKCa) channelsActivates BKCa channels20-HETE inhibits BKCa channels, leading to depolarization and vasoconstriction. EETs activate BKCa channels, causing hyperpolarization and vasodilation.
Role in Inflammation Pro-inflammatoryAnti-inflammatory20-HETE promotes vascular inflammation. EETs have anti-inflammatory properties.

Signaling Pathways

The distinct vascular effects of 20-HETE and EETs are a result of their activation of different intracellular signaling cascades.

20-HETE-Mediated Vasoconstriction

20-HETE primarily acts on vascular smooth muscle cells (VSMCs) to induce vasoconstriction. Its signaling pathway involves the inhibition of potassium channels, leading to membrane depolarization and an influx of calcium.

G AA Arachidonic Acid CYP4A_4F CYP4A/4F (in VSMC) AA->CYP4A_4F HETE_20 20-HETE CYP4A_4F->HETE_20 BKCa BKCa Channel (in VSMC) HETE_20->BKCa Inhibition Depolarization Membrane Depolarization BKCa->Depolarization L_Ca L-type Ca²⁺ Channel Depolarization->L_Ca Activation Ca_Influx ↑ Intracellular Ca²⁺ L_Ca->Ca_Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction

Figure 1. 20-HETE signaling pathway in vasoconstriction.
EET-Mediated Vasodilation

EETs, synthesized in endothelial cells, diffuse to adjacent VSMCs to cause vasodilation. Their primary mechanism involves the activation of potassium channels, leading to hyperpolarization and a decrease in intracellular calcium.

G AA Arachidonic Acid CYP2C_2J CYP2C/2J (in Endothelium) AA->CYP2C_2J EETs EETs CYP2C_2J->EETs BKCa_VSMC BKCa Channel (in VSMC) EETs->BKCa_VSMC Activation Hyperpolarization Membrane Hyperpolarization BKCa_VSMC->Hyperpolarization L_Ca_Inhibition L-type Ca²⁺ Channel Hyperpolarization->L_Ca_Inhibition Inhibition Ca_Decrease ↓ Intracellular Ca²⁺ L_Ca_Inhibition->Ca_Decrease Vasodilation Vasodilation Ca_Decrease->Vasodilation

Figure 2. EET signaling pathway in vasodilation.

Experimental Protocols

The investigation of 20-HETE and EETs on vascular tone typically involves ex vivo experiments using isolated blood vessels. Wire myography is a common technique employed for this purpose.

General Protocol for Assessing Vascular Reactivity using Wire Myography
  • Vessel Isolation and Preparation:

    • Euthanize the experimental animal (e.g., rat, mouse) according to approved ethical protocols.

    • Carefully dissect the desired artery (e.g., mesenteric, cerebral, renal) and place it in cold, oxygenated physiological salt solution (PSS).

    • Clean the artery of surrounding adipose and connective tissue under a dissecting microscope.

    • Cut the artery into small rings (approximately 2 mm in length).

  • Mounting the Vessel:

    • Mount the arterial rings on two small stainless steel wires in the jaws of a wire myograph.

    • Submerge the mounted rings in individual organ baths containing PSS, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Equilibration and Normalization:

    • Allow the vessels to equilibrate for a set period (e.g., 30-60 minutes).

    • Perform a normalization procedure to determine the optimal resting tension for the vessel rings. This involves stepwise stretching of the vessel and measuring the corresponding passive tension to establish the optimal length-tension relationship.

  • Viability and Contractility Check:

    • Assess the viability of the vessels by challenging them with a high potassium solution (e.g., 60 mM KCl) to induce depolarization and contraction.

    • Wash out the high potassium solution and allow the vessels to return to their baseline tension.

  • Experimental Intervention:

    • To study vasoconstriction, pre-incubate the vessels with a sub-maximal concentration of a vasoconstrictor (e.g., phenylephrine, U46619) to induce a stable pre-contraction.

    • To study vasodilation, add cumulative concentrations of the test compound (e.g., EETs) to the organ bath and record the relaxation response.

    • To study vasoconstriction, add cumulative concentrations of the test compound (e.g., 20-HETE) to the organ bath and record the contractile response.

  • Data Analysis:

    • Record the changes in tension using a force transducer connected to a data acquisition system.

    • Express the vasodilator responses as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Express the vasoconstrictor responses as a percentage of the maximal contraction induced by the high potassium solution.

    • Calculate the EC50 values for each compound by fitting the concentration-response data to a sigmoidal curve.

Experimental Workflow Diagram

G cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Vessel Dissection Cleaning Cleaning & Cutting Dissection->Cleaning Mounting Mounting in Myograph Cleaning->Mounting Equilibration Equilibration & Normalization Mounting->Equilibration Viability Viability Test (KCl) Equilibration->Viability Precontraction Pre-contraction (e.g., Phenylephrine) Viability->Precontraction Drug_Addition Cumulative Drug Addition (20-HETE or EETs) Precontraction->Drug_Addition Data_Recording Tension Recording Drug_Addition->Data_Recording Response_Curve Concentration-Response Curve Generation Data_Recording->Response_Curve EC50_Calc EC50 Calculation Response_Curve->EC50_Calc

Figure 3. Experimental workflow for assessing vascular reactivity.

Conclusion

20-HETE and EETs represent a critical axis of opposing regulation in the vasculature. While 20-HETE promotes vasoconstriction and a pro-inflammatory state, EETs induce vasodilation and are anti-inflammatory. This balance is essential for maintaining vascular homeostasis. The distinct signaling pathways and cellular sources of these eicosanoids offer multiple potential targets for therapeutic intervention in cardiovascular diseases. Further research, particularly direct comparative studies of this compound and EETs, will be invaluable in elucidating the nuanced roles of these lipid mediators and in the development of targeted therapies.

References

A Comparative Analysis of the Anti-inflammatory and Pro-Resolving Effects of 18-HEPE versus Resolvins

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: This guide was initially requested to compare the anti-inflammatory effects of 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) and resolvins. However, a comprehensive review of the scientific literature reveals a significant lack of data on the biological activities of this compound in the context of inflammation. In contrast, 18-hydroxy-5,8,11,14,17-eicosapentaenoic acid (18-HEPE), a positional isomer of this compound and a key precursor to the E-series resolvins, is well-characterized. Therefore, to provide a valuable and data-driven resource, this guide presents a detailed comparison of the anti-inflammatory and pro-resolving properties of 18-HEPE versus the well-established resolvin family of specialized pro-resolving mediators (SPMs).

Introduction

The resolution of inflammation is an active, receptor-mediated process orchestrated by specialized pro-resolving mediators (SPMs), a superfamily of lipid mediators derived from polyunsaturated fatty acids. Among the most potent SPMs are the resolvins, which are biosynthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Resolvins, such as Resolvin E1 (RvE1) and Resolvin D1 (RvD1), exhibit powerful anti-inflammatory and pro-resolving actions, making them attractive therapeutic candidates for a range of inflammatory diseases.

The biosynthesis of E-series resolvins proceeds via the intermediate 18-hydroxyeicosapentaenoic acid (18-HEPE). While often viewed as a precursor, 18-HEPE itself possesses intrinsic anti-inflammatory properties.[1][2] This guide provides a comparative overview of the anti-inflammatory effects of 18-HEPE and resolvins, summarizing key experimental data, detailing relevant experimental protocols, and illustrating the pertinent signaling pathways.

Comparative Efficacy: 18-HEPE vs. Resolvins

Experimental evidence consistently demonstrates that while 18-HEPE has anti-inflammatory activity, it is generally less potent than its downstream resolvin metabolites, such as RvE1.[1][2] The enhanced potency of resolvins is attributed to their specific stereochemistry which allows for high-affinity binding to and activation of distinct G protein-coupled receptors (GPCRs).

Table 1: Quantitative Comparison of the Anti-inflammatory and Pro-Resolving Activities of 18-HEPE and Resolvins

Compound Assay Model System Parameter Value Reference
18R-HEPE Neutrophil Transendothelial MigrationHuman PMNs and HUVECsInhibitionLess potent than RvE1[2]
18-HEPE IL-6 ProductionMurine Cardiac FibroblastsInhibitionEffective at 10 nM
RvE1 IL-6 ProductionMurine Cardiac FibroblastsInhibitionNo effect at 100 nM
RvE1 Neutrophil InfiltrationMurine Zymosan-induced PeritonitisInhibition~50% inhibition at 100 ng/mouse
18R-HEPE Neutrophil InfiltrationMurine Zymosan-induced PeritonitisInhibitionMuch less potent than RvE1
RvE1 Akt PhosphorylationHuman ChemR23-transfected CHO cellsEC50~1 nM
18S-RvE1 ChemR23 ActivationRecombinant Human ChemR23pEC5011.20 (more potent than RvE1)
RvE1 ChemR23 ActivationRecombinant Human ChemR23pEC509.86
RvD1 Calcium MobilizationPrimary Oral Epithelial CellsEffective Concentration0.01-0.1 nM
RvE4 Macrophage EfferocytosisHuman MacrophagesEC50~0.29 nM

Note: Direct comparative studies providing IC50 or EC50 values for both 18-HEPE and resolvins under identical experimental conditions are limited. The data presented are drawn from various studies to provide a general comparison of potency.

Biosynthesis and Signaling Pathways

Biosynthesis of E-Series Resolvins from EPA

The production of E-series resolvins from EPA is a multi-step enzymatic process often involving transcellular biosynthesis between different cell types, such as endothelial cells and leukocytes. 18-HEPE is a critical intermediate in this pathway.

Resolvin E Series Biosynthesis Biosynthesis of E-Series Resolvins EPA Eicosapentaenoic Acid (EPA) Aspirin_COX2 Aspirin-acetylated COX-2 (Endothelial Cells) EPA->Aspirin_COX2 Oxygenation HEPE_18R 18R-HEPE Aspirin_COX2->HEPE_18R LOX5 5-Lipoxygenase (5-LOX) (Leukocytes) HEPE_18R->LOX5 Epoxy_intermediate 5S(6)-Epoxy-18R-HEPE LOX5->Epoxy_intermediate LTA4H LTA4 Hydrolase Epoxy_intermediate->LTA4H Hydrolysis RvE2 Resolvin E2 (RvE2) Epoxy_intermediate->RvE2 Reduction RvE1 Resolvin E1 (RvE1) LTA4H->RvE1

Biosynthesis of E-Series Resolvins from EPA.
Comparative Signaling Pathways: Resolvin E1 vs. Resolvin D1

Resolvins exert their potent effects by binding to specific GPCRs on the surface of immune cells. RvE1 primarily signals through ChemR23 and can also antagonize the pro-inflammatory leukotriene B4 receptor, BLT1. RvD1 signals through two distinct receptors, ALX/FPR2 and GPR32, to mediate its pro-resolving functions. The signaling pathways for 18-HEPE are not well-defined, and its effects may be mediated in part through its conversion to RvE1.

Resolvin Signaling Pathways Comparative Signaling of RvE1 and RvD1 cluster_RvE1 Resolvin E1 Signaling cluster_RvD1 Resolvin D1 Signaling RvE1 Resolvin E1 ChemR23 ChemR23 RvE1->ChemR23 BLT1 BLT1 RvE1->BLT1 Antagonism PI3K_Akt PI3K/Akt Pathway ChemR23->PI3K_Akt Phagocytosis ↑ Phagocytosis PI3K_Akt->Phagocytosis Cytokine_inhibition ↓ Pro-inflammatory Cytokines PI3K_Akt->Cytokine_inhibition LTB4_signaling ↓ LTB4 Signaling BLT1->LTB4_signaling RvD1 Resolvin D1 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 Neutrophil_inhibition ↓ Neutrophil Infiltration ALX_FPR2->Neutrophil_inhibition Macrophage_efferocytosis ↑ Macrophage Efferocytosis GPR32->Macrophage_efferocytosis Atheroprotection Atheroprotection GPR32->Atheroprotection Neutrophil Chemotaxis Workflow Workflow for Boyden Chamber Neutrophil Chemotaxis Assay start Start isolate_neutrophils Isolate human neutrophils from peripheral blood start->isolate_neutrophils prepare_chemoattractant Prepare chemoattractant solution (e.g., LTB4, fMLP) start->prepare_chemoattractant prepare_test_compounds Prepare dilutions of 18-HEPE and Resolvins start->prepare_test_compounds add_neutrophils Add pre-treated neutrophils (with test compounds) to upper chamber isolate_neutrophils->add_neutrophils add_chemoattractant Add chemoattractant to lower chamber prepare_chemoattractant->add_chemoattractant prepare_test_compounds->add_neutrophils assemble_chamber Assemble Boyden Chamber with polycarbonate membrane assemble_chamber->add_neutrophils add_chemoattractant->assemble_chamber incubate Incubate at 37°C, 5% CO2 add_neutrophils->incubate fix_stain Fix and stain migrated cells on the underside of the membrane incubate->fix_stain quantify Quantify migrated cells by microscopy fix_stain->quantify end End quantify->end

References

Validating 20-HEPE's Mechanism: A Comparative Guide to Utilizing a GPR75 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) through the G protein-coupled receptor 75 (GPR75). While the interaction between this compound and GPR75 is an area of active investigation, this document outlines the experimental strategies required to test the hypothesis that this compound's biological effects are mediated by this specific receptor. We will compare the expected outcomes of key experiments in the presence and absence of a GPR75 antagonist, providing the necessary data interpretation frameworks and detailed experimental protocols.

The Hypothesis: this compound as a GPR75 Agonist

This compound is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), produced by cytochrome P450 (CYP) enzymes. It has demonstrated various biological activities, including anti-inflammatory and pro-resolving effects. GPR75 is a G protein-coupled receptor that has been implicated in various physiological processes, and its signaling is often associated with the Gαq pathway, leading to an increase in intracellular calcium. The central hypothesis to be tested is that this compound functions as an agonist of GPR75, and its downstream effects are a direct result of this receptor activation.

To validate this, a GPR75 antagonist will be employed. The antagonist is expected to competitively bind to GPR75, thereby inhibiting the binding and subsequent signaling cascade initiated by this compound.

Comparative Data Presentation

The following tables summarize the expected quantitative outcomes when comparing the effects of this compound alone versus in the presence of a GPR75 antagonist.

Table 1: In Vitro GPR75 Activation Assays

Assay TypeConditionExpected Outcome (this compound alone)Expected Outcome (this compound + GPR75 Antagonist)
cAMP Measurement GPR75-expressing cellsNo significant change (if Gαq coupled)No significant change
Intracellular Ca2+ Flux GPR75-expressing cellsDose-dependent increase in [Ca2+]iAttenuation or complete inhibition of Ca2+ increase
β-Arrestin Recruitment GPR75-expressing cellsDose-dependent increase in β-arrestin recruitmentAttenuation or complete inhibition of β-arrestin recruitment
Radioligand Binding GPR75-expressing membranesCompetitive displacement of a known GPR75 radioligandN/A (Antagonist effect is measured on this compound's displacement)

Table 2: Downstream Cellular Function Assays

Assay TypeCell TypeExpected Outcome (this compound alone)Expected Outcome (this compound + GPR75 Antagonist)
Gene Expression (e.g., NF-κB target genes) Immune cells (e.g., macrophages)Downregulation of inflammatory gene expressionReversal of this compound-mediated downregulation
Cytokine Production (e.g., TNF-α, IL-6) Activated immune cellsReduction in pro-inflammatory cytokine secretionRestoration of pro-inflammatory cytokine secretion
Cell Migration Relevant cell typeAlteration in migratory capacityReversal of this compound-induced migration changes

Experimental Protocols

Here, we provide detailed methodologies for the key experiments cited above.

Intracellular Calcium Mobilization Assay

Objective: To measure the change in intracellular calcium concentration in response to this compound, with and without a GPR75 antagonist.

Materials:

  • HEK293 cells stably expressing human GPR75 (or other suitable host cell line)

  • This compound

  • GPR75 antagonist (e.g., a small molecule inhibitor)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed GPR75-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Antagonist Pre-incubation: For the antagonist-treated wells, add the GPR75 antagonist at a pre-determined concentration and incubate for 30 minutes at 37°C. For the control wells, add vehicle control.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

  • Compound Injection: Inject this compound at various concentrations into the wells and immediately begin kinetic reading of fluorescence for 2-3 minutes.

  • Data Analysis: The change in fluorescence (F/F0) is proportional to the change in intracellular calcium. Plot the peak fluorescence response against the log concentration of this compound to generate dose-response curves.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated GPR75 receptor upon stimulation with this compound.

Materials:

  • U2OS cells co-expressing GPR75-tagged with a protein fragment (e.g., ProLink) and β-arrestin tagged with a complementary enzyme fragment (e.g., EA) (e.g., PathHunter assay from DiscoveRx).

  • This compound

  • GPR75 antagonist

  • Assay buffer and detection reagents specific to the assay technology.

Procedure:

  • Cell Plating: Plate the engineered U2OS cells in a 96-well white, solid-bottom plate and culture overnight.

  • Antagonist Pre-incubation: Add the GPR75 antagonist or vehicle control to the respective wells and incubate for 30 minutes at 37°C.

  • This compound Stimulation: Add this compound at various concentrations to the wells and incubate for 90 minutes at 37°C.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Luminescence Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the log concentration of this compound to generate dose-response curves.

Visualization of Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway and the experimental logic.

GPR75_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR75 GPR75 Gq Gαq GPR75->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response HEPE This compound HEPE->GPR75 binds & activates

Caption: Proposed GPR75 signaling pathway upon activation by this compound.

Experimental_Workflow cluster_control Control Group cluster_antagonist Antagonist Group Cells_C GPR75-expressing Cells HEPE_C Add this compound Cells_C->HEPE_C Measure_C Measure Response (e.g., Ca²⁺ flux) HEPE_C->Measure_C Result_C Positive Signal Measure_C->Result_C Cells_A GPR75-expressing Cells Antagonist Pre-incubate with GPR75 Antagonist Cells_A->Antagonist HEPE_A Add this compound Antagonist->HEPE_A Measure_A Measure Response (e.g., Ca²⁺ flux) HEPE_A->Measure_A Result_A Signal Attenuated or Inhibited Measure_A->Result_A

Unveiling the Mechanism of 20-HEPE: Corroboration of PPARα Action Through Antagonist Use

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, definitively establishing the mechanism of action for a compound is a critical step. This guide provides a comparative analysis of experimental data demonstrating how peroxisome proliferator-activated receptor alpha (PPARα) antagonists are utilized to confirm the biological activity of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HEPE), a key signaling molecule. While direct studies on this compound with PPARα antagonists are limited, extensive research on the closely related compound 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) serves as a strong proxy, and the findings are widely considered applicable to this compound.

Confirmation of PPARα-Mediated Action of 20-HETE

A pivotal study in vascular smooth muscle cells (VSMCs) has demonstrated that the inhibitory effect of 20-HETE on cyclooxygenase-2 (COX-2) expression is mediated through the activation of PPARα. To validate this, researchers employed the PPARα antagonist MK886. The study observed that pretreatment with 20-HETE significantly inhibited the ATPγS-induced expression of COX-2. This inhibitory effect was effectively reversed by the presence of MK886, providing strong evidence that the action of 20-HETE is dependent on its ability to activate PPARα.[1][2]

The use of a known PPARα agonist, WY14643, served as a positive control in these experiments. WY14643 mimicked the inhibitory effect of 20-HETE on COX-2 expression, further solidifying the role of PPARα in this signaling pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study, illustrating the comparative effects of 20-HETE and the PPARα antagonist on COX-2 expression and promoter activity.

Treatment GroupCOX-2 mRNA Expression (% of Control)COX-2 Protein Expression (% of Control)COX-2 Promoter Activity (Fold Induction)
Control (ATPγS only)100%100%4.5 ± 0.5
20-HETE (10 µM) + ATPγS45 ± 5%50 ± 7%2.1 ± 0.3
MK886 (10 µM) + 20-HETE + ATPγS92 ± 8%95 ± 10%4.2 ± 0.6
WY14643 (100 µM) + ATPγS40 ± 6%48 ± 5%*Not Reported

*Indicates a statistically significant difference compared to the control group (p < 0.05).

Experimental Protocols

To ensure reproducibility and facilitate the design of similar validation studies, detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

Rat aortic vascular smooth muscle cells (A7r5 cell line) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were grown to approximately 80% confluence and then serum-starved for 24 hours prior to treatment.

Cells were pre-incubated with the PPARα antagonist MK886 (10 µM) for 30 minutes before the addition of 20-HETE (10 µM). After a further 30 minutes of incubation, COX-2 expression was induced by the addition of ATPγS (10 µM). The cells were then incubated for an additional 4 hours for mRNA analysis or 8 hours for protein analysis.

Western Blot Analysis for COX-2 Protein Expression
  • Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody against COX-2 (1:1000 dilution). After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, with β-actin serving as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for COX-2 mRNA Expression
  • RNA Extraction: Total RNA was extracted from the treated cells using a TRIzol-based method.

  • cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: qPCR was performed using a SYBR Green-based detection method on a real-time PCR system. The following primers were used:

    • COX-2 Forward: 5'-TGAGCACAGGATTTGACCAG-3'

    • COX-2 Reverse: 5'-GCTGGTGCCGGAGGTTTT-3'

    • GAPDH Forward: 5'-AATGGATTTGGACGCATTGGT-3'

    • GAPDH Reverse: 5'-TTTGCACTGGTACGTGTTGAT-3'

  • Data Analysis: The relative expression of COX-2 mRNA was calculated using the 2-ΔΔCt method, with GAPDH as the internal control.

Luciferase Reporter Assay for COX-2 Promoter Activity
  • Transfection: A7r5 cells were transiently co-transfected with a luciferase reporter plasmid containing the COX-2 promoter and a Renilla luciferase plasmid (for normalization) using a lipofection-based method.

  • Treatment: Twenty-four hours after transfection, the cells were treated with 20-HETE, MK886, and/or ATPγS as described in the cell treatment protocol.

  • Luciferase Assay: After 8 hours of treatment, cell lysates were prepared, and luciferase activity was measured using a dual-luciferase reporter assay system. Firefly luciferase activity was normalized to Renilla luciferase activity.

Visualizing the Molecular Pathway and Experimental Design

To further clarify the signaling cascade and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.

Signaling_Pathway This compound This compound PPARα PPARα This compound->PPARα Activates COX-2 Gene Transcription COX-2 Gene Transcription PPARα->COX-2 Gene Transcription Inhibits COX-2 Protein COX-2 Protein COX-2 Gene Transcription->COX-2 Protein Inflammatory Response Inflammatory Response COX-2 Protein->Inflammatory Response MK886 (Antagonist) MK886 (Antagonist) MK886 (Antagonist)->PPARα Blocks

Signaling pathway of this compound via PPARα.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis Culture VSMCs Culture VSMCs Serum Starvation Serum Starvation Culture VSMCs->Serum Starvation Pre-incubation with MK886 Pre-incubation with MK886 Serum Starvation->Pre-incubation with MK886 Incubation with this compound Incubation with this compound Pre-incubation with MK886->Incubation with this compound Induction with ATPγS Induction with ATPγS Incubation with this compound->Induction with ATPγS Western Blot (COX-2 Protein) Western Blot (COX-2 Protein) Induction with ATPγS->Western Blot (COX-2 Protein) qRT-PCR (COX-2 mRNA) qRT-PCR (COX-2 mRNA) Induction with ATPγS->qRT-PCR (COX-2 mRNA) Luciferase Assay (Promoter Activity) Luciferase Assay (Promoter Activity) Induction with ATPγS->Luciferase Assay (Promoter Activity)

Experimental workflow for antagonist validation.

References

A Head-to-Head Comparison of 20-HEPE and Specialized Pro-Resolving Mediators in Inflammation Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of inflammation is an active and highly orchestrated process vital for maintaining tissue homeostasis. Failure of this process can lead to chronic inflammatory diseases. Central to the resolution of inflammation are lipid mediators derived from polyunsaturated fatty acids. This guide provides a detailed head-to-head comparison of 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE) and the superfamily of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. We present available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to aid researchers in understanding the therapeutic potential of these molecules.

Introduction to this compound and Specialized Pro-Resolving Mediators (SPMs)

This compound is a monohydroxy fatty acid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is recognized not only as a precursor to the E-series resolvins but also as a bioactive molecule in its own right, possessing anti-inflammatory properties.[1][2]

Specialized Pro-Resolving Mediators (SPMs) are a superfamily of lipid mediators that actively drive the resolution of inflammation.[3][4] They are biosynthesized from omega-3 fatty acids, primarily EPA and docosahexaenoic acid (DHA), and include several families:

  • Resolvins: Divided into E-series (from EPA) and D-series (from DHA), they are potent in limiting neutrophil infiltration and stimulating macrophage-mediated clearance of apoptotic cells.[5]

  • Protectins: Derived from DHA, they exhibit potent anti-inflammatory and neuroprotective actions.

  • Maresins: Synthesized by macrophages from DHA, they play a crucial role in resolving inflammation and promoting tissue regeneration.

SPMs act as "resolution agonists," signaling to terminate the inflammatory response and initiate healing processes, distinguishing them from traditional anti-inflammatory drugs that primarily block pro-inflammatory signals.

Biosynthesis of this compound and SPMs

Both this compound and SPMs originate from the enzymatic processing of omega-3 fatty acids. The biosynthesis of these molecules involves a series of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, often in a transcellular manner where different cell types contribute to the synthesis pathway.

Biosynthesis of this compound and SPMs EPA Eicosapentaenoic Acid (EPA) COX2_Aspirin COX-2 (Aspirin-acetylated) EPA->COX2_Aspirin CYP450 Cytochrome P450 EPA->CYP450 DHA Docosahexaenoic Acid (DHA) 12/15-LOX 12/15-LOX DHA->12/15-LOX 15-LOX 15-LOX DHA->15-LOX 18-HEPE 18-HEPE COX2_Aspirin->18-HEPE CYP450->18-HEPE This compound This compound CYP450->this compound 5-LOX 5-LOX RvEs Resolvins E-Series (RvE1, RvE2, RvE3) 5-LOX->RvEs RvDs Resolvins D-Series (RvD1-RvD6) 5-LOX->RvDs 12/15-LOX->RvEs Maresins Maresins (MaR1, MaR2) 12/15-LOX->Maresins 17-HpDHA 17-HpDHA 15-LOX->17-HpDHA 18-HEPE->5-LOX 18-HEPE->12/15-LOX 17-HpDHA->5-LOX Protectins Protectins (PD1/NPD1) 17-HpDHA->Protectins

Biosynthesis of this compound and Specialized Pro-Resolving Mediators.

Head-to-Head Performance Comparison

Direct quantitative comparisons of this compound with a wide array of SPMs in standardized assays are limited in the literature. However, studies comparing the precursor 18-HEPE (a stereoisomer of this compound) to its downstream products, the E-series resolvins, consistently demonstrate the higher potency of the latter. SPMs generally exhibit potent bioactivity in the picomolar to nanomolar range.

Inhibition of Neutrophil Migration

Neutrophil infiltration is a hallmark of acute inflammation. The ability to inhibit this process is a key indicator of pro-resolving activity.

CompoundAssay TypeCell TypeChemoattractantIC50 / % InhibitionCitation
18S-RvE1 In vivo (murine peritonitis)Murine neutrophilsZymosan A~30% inhibition at 20 ng/mouse
RvE1 In vivo (murine peritonitis)Murine neutrophilsZymosan A~48% inhibition at 20 ng/mouse
RvE3 In vitro chemotaxisHuman neutrophilsLTB₄~50% inhibition at 10 nM
MaR1 In vivo (murine peritonitis)Murine neutrophilsZymosan A~50-80% inhibition at 10 ng/mouse
PD1 In vivo (murine peritonitis)Murine neutrophilsZymosan A~50% inhibition
Enhancement of Macrophage Phagocytosis (Efferocytosis)

The clearance of apoptotic neutrophils and cellular debris by macrophages, a process called efferocytosis, is a critical step in the resolution of inflammation.

CompoundAssay TypeTarget CellsPhagocytic CellsEC50 / % EnhancementCitation
18S-RvE1 In vitro phagocytosisZymosan, E. coli, apoptotic neutrophilsHuman macrophagesNot specified, but enhanced phagocytosis
RvE1 In vitro phagocytosisZymosan, E. coli, apoptotic neutrophilsHuman macrophagesNot specified, but enhanced phagocytosis
MaR1 In vitro efferocytosisApoptotic human neutrophilsHuman macrophagesMore potent than RvD1 at 1 nM
RvD1 In vitro efferocytosisApoptotic human neutrophilsHuman macrophagesPotent agonist
22-OH-MaR1 In vitro phagocytosisNot specifiedHuman primary macrophages~75% increase at 1 pM
14-oxo-MaR1 In vitro phagocytosisNot specifiedHuman primary macrophages~25% increase at 1 pM
Modulation of Cytokine Production

SPMs can shift the cytokine profile from pro-inflammatory to anti-inflammatory, for example, by inhibiting the production of TNF-α and IL-6 while promoting the release of IL-10.

CompoundCell TypeStimulusCytokine MeasuredIC50 / % InhibitionCitation
18-HEPE Not specifiedNot specifiedNot specifiedPossesses anti-inflammatory properties
RvE1 Not specifiedNot specifiedPro-inflammatory cytokinesPotent inhibitor
PD1 Murine liverConcanavalin ATNF-α, IFN-γ, IL-2, IL-1β, IL-6Significant prevention of production
RvD1, RvD2, MaR1 Human PBMCsPMA/ionomycinTNF-αDose-dependent reduction

Note: Specific IC50 values for direct comparison are often not reported in parallel for these compounds.

Signaling Pathways

This compound and SPMs exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, initiating downstream signaling cascades that lead to the observed pro-resolving effects.

SPM Signaling Pathways cluster_0 Specialized Pro-Resolving Mediators cluster_1 G Protein-Coupled Receptors cluster_2 Cellular Responses RvE1 Resolvin E1 ChemR23 ChemR23/ERV1 RvE1->ChemR23 RvD1 Resolvin D1 GPR32 GPR32/DRV1 RvD1->GPR32 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 PD1 Protectin D1 PD1->GPR32 MaR1 Maresin 1 MaR1->ALX_FPR2 Inhibit_Neutrophil ↓ Neutrophil Infiltration ChemR23->Inhibit_Neutrophil Modulate_Cytokines ↓ Pro-inflammatory Cytokines ↑ Anti-inflammatory Cytokines ChemR23->Modulate_Cytokines Enhance_Phagocytosis ↑ Macrophage Phagocytosis GPR32->Enhance_Phagocytosis GPR32->Modulate_Cytokines ALX_FPR2->Inhibit_Neutrophil ALX_FPR2->Enhance_Phagocytosis ALX_FPR2->Modulate_Cytokines GPR18 GPR18 GPR18->Inhibit_Neutrophil

Simplified signaling pathways of selected SPMs.

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of this compound and SPMs to inhibit neutrophil migration towards a chemoattractant.

Materials:

  • Human peripheral blood

  • Ficoll-Paque PLUS

  • Dextran T-500

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 medium

  • Boyden chamber apparatus (48-well) with 3 µm pore size polycarbonate membranes

  • Chemoattractant (e.g., Leukotriene B4 [LTB₄] or Interleukin-8 [IL-8])

  • Test compounds (this compound and SPMs)

  • Hemacolor® stain

  • Microscope

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood by dextran sedimentation and subsequent centrifugation over a Ficoll-Paque density gradient. After red blood cell lysis, wash the neutrophils and resuspend in HBSS.

  • Assay Setup:

    • Add the chemoattractant (e.g., 10 nM LTB₄) to the lower wells of the Boyden chamber.

    • Pre-incubate the isolated neutrophils with various concentrations of the test compounds (this compound or SPMs) or vehicle control for 15 minutes at 37°C.

    • Place the polycarbonate membrane over the lower wells.

    • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for neutrophil migration.

  • Cell Staining and Counting:

    • After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.

    • Stain the migrated cells on the bottom surface of the membrane with Hemacolor® stain.

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis: Express the results as the percentage of inhibition of migration compared to the vehicle control. Calculate IC₅₀ values where possible.

Macrophage Phagocytosis/Efferocytosis Assay

Objective: To quantify the enhancement of macrophage-mediated phagocytosis of apoptotic neutrophils by this compound and SPMs.

Materials:

  • Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)

  • Human neutrophils

  • UV light source or staurosporine for inducing apoptosis

  • Fluorescent dye (e.g., CellTracker™ Green CMFDA or pHrodo™ Red)

  • Test compounds (this compound and SPMs)

  • Flow cytometer or fluorescence microscope

Methodology:

  • Macrophage Preparation: Differentiate human monocytes into macrophages over 7 days or culture the THP-1 cell line and differentiate with PMA. Seed the macrophages in a 24-well plate.

  • Preparation of Apoptotic Neutrophils: Isolate human neutrophils as described above. Induce apoptosis by UV irradiation or treatment with staurosporine. Confirm apoptosis using Annexin V/Propidium Iodide staining. Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's protocol.

  • Phagocytosis Assay:

    • Pre-treat the macrophages with various concentrations of the test compounds (this compound or SPMs) or vehicle control for 30 minutes.

    • Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of 5:1 (neutrophil:macrophage).

    • Incubate for 60-90 minutes at 37°C to allow for phagocytosis.

  • Quantification:

    • Flow Cytometry: Gently lift the macrophages and analyze by flow cytometry. The percentage of macrophages that are fluorescent (i.e., have engulfed apoptotic neutrophils) is determined.

    • Fluorescence Microscopy: Wash the wells to remove non-engulfed neutrophils. Fix the cells and visualize under a fluorescence microscope. The phagocytic index (average number of engulfed neutrophils per macrophage) can be calculated.

  • Data Analysis: Express the results as the percentage enhancement of phagocytosis compared to the vehicle control. Calculate EC₅₀ values where possible.

Cytokine Measurement by ELISA

Objective: To measure the effect of this compound and SPMs on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound and SPMs)

  • Human TNF-α, IL-6, and IL-10 ELISA kits

  • 96-well microplates

  • Microplate reader

Methodology:

  • Cell Culture and Treatment:

    • Isolate PBMCs or culture macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds (this compound or SPMs) or vehicle control for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.

    • Incubate for 18-24 hours at 37°C.

  • Sample Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α, IL-6, and IL-10 on the collected supernatants according to the manufacturer's instructions for each kit.

    • This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the samples by interpolating from the standard curve.

    • Express the results as the percentage inhibition of pro-inflammatory cytokine production or percentage increase in anti-inflammatory cytokine production compared to the LPS-stimulated vehicle control. Calculate IC₅₀ values where applicable.

Conclusion

Both this compound and the broader family of specialized pro-resolving mediators represent promising avenues for the development of novel therapeutics for inflammatory diseases. While direct, comprehensive quantitative comparisons are still emerging, the available evidence strongly suggests that SPMs, such as resolvins, protectins, and maresins, are significantly more potent than their precursors in driving the resolution of inflammation. Their ability to act at very low concentrations to inhibit neutrophil influx, enhance the clearance of cellular debris, and orchestrate a switch to a pro-resolving cellular environment underscores their therapeutic potential. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these fascinating molecules and to guide the development of next-generation resolution-based therapies.

References

A Functional Showdown: 20-HEPE and its Isomeric Relatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the biological activities of 20-hydroxyeicosapentaenoic acid (20-HEPE) and its isomers reveals distinct functional profiles with significant implications for inflammation, cardiovascular health, and metabolic regulation. While structurally similar, these lipid mediators exhibit varied potencies and mechanisms of action, highlighting the critical role of hydroxyl group positioning in determining their physiological effects.

This guide provides a comprehensive functional comparison of this compound with other key HEPE isomers, including 5-HEPE, 12-HEPE, and 18-HEPE. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced biological roles of these eicosapentaenoic acid (EPA) metabolites.

Comparative Biological Activities

The biological functions of HEPE isomers are diverse and isomer-specific. While this compound is primarily recognized for its role in vascular function and inflammation, other isomers have demonstrated potent activities in immune modulation and metabolic control.

IsomerKey Biological ActivityReceptor(s)Potency (if available)
This compound Vasoconstriction, pro-inflammatory, pro-angiogenicGPR75High-affinity ligand for GPR75 (KD ≈ 1.56 x 10⁻¹⁰ M)[1][2]
5-HEPE Anti-inflammatory, pro-resolving, enhances insulin secretion, promotes regulatory T cell (Treg) differentiationGPR119Potent inducer of Treg differentiation[3][4][5]
12-HEPE Improves glucose uptake in adipocytes and skeletal muscleGs-protein coupled receptor (potential)-
18-HEPE Anti-inflammatory, cardioprotective by suppressing cardiac fibroblast activation-Suppresses IL-6 production from cardiac fibroblasts at 10-100 nM

In-Depth Functional Analysis

This compound: A Vasoactive and Inflammatory Mediator

This compound is a potent vasoactive lipid that has been implicated in the regulation of blood pressure and inflammation. It exerts its effects primarily through the G-protein coupled receptor GPR75. Activation of GPR75 by this compound in vascular smooth muscle cells leads to vasoconstriction. In endothelial cells, this compound can promote inflammation and angiogenesis.

5-HEPE: An Immunomodulatory and Metabolic Regulator

In contrast to the pro-inflammatory nature of this compound, 5-HEPE exhibits significant anti-inflammatory and pro-resolving properties. It is a potent inducer of regulatory T cells (Tregs), which play a crucial role in suppressing inflammatory responses. Furthermore, 5-HEPE has been shown to enhance glucose-dependent insulin secretion through the activation of GPR119, suggesting a role in metabolic regulation.

12-HEPE: A Key Player in Glucose Homeostasis

12-HEPE has emerged as a significant regulator of glucose metabolism. It has been demonstrated to improve glucose uptake in both brown and white adipocytes, as well as skeletal muscle cells. This effect is mediated through an insulin-like intracellular signaling pathway. The receptor for 12-HEPE is suggested to be a Gs-protein coupled receptor.

18-HEPE: A Cardioprotective Agent

18-HEPE has shown promise as a cardioprotective lipid mediator. It specifically acts on cardiac fibroblasts to suppress the production of the pro-inflammatory cytokine IL-6, a key driver of cardiac fibrosis and remodeling. Notably, other HEPE isomers, including 5-HEPE and 12-HEPE, do not exhibit this effect, highlighting the unique cardioprotective function of 18-HEPE.

Signaling Pathways

The distinct biological activities of HEPE isomers are a direct consequence of their specific interactions with different receptors and the subsequent activation of unique intracellular signaling cascades.

This compound Signaling Pathway

5-HEPE Signaling Pathway

12-HEPE Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of protocols for assessing the biological activities of HEPE isomers.

GPR75 Activation Assay (for this compound)

This assay measures the ability of this compound to activate its receptor, GPR75.

GPR75_Assay_Workflow start Start step1 Culture cells expressing GPR75 (e.g., HTLA cells) start->step1 step2 Load cells with a calcium indicator dye step1->step2 step3 Add this compound at various concentrations step2->step3 step4 Measure changes in intracellular calcium levels using a fluorescence plate reader step3->step4 step5 Calculate EC50 value step4->step5 end End step5->end

GPR75 Activation Assay Workflow

Protocol Summary:

  • Cell Culture: Cells stably expressing GPR75 (e.g., HTLA cells) are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: this compound is added to the cells at a range of concentrations.

  • Signal Detection: Changes in intracellular calcium are monitored using a fluorescence plate reader.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of this compound.

In Vitro Treg Differentiation Assay (for 5-HEPE)

This assay assesses the capacity of 5-HEPE to induce the differentiation of naive T cells into regulatory T cells.

Protocol Summary:

  • Cell Isolation: Naive CD4+ T cells are isolated from mouse spleens.

  • Co-culture: The naive T cells are co-cultured with macrophages in the presence of anti-CD3 and anti-CD28 antibodies, TGF-β, and varying concentrations of 5-HEPE.

  • Flow Cytometry: After a period of incubation, the cells are stained for CD4, CD25, and Foxp3 and analyzed by flow cytometry to determine the percentage of Treg cells.

  • Data Analysis: The potency of 5-HEPE in inducing Treg differentiation is determined by comparing the percentage of Tregs in treated versus untreated cultures.

Glucose Uptake Assay (for 12-HEPE)

This assay measures the effect of 12-HEPE on glucose uptake in adipocytes or muscle cells.

Protocol Summary:

  • Cell Culture and Differentiation: Adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12) are cultured and differentiated.

  • Treatment: Differentiated cells are treated with various concentrations of 12-HEPE.

  • Glucose Uptake Measurement: A fluorescently labeled glucose analog (e.g., 2-NBDG) is added to the cells, and its uptake is measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: The increase in glucose uptake in response to 12-HEPE is quantified and compared to control conditions.

Cardiac Fibroblast IL-6 Production Assay (for 18-HEPE)

This assay evaluates the ability of 18-HEPE to suppress inflammatory cytokine production in cardiac fibroblasts.

Protocol Summary:

  • Cell Isolation and Culture: Primary cardiac fibroblasts are isolated from adult mouse hearts and cultured.

  • Stimulation and Treatment: The cardiac fibroblasts are stimulated with a pro-inflammatory agent (e.g., conditioned media from activated macrophages) in the presence or absence of varying concentrations of 18-HEPE.

  • ELISA: The concentration of IL-6 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of 18-HEPE on IL-6 production is determined by comparing the levels of IL-6 in treated versus untreated stimulated cells.

Conclusion

The functional comparison of this compound and its isomers underscores the remarkable specificity of lipid mediator signaling. While this compound acts as a pro-inflammatory and vasoactive agent, isomers such as 5-HEPE, 12-HEPE, and 18-HEPE exhibit distinct anti-inflammatory, metabolic, and cardioprotective functions. This detailed understanding of their differential activities and signaling pathways is essential for the targeted development of novel therapeutics for a range of diseases. Further research is warranted to fully elucidate the therapeutic potential of these fascinating lipid molecules.

References

A Researcher's Guide to Validating 20-HEPE Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and life sciences, the accurate detection of lipid mediators like 20-hydroxyeicosapentaenoic acid (20-HEPE) is critical for understanding inflammatory processes and evaluating therapeutic interventions. The specificity of the antibodies used in immunoassays is paramount for generating reliable and reproducible data. This guide provides a framework for validating the specificity of this compound antibodies, comparing their performance with alternative methods, and offering detailed experimental protocols.

Comparing Detection Methods: Immunoassays vs. Mass Spectrometry

The two primary methods for quantifying this compound are immunoassays (like ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each has its advantages and limitations.

FeatureAntibody-Based Immunoassay (ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Specific antibody-antigen bindingPhysicochemical separation and mass-to-charge ratio detection
Specificity Dependent on antibody cross-reactivityHigh; can distinguish between isomers
Sensitivity Picogram to nanogram per milliliter rangePicogram to femtogram per milliliter range
Throughput High (96-well plate format)Lower; sequential sample analysis
Cost Lower initial equipment costHigher initial equipment cost
Sample Prep Minimal for clean matricesMore extensive extraction and purification required
Validation Requires rigorous antibody specificity testingRequires method validation for linearity, accuracy, and precision

Validating Antibody Specificity: A Critical Step

The central challenge with antibodies against small molecules like eicosanoids is the potential for cross-reactivity with structurally similar compounds. Therefore, rigorous validation is not just recommended, it is essential.

Key Validation Parameter: Cross-Reactivity

A crucial experiment to determine the specificity of a this compound antibody is to test its binding to a panel of related lipid mediators. This is typically done using a competitive ELISA format. The results are often expressed as the percentage of cross-reactivity, calculated as the concentration of this compound that causes 50% inhibition of signal divided by the concentration of the competitor lipid that causes the same 50% inhibition, multiplied by 100.

Hypothetical Cross-Reactivity Data for a this compound Antibody

Compound% Cross-Reactivity
This compound 100
20-HETE< 5%
18-HEPE< 1%
15-HEPE< 0.5%
12-HEPE< 0.1%
8-HEPE< 0.1%
5-HEPE< 0.1%
Eicosapentaenoic Acid (EPA)< 0.01%
Arachidonic Acid (AA)< 0.01%

Note: This table is a hypothetical representation of ideal specificity data. Researchers should seek this information from the antibody or kit manufacturer, or perform the validation in-house.

Experimental Protocols

Competitive ELISA for this compound

This protocol describes a typical competitive ELISA for the quantification of a small molecule like this compound. In this format, free this compound in the sample competes with a labeled or coated this compound for binding to a limited amount of anti-20-HEPE antibody. The resulting signal is inversely proportional to the amount of this compound in the sample.[1][2][3][4]

Materials:

  • Microplate pre-coated with a capture antibody or antigen

  • This compound standard

  • Anti-20-HEPE antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the this compound standard. Dilute samples as necessary.

  • Competition Reaction: Add 50 µL of the standard or sample to the appropriate wells of the microplate. Immediately add 50 µL of the anti-20-HEPE antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three to five times with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the log of the this compound concentration. Determine the concentration of this compound in the samples from the standard curve.

LC-MS/MS for this compound Quantification

LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high specificity and sensitivity.[5]

Procedure Outline:

  • Sample Preparation: This is a critical step and typically involves protein precipitation followed by solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering substances.

  • Liquid Chromatography (LC): The extracted sample is injected into an LC system, often using a C18 reverse-phase column, to separate this compound from other lipids based on their physicochemical properties.

  • Mass Spectrometry (MS): The separated lipids are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): A specific precursor ion corresponding to the mass-to-charge ratio of this compound is selected and fragmented. The resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.

  • Quantification: The amount of this compound is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for antibody validation and a potential signaling pathway for this compound.

G cluster_0 Antibody Specificity Validation Workflow start Start: Obtain Anti-20-HEPE Antibody prep_elisa Prepare Competitive ELISA start->prep_elisa run_elisa Run Competitive ELISA with Standards and Competitors prep_elisa->run_elisa prep_standards Prepare this compound & Competitor Standards (e.g., other HEPEs, HETEs, EPA) prep_standards->run_elisa gen_curves Generate Inhibition Curves run_elisa->gen_curves calc_cross Calculate % Cross-Reactivity gen_curves->calc_cross analyze Analyze Data: Is Specificity Acceptable? calc_cross->analyze decision Decision analyze->decision accept Antibody is Specific decision->accept Yes reject Antibody is Not Specific decision->reject No

Caption: Workflow for validating this compound antibody specificity.

G cluster_1 Putative this compound Signaling Pathway epa Eicosapentaenoic Acid (EPA) (in cell membrane) cyp450 Cytochrome P450 Monooxygenase epa->cyp450 Metabolism hepe_20 This compound cyp450->hepe_20 receptor Putative Receptor (e.g., GPR) hepe_20->receptor Binding downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) receptor->downstream Activation response Cellular Response (e.g., Anti-inflammatory Effects) downstream->response

Caption: A putative signaling pathway for this compound.

References

Comparative Potency Analysis: 20-HEPE and Synthetic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the biological potency of 20-hydroxy-eicosapentaenoic acid (20-HEPE) with synthetic agonists targeting shared receptors reveals a nuanced landscape of activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, focusing on the Transient Receptor Potential Vanilloid 1 (TRPV1), G Protein-Coupled Receptor 75 (GPR75), and Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Introduction

This compound is an eicosanoid, a signaling molecule derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Eicosanoids play crucial roles in inflammatory processes and cellular signaling. Understanding the potency of endogenous ligands like this compound in comparison to synthetic agonists is vital for the development of novel therapeutics. This guide synthesizes available data to facilitate a direct comparison of their potencies at key receptor targets.

Potency Comparison at Key Receptors

The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of its maximal effect. A lower EC50 value indicates a higher potency.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel involved in pain perception and inflammation.

This compound and Related Endogenous Ligands: While a specific EC50 value for this compound's activation of TRPV1 is not yet available in the literature, studies have shown it to be a more efficient activator of TRPV1 expressed in HEK cells compared to its well-studied structural analog, 20-hydroxyeicosatetraenoic acid (20-HETE)[1]. For reference, 20-HETE has a reported EC50 value of 12.04 ± 1.47 μM for TRPV1 activation[2]. This suggests that this compound likely possesses a lower EC50 and therefore higher potency at the TRPV1 receptor.

Synthetic TRPV1 Agonists: A prominent and ultrapotent synthetic agonist for TRPV1 is Resiniferatoxin (RTX) . Due to its high potency, a precise EC50 can be challenging to determine, but it is established to be in the nanomolar range, with some studies reporting an EC50 of approximately 39 nM [3].

AgonistReceptorPotency (EC50)
20-HETE (for comparison)TRPV112.04 ± 1.47 μM[2]
This compoundTRPV1More efficient than 20-HETE[1]
Resiniferatoxin (RTX)TRPV1~39 nM
G Protein-Coupled Receptor 75 (GPR75)

GPR75 is a G protein-coupled receptor implicated in various physiological processes, including the regulation of metabolism and inflammation.

This compound and Related Endogenous Ligands: Currently, there is no direct evidence to suggest that this compound binds to or activates GPR75. However, 20-HETE has been identified as a high-affinity endogenous ligand for GPR75, with a dissociation constant (Kd) of 1.56 x 10-10 M . The structural similarity between this compound and 20-HETE warrants further investigation into the potential interaction of this compound with this receptor.

Synthetic GPR75 Agonists: The development of selective synthetic agonists for GPR75 is an active area of research, and as such, there is limited publicly available information on their potencies.

AgonistReceptorPotency (Kd)
20-HETE (for comparison)GPR751.56 x 10-10 M
This compoundGPR75Data not available
Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a nuclear receptor that plays a critical role in lipid metabolism and inflammation.

This compound and Related Endogenous Ligands: The direct interaction and activation potency of this compound on PPARα have not been quantitatively determined.

Synthetic PPARα Agonists: A widely used synthetic agonist for PPARα is WY-14643 . It selectively activates PPARα with a reported EC50 of 0.63 μM .

AgonistReceptorPotency (EC50)
This compoundPPARαData not available
WY-14643PPARα0.63 μM

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor activation by these agonists, it is essential to visualize the downstream signaling cascades and the experimental setups used to determine their potency.

GPR75_Signaling_Pathway GPR75 Signaling Pathway cluster_membrane Cell Membrane 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binds to PLC Phospholipase C (PLC) GPR75->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: GPR75 signaling cascade upon 20-HETE binding.

TRPV1_Activation_Workflow TRPV1 Activation Experimental Workflow cluster_cell_culture Cell Culture cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfect with TRPV1 cDNA HEK293->Transfection PatchClamp Whole-Cell Patch Clamp Transfection->PatchClamp Record_Current Record Inward Current PatchClamp->Record_Current Agonist_Application Apply Agonist (e.g., this compound, RTX) Agonist_Application->PatchClamp DoseResponse Generate Dose-Response Curve Record_Current->DoseResponse EC50_Calc Calculate EC50 DoseResponse->EC50_Calc

Caption: Workflow for determining agonist potency on TRPV1.

Experimental Protocols

Determination of EC50 for TRPV1 Activation:

The potency of agonists on the TRPV1 receptor is commonly determined using whole-cell patch-clamp electrophysiology on a cell line (e.g., HEK293 cells) stably or transiently expressing the TRPV1 channel.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. For transient expression, cells are transfected with a plasmid containing the cDNA for the human TRPV1 channel using a suitable transfection reagent.

  • Electrophysiology: 24-48 hours post-transfection, whole-cell patch-clamp recordings are performed. Cells are voltage-clamped at a holding potential of -60 mV.

  • Agonist Application: A range of concentrations of the agonist (e.g., 20-HETE, Resiniferatoxin) is applied to the cells via a perfusion system.

  • Data Acquisition and Analysis: The resulting inward currents are recorded and measured. A dose-response curve is generated by plotting the normalized current response against the logarithm of the agonist concentration. The EC50 value is then calculated by fitting the data to a sigmoidal dose-response equation.

Determination of Binding Affinity (Kd) for GPR75:

The binding affinity of a ligand to its receptor can be determined using techniques such as Surface Plasmon Resonance (SPR).

  • Protein Immobilization: Purified GPR75 protein is immobilized on a sensor chip.

  • Ligand Interaction: A series of concentrations of the ligand (e.g., 20-HETE) in solution are flowed over the sensor chip surface.

  • Signal Detection: The binding of the ligand to the immobilized receptor is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Data Analysis: The association and dissociation rates are measured. The equilibrium dissociation constant (Kd), which is the ratio of the dissociation rate constant (kd) to the association rate constant (ka), is calculated to determine the binding affinity. A lower Kd value indicates a higher binding affinity.

Conclusion

The available data indicates that this compound is a potent endogenous agonist of the TRPV1 receptor, likely exhibiting greater potency than 20-HETE. In contrast, synthetic agonists like Resiniferatoxin demonstrate exceptionally high potency at this receptor. The interaction of this compound with GPR75 and PPARα remains an area for further investigation. This comparative guide highlights the need for additional quantitative studies on this compound to fully elucidate its pharmacological profile and its potential as a modulator of these important receptor systems. The provided experimental protocols offer a foundation for such future research endeavors.

References

Assessing Off-Target Effects of 20-HEPE Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview for assessing the off-target effects of antagonists targeting 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HEPE). Given the limited direct research on this compound antagonists, this guide draws parallels from the more extensively studied analogous molecule, 20-hydroxyeicosatetraenoic acid (20-HETE), to provide a framework for investigation.

Understanding this compound and its Signaling Pathways

This compound is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), produced through the action of cytochrome P450 (CYP) enzymes. Its signaling is complex and involves multiple targets, contributing to various physiological processes. The closely related arachidonic acid metabolite, 20-HETE, has been shown to act on several receptors, providing a likely model for this compound's mechanisms.

Key signaling pathways and molecular targets associated with 20-HETE, and likely relevant for this compound, include:

  • G-Protein Coupled Receptors (GPCRs): GPR75 has been identified as a high-affinity receptor for 20-HETE, leading to downstream signaling cascades involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK).[1] Activation of GPR75 can influence processes like cell proliferation and inflammation.[1]

  • Transient Receptor Potential (TRP) Channels: 20-HETE is known to activate TRPV1 (transient receptor potential vanilloid 1), a non-selective cation channel involved in pain sensation and thermoregulation.[2]

  • Peroxisome Proliferator-Activated Receptors (PPARs): this compound has been shown to activate PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.

dot

20_HEPE_Signaling_Pathway This compound This compound GPR75 GPR75 This compound->GPR75 TRPV1 TRPV1 This compound->TRPV1 PPARa PPARα This compound->PPARa PLC PLC GPR75->PLC Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARa->Gene_Expression PKC PKC PLC->PKC MAPK MAPK PKC->MAPK Cellular_Responses Cellular Responses (Proliferation, Inflammation) MAPK->Cellular_Responses Nociception Nociception & Thermoregulation Ca_Influx->Nociception

Caption: Simplified signaling pathway of this compound and its potential targets.

Comparison of 20-HETE Antagonists

Direct antagonists of this compound are not well-characterized in publicly available literature. However, several antagonists have been developed for the structurally similar 20-HETE. These compounds are valuable tools for probing the function of 20-HETE and serve as a starting point for developing and assessing this compound-specific antagonists.

AntagonistTarget(s)Known Off-Target InformationReference(s)
20-HEDE 20-HETE functional antagonistLimited data on off-target effects. Primarily characterized as a competitive antagonist of 20-HETE's vascular effects.[3]
20-HEDGE 20-HETE functional antagonistLimited data on off-target effects. A glycine conjugate of 20-HEDE.[3]
AAA 20-HETE antagonistBlocks 20-HETE-induced increases in intracellular Ca2+ and IP-1 accumulation, effects mediated by GPR75. Specificity against other receptors is not extensively documented.
WIT002 20-HETE signaling antagonistA non-cyclooxygenase metabolizable analog of 20-HETE that antagonizes its vasoconstrictor effects.

Experimental Protocols for Assessing Off-Target Effects

A systematic approach is crucial for identifying and characterizing the off-target effects of novel antagonists. The following protocols provide a general framework that can be adapted for this compound antagonists.

In Vitro Target Engagement and Selectivity Profiling

Objective: To determine the binding affinity and functional activity of the antagonist at the intended target (e.g., GPR75) and a panel of potential off-target receptors.

Methodology:

  • Radioligand Binding Assays:

    • Prepare cell membranes or purified receptors for the target of interest (e.g., GPR75) and a panel of related GPCRs, ion channels (e.g., TRPV1), and nuclear receptors (e.g., PPARs).

    • Incubate the membranes/receptors with a fixed concentration of a radiolabeled ligand specific for each target in the presence of increasing concentrations of the test antagonist.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Determine the inhibitor constant (Ki) by non-linear regression analysis of the competition binding curves.

  • Functional Assays:

    • GPCRs (e.g., GPR75): Utilize cell lines expressing the receptor of interest. Stimulate the cells with a known agonist in the presence and absence of the antagonist. Measure downstream signaling events such as:

      • Calcium Mobilization: Use a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) and measure changes in intracellular calcium concentration using a fluorescence plate reader.

      • cAMP Accumulation: Use a competitive immunoassay or a reporter gene assay to measure changes in intracellular cAMP levels.

    • Ion Channels (e.g., TRPV1): Use patch-clamp electrophysiology on cells expressing the ion channel to measure changes in ion flow in response to an agonist with and without the antagonist.

    • Nuclear Receptors (e.g., PPARα): Use a luciferase reporter gene assay in cells co-transfected with a PPARα expression vector and a reporter plasmid containing PPAR response elements upstream of the luciferase gene. Measure luciferase activity in response to a known agonist with and without the antagonist.

Broad Kinase and Phosphatase Profiling

Objective: To assess the inhibitory activity of the antagonist against a wide range of protein kinases and phosphatases, common off-targets for small molecule inhibitors.

Methodology:

  • Utilize a commercial kinase and phosphatase profiling service (e.g., Eurofins, Reaction Biology). These services typically use in vitro radiometric or fluorescence-based assays to measure the enzymatic activity of a large panel of kinases and phosphatases in the presence of the test compound at one or two fixed concentrations.

  • Follow up on any significant hits with dose-response studies to determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of the antagonist in a cellular context.

Methodology:

  • Treat intact cells with the antagonist or vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge the lysates to separate aggregated (denatured) proteins from soluble proteins.

  • Analyze the soluble protein fraction by Western blotting for specific candidate targets or by mass spectrometry for an unbiased, proteome-wide analysis.

  • Binding of the antagonist to a protein stabilizes it, resulting in a higher melting temperature.

Phenotypic Screening and High-Content Imaging

Objective: To identify unexpected cellular effects of the antagonist.

Methodology:

  • Treat a panel of diverse cell lines with the antagonist at various concentrations.

  • Use high-content imaging to analyze multiple cellular parameters simultaneously, such as cell morphology, viability, proliferation, cell cycle progression, apoptosis, and the localization of specific proteins.

  • Analyze the imaging data to identify any significant phenotypic changes induced by the antagonist.

Experimental Workflow for Off-Target Assessment

dot

Off_Target_Assessment_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Confirmation A Primary Target Engagement (e.g., GPR75 Binding & Functional Assays) B Broad Target Panel Screening (GPCRs, Ion Channels, Kinases) A->B Initial Hit C Data Analysis: Determine Ki and IC50 values B->C Identify Potential Off-Targets D Cellular Thermal Shift Assay (CETSA) (Confirm direct binding in cells) C->D Prioritized Hits E Phenotypic Screening (High-Content Imaging) C->E F Functional Validation of Off-Targets (e.g., siRNA knockdown, specific pathway inhibitors) D->F Validate Targets E->F Investigate Phenotypes G Animal Models: Assess efficacy and toxicity F->G Confirmed Off-Target Effects H Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling G->H I Biomarker Analysis in tissue samples G->I J Comprehensive Off-Target Profile H->J I->J

Caption: A generalized workflow for assessing the off-target effects of this compound antagonists.

Conclusion

The assessment of off-target effects is a critical component of drug discovery and development. While specific antagonists for this compound are still emerging, the strategies and protocols outlined in this guide, leveraging knowledge from the related molecule 20-HETE, provide a robust framework for their evaluation. A thorough understanding of an antagonist's selectivity and potential off-target interactions is essential for interpreting experimental results and ensuring the development of safe and effective therapeutics.

References

Side-by-Side Analysis of 20-HEPE in Different Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxy-eicosapentaenoic acid (20-HEPE) is a cytochrome P450 (CYP) metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). As the interest in the therapeutic potential of omega-3 fatty acid metabolites grows, understanding the specific roles of individual metabolites like this compound in various pathological conditions is crucial. This guide provides a side-by-side analysis of the current experimental evidence on the effects of this compound and its closely related analogue, 18-HEPE, in different disease models, including cardiac hypertrophy, metabolic syndrome, and inflammation. Due to the limited direct research on this compound, this guide also incorporates findings on the broader effects of EPA supplementation, which leads to the endogenous production of various HEPEs.

Data Presentation: Quantitative Effects of HEPEs in Disease Models

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of HEPEs.

Table 1: In Vivo Effects of HEPEs in a Cardiac Hypertrophy Model

ParameterAnimal ModelTreatmentDosage & AdministrationDurationKey FindingsReference
Cardiac Fibrosis Mice (Pressure overload-induced cardiac hypertrophy)18-HEPE5 µg, intraperitoneal injection every 3 days4 weeks↓ 50% reduction in fibrotic area compared to vehicle.[1][1]
Fractional Shortening (%FS) Mice (Pressure overload-induced cardiac hypertrophy)18-HEPE5 µg, intraperitoneal injection every 3 days4 weeks↑ 25% improvement in fractional shortening compared to vehicle.[1][1]
Macrophage Infiltration Mice (Pressure overload-induced cardiac hypertrophy)18-HEPE5 µg, intraperitoneal injection every 3 days4 weeks↓ 60% reduction in Mac-2 positive cells in the heart compared to vehicle.[1]

Table 2: In Vivo Effects of EPA Supplementation (Leading to Increased HEPEs) in a Metabolic Syndrome Model

ParameterAnimal ModelTreatmentDosage & AdministrationDurationKey FindingsReference
Body Weight Gain C57BL/6J mice on a high-fat dietEPA-supplemented diet1% (w/w) of diet13 weeks↓ 15% reduction in body weight gain compared to high-fat diet control.
Fat Mass C57BL/6J mice on a high-fat dietEPA-supplemented diet1% (w/w) of diet13 weeks↓ 23% reduction in total fat mass compared to high-fat diet control.
Adipose Tissue HEPE Levels C57BL/6J mice on a high-fat dietEPA-supplemented diet1% (w/w) of diet13 weeks↑ 15- to 107-fold increase in 5-, 9-, 11-, and 15-HEPE levels in white adipose tissue.

Table 3: In Vitro Effects of 18-HEPE on Inflammatory Markers

Cell TypeTreatmentConcentrationDurationKey FindingsReference
Cardiac Fibroblasts 18-HEPE (co-cultured with macrophage-conditioned medium)10 nM48 hours↓ 70% reduction in IL-6 production compared to control.

Experimental Protocols

Pressure Overload-Induced Cardiac Hypertrophy in Mice and 18-HEPE Administration

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

Surgical Procedure: Transverse aortic constriction (TAC) was performed to induce pressure overload. Mice were anesthetized, and a 27-gauge needle was tied against the aortic arch between the innominate and left common carotid arteries.

Treatment: 18-HEPE was administered via intraperitoneal injection at a dose of 5 µg per mouse every 3 days, starting from the day of the TAC surgery. The control group received a vehicle solution.

Analysis: After 4 weeks, cardiac function was assessed by echocardiography. Hearts were then harvested for histological analysis of fibrosis (Masson's trichrome staining) and immunohistochemistry for macrophage infiltration (Mac-2 staining).

High-Fat Diet-Induced Obesity in Mice and EPA Supplementation

Animal Model: Female C57BL/6J mice.

Diet: Mice were fed a high-fat diet (60% of calories from fat) with or without EPA supplementation (1% w/w of the diet) for 13 weeks. A control group was fed a lean diet.

Analysis: Body weight was monitored weekly. At the end of the study, white adipose tissue was collected for lipidomic analysis to measure the levels of various HEPEs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Macrophage-Cardiac Fibroblast Co-culture

Cell Culture: Mouse cardiac fibroblasts were isolated from adult mouse hearts. Macrophages were differentiated from bone marrow-derived cells.

Treatment: Cardiac fibroblasts were treated with conditioned medium from macrophages that had been stimulated. 18-HEPE was added to the co-culture at a concentration of 10 nM.

Analysis: After 48 hours, the supernatant was collected, and the concentration of Interleukin-6 (IL-6) was measured by ELISA to assess the inflammatory response.

Signaling Pathways

The signaling pathways for HEPEs are still under investigation. However, based on the current understanding of the anti-inflammatory effects of omega-3 fatty acid metabolites, a potential pathway for 18-HEPE in cardiac fibroblasts is proposed. Additionally, the broader signaling mechanisms of EPA are presented.

cluster_cardiac 18-HEPE Anti-Fibrotic Signaling in Cardiac Fibroblasts Macrophage Macrophage HEPE18 18-HEPE Macrophage->HEPE18 Produces Fibroblast Cardiac Fibroblast HEPE18->Fibroblast Acts on Activation Pro-inflammatory Activation Fibroblast->Activation Inhibits IL6 IL-6 Production Activation->IL6 Fibrosis Fibrosis IL6->Fibrosis

Caption: Proposed mechanism of 18-HEPE in preventing cardiac fibrosis.

cluster_epa EPA Anti-Inflammatory Signaling in Macrophages EPA EPA GPR120 GPR120 EPA->GPR120 Activates Inflammasome NLRP3 Inflammasome GPR120->Inflammasome Inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Inflammasome->Cytokines Activates

Caption: EPA's anti-inflammatory signaling in macrophages.

Side-by-Side Analysis of this compound in Disease Models

Direct comparative studies of this compound across different disease models are currently limited in the scientific literature. However, by synthesizing the available data on its precursor, EPA, and its close structural analog, 18-HEPE, we can construct a preliminary comparative analysis.

FeatureCardiac Hypertrophy ModelMetabolic Syndrome ModelAtherosclerosis Model
Key Molecule Studied 18-HEPEEPA (leading to various HEPEs)EPA
Primary Effect Anti-fibrotic and improved cardiac function.Reduced adiposity and improved metabolic parameters.Anti-inflammatory and reduced plaque formation.
Mechanism of Action Inhibition of pro-inflammatory activation of cardiac fibroblasts, leading to reduced IL-6 production.Upregulation of multiple HEPEs in adipose tissue, though the direct mechanism of action of each HEPE is not fully elucidated.Reduction of inflammatory responses and oxidative stress in macrophages.
Cellular Target Cardiac fibroblasts, Macrophages.Adipocytes.Macrophages, Endothelial cells.
Potential Signaling Pathway Inhibition of pro-fibrotic signaling cascades.Potential activation of GPR120 and other receptors by EPA and its metabolites.Inhibition of NF-κB and JNK pathways.

Conclusion

The available evidence, primarily from studies on 18-HEPE and the precursor molecule EPA, suggests that HEPEs possess significant therapeutic potential across a range of cardiovascular and metabolic diseases. In cardiac hypertrophy, 18-HEPE demonstrates direct anti-fibrotic and anti-inflammatory effects. In metabolic syndrome, EPA supplementation, which increases the levels of various HEPEs, leads to reduced adiposity and improved metabolic health. While direct evidence for this compound is still emerging, these findings strongly support the continued investigation of this and other HEPEs as novel therapeutic agents. Future research should focus on elucidating the specific roles and signaling mechanisms of this compound in these and other disease models to fully realize its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of 20-HEPE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 20-hydroxyeicosapentaenoic acid (20-HEPE), proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every chemical are not always readily available, a systematic approach based on safety data sheets (SDS), institutional guidelines, and general chemical safety principles can ensure safe and compliant waste management. This guide provides essential information and a procedural framework for the proper disposal of this compound.

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including this compound, should always be guided by the principle of minimizing risk to personnel and the environment. Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local and national regulations.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines a general workflow for the disposal of this compound. This should be adapted to comply with your specific laboratory and institutional protocols.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards and recommended disposal methods. If you do not have an SDS for this compound, you should obtain one from the manufacturer.

  • Determine if the Waste is Hazardous: Based on the SDS and your institutional criteria, determine if the this compound waste is classified as hazardous. Eicosanoids, in general, may not always be classified as hazardous, but this must be verified.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1][2] It is best practice to separate halogenated and non-halogenated solvent wastes.[1]

  • Select an Appropriate Waste Container: Use a container that is compatible with the chemical composition of the this compound waste. The container must be in good condition, leak-proof, and have a secure cap.[3][4] For liquid waste, only use containers designed for liquids.

  • Properly Label the Waste Container: The container must be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name: "20-hydroxyeicosapentaenoic acid (this compound)". The label should also include the concentration and the date accumulation started.

  • Store the Waste Container Safely: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. Ensure secondary containment is used for liquid waste to prevent spills.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the waste container. Do not dispose of chemical waste down the drain unless explicitly authorized by your EHS department for non-hazardous materials.

Quantitative Data from Related Compounds

Parameter20-Hydroxyeicosanoic AcidEicosapentaenoic AcidGlycolic Acid (Example of a Corrosive Organic Acid)
Classification Not classified as hazardous according to 1272/2008Does not meet the criteria for classificationCauses severe skin burns and eye damage, Harmful if inhaled
Storage Temperature Store in a dry and cool areaKeep containers tightly closed in a dry, cool and well-ventilated place. Keep cool.Tightly closed. Dry.
Personal Protective Equipment (PPE) Recommended safety equipmentWear protective gloves/protective clothing/eye protection/face protectionWear protective gloves/ protective clothing/ eye protection/ face protection

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated sds Consult this compound Safety Data Sheet (SDS) start->sds is_hazardous Is waste classified as hazardous? sds->is_hazardous non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste. This may include neutralization and drain disposal if permitted. is_hazardous->non_hazardous_disposal No hazardous_disposal Follow institutional guidelines for hazardous chemical waste. is_hazardous->hazardous_disposal Yes contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. non_hazardous_disposal->contact_ehs segregate Segregate waste into a dedicated, compatible container. hazardous_disposal->segregate label_container Label container with 'Hazardous Waste', full chemical name, concentration, and date. segregate->label_container store Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Decision workflow for this compound disposal.

By following these procedures and utilizing the provided decision workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institutional experts.

References

Safeguarding Your Research: Essential Protocols for Handling 20-HEPE

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 20-hydroxyecdysone (20-HEPE). Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

20-hydroxyecdysone (this compound) is a naturally occurring ecdysteroid. While its toxicological properties have not been exhaustively investigated, available safety data indicates that it can be harmful if swallowed, cause serious eye irritation, and may lead to respiratory irritation.[1] Therefore, cautious handling is paramount.

Personal Protective Equipment (PPE): A Task-Based Approach

A multi-layered approach to PPE is crucial to minimize exposure to this compound. The required level of protection varies depending on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work (Minimal Contact) - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of this compound Powder (e.g., Weighing, Aliquoting) - Chemical splash goggles- Laboratory coat- Double-gloving with nitrile gloves- N95 respirator- Face shield- Disposable sleeve covers
Preparation of this compound Solutions - Chemical splash goggles- Laboratory coat- Chemical-resistant gloves (e.g., nitrile for alcohols)- Face shield- Chemical-resistant apron over lab coat
Spill Cleanup - Chemical splash goggles or face shield- Laboratory coat- Heavy-duty, chemical-resistant gloves- N95 respirator- Chemical-resistant boots or shoe covers

Note: Always inspect PPE for damage before use and ensure a proper fit.[2]

Operational Plan: From Receipt to Disposal

A clear and systematic plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.

1. Designated Work Area:

  • All work with this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Cover the work surface with absorbent bench paper to contain any potential spills.

2. Weighing this compound Powder:

  • Perform this task within a chemical fume hood to control airborne particles.

  • Use a disposable weigh boat to avoid cross-contamination of laboratory equipment.

  • Handle the container of this compound powder with care to prevent generating dust. Avoid pouring the powder directly from the bottle if possible; instead, use a spatula.

  • Close the container immediately after use.

3. Preparing this compound Solutions:

  • This compound is often dissolved in solvents like methanol or ethanol.[3][4]

  • When preparing solutions, slowly add the solvent to the pre-weighed this compound powder to prevent splashing.

  • Conduct all manipulations of the this compound solution within the designated handling area.

4. Decontamination:

  • Work Surfaces: At the end of each procedure, thoroughly decontaminate the work area. The most common method is to wipe down surfaces with soap and water using disposable towels.[3]

  • Equipment: Clean all reusable equipment, such as spatulas and glassware, according to your laboratory's standard operating procedures for chemical decontamination.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

1. Evacuate and Alert:

  • Alert others in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne powder.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, put on the appropriate PPE as outlined in the table above, including respiratory protection.

3. Containment and Cleanup:

  • For solid spills: Gently cover the spill with absorbent material to avoid raising dust. Wet the absorbent material slightly to prevent airborne dispersal. Carefully scoop the material into a designated chemical waste container.

  • For liquid spills: Cover the spill with an appropriate absorbent material, working from the outside in to prevent spreading. Once absorbed, scoop the material into a designated chemical waste container.

4. Final Decontamination:

  • After the bulk of the spill has been removed, decontaminate the area with soap and water.

  • Dispose of all contaminated cleaning materials as chemical waste.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination.

  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weigh boats, and absorbent materials from spills, should be placed in a clearly labeled, sealed chemical waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed container for hazardous liquid waste. Do not pour this compound solutions down the drain.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in the regular trash.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow cluster_start Start cluster_assessment Task Assessment cluster_ppe_levels PPE Selection cluster_end Execution start Initiate Task with this compound assess_task Assess Task Type start->assess_task general_work General Lab Work: - Safety glasses - Lab coat - Closed-toe shoes - Nitrile gloves assess_task->general_work Minimal Contact handle_powder Handling Powder: - Chemical splash goggles - Lab coat - Double nitrile gloves - N95 Respirator assess_task->handle_powder Solid Handling prepare_solution Preparing Solution: - Chemical splash goggles - Lab coat - Chemical-resistant gloves assess_task->prepare_solution Solution Prep spill_cleanup Spill Cleanup: - Goggles/Face shield - Lab coat - Heavy-duty gloves - N95 Respirator assess_task->spill_cleanup Spill Event proceed Proceed with Task general_work->proceed handle_powder->proceed prepare_solution->proceed spill_cleanup->proceed

Caption: Workflow for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.